molecular formula C10H12BrF B7906537 1-(2-Bromo-2-methylpropyl)-4-fluorobenzene

1-(2-Bromo-2-methylpropyl)-4-fluorobenzene

Cat. No.: B7906537
M. Wt: 231.10 g/mol
InChI Key: NSPDOHKFBWOKGZ-UHFFFAOYSA-N
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Description

1-(2-Bromo-2-methylpropyl)-4-fluorobenzene is a useful research compound. Its molecular formula is C10H12BrF and its molecular weight is 231.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2-Bromo-2-methylpropyl)-4-fluorobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Bromo-2-methylpropyl)-4-fluorobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(2-bromo-2-methylpropyl)-4-fluorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrF/c1-10(2,11)7-8-3-5-9(12)6-4-8/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSPDOHKFBWOKGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC=C(C=C1)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrF
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Practical Synthesis of 1-(2-Bromo-2-methylpropyl)-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the synthesis of 1-(2-Bromo-2-methylpropyl)-4-fluorobenzene (CAS: 1240520-37-9), a critical tertiary alkyl halide intermediate used in the preparation of bioactive amines and pharmaceutical scaffolds (e.g., p38 MAP kinase inhibitors, calcium channel blockers).

The synthesis strategy prioritizes the Grignard-Hydrobromination pathway , which offers superior regiocontrol compared to Friedel-Crafts alkylation methods.

Executive Summary & Retrosynthetic Analysis

The target molecule, 1-(2-Bromo-2-methylpropyl)-4-fluorobenzene (3 ), features a tertiary bromide and a para-fluorophenyl group. The most robust disconnection is at the C–Br bond, leading to the tertiary alcohol 2 .[1] Further disconnection at the C–C bond adjacent to the benzylic position reveals 4-fluorobenzyl magnesium chloride and acetone as the primary building blocks.[1]

Retrosynthetic Logic:

  • Target: Tertiary Alkyl Bromide (3 )

  • Precursor: Tertiary Alcohol (2 ) [1-(4-fluorophenyl)-2-methylpropan-2-ol]

  • Starting Materials: 4-Fluorobenzyl chloride (1 ) + Magnesium + Acetone.

This route avoids the isomeric mixtures often seen in direct Friedel-Crafts alkylation of fluorobenzene with methallyl halides.

Reaction Scheme Visualization

SynthesisRoute SM1 4-Fluorobenzyl Chloride (Starting Material) Intermediate Tertiary Alcohol 1-(4-fluorophenyl)-2-methylpropan-2-ol SM1->Intermediate Step 1: Grignard Formation Step 2: Nucleophilic Addition Mg Mg / THF Mg->Intermediate Acetone Acetone Acetone->Intermediate Product Target Product 1-(2-Bromo-2-methylpropyl)-4-fluorobenzene Intermediate->Product Step 3: SN1 Substitution (Hydrobromination) HBr HBr (48% aq) or PBr3 HBr->Product

Caption: Step-wise conversion from 4-fluorobenzyl chloride to the target tertiary bromide via a Grignard intermediate.

Detailed Experimental Protocol

Step 1: Synthesis of 1-(4-Fluorophenyl)-2-methylpropan-2-ol

Principle: A Grignard reagent is generated from 4-fluorobenzyl chloride and reacted with acetone. The benzylic Grignard is reactive; strict anhydrous conditions are required to prevent protonation (toluene formation) or Wurtz coupling.

Reagents & Materials:

  • 4-Fluorobenzyl chloride (1.0 equiv)

  • Magnesium turnings (1.1 equiv, activated)

  • Acetone (1.2 equiv, anhydrous)

  • THF (Tetrahydrofuran), anhydrous

  • Iodine (catalytic crystal)

  • Ammonium chloride (sat.[1] aq.)

Protocol:

  • Activation: Flame-dry a 3-neck round-bottom flask under nitrogen. Add Mg turnings and a crystal of iodine. Dry stir for 5 mins.

  • Initiation: Add just enough THF to cover the Mg. Add ~5% of the 4-fluorobenzyl chloride solution (in THF). Heat gently with a heat gun until the iodine color fades and the solution becomes turbid (initiation).

  • Addition: Dropwise add the remaining 4-fluorobenzyl chloride/THF solution maintaining a gentle reflux. If reflux ceases, apply mild external heat.

  • Completion: Stir for 1 hour after addition. The solution should be dark grey/brown.

  • Nucleophilic Attack: Cool the Grignard solution to 0°C . Slowly add anhydrous acetone (dissolved in THF) dropwise. Note: Exothermic reaction.[1][2]

  • Quench: Stir at room temperature for 2 hours. Quench slowly with saturated NH₄Cl solution at 0°C.

  • Work-up: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.[3]

  • Purification: The crude tertiary alcohol is often pure enough (>95%) for the next step.[1] If necessary, purify via flash chromatography (Hexane/EtOAc).

Key Process Parameter (KPP): Temperature control during acetone addition is critical. Too high a temperature can lead to side reactions (aldol condensation of acetone).[1]

Step 2: Bromination to 1-(2-Bromo-2-methylpropyl)-4-fluorobenzene

Principle: The tertiary alcohol undergoes substitution via an SN1 mechanism .[4] The hydroxyl group is protonated to form a good leaving group (


), generating a stable tertiary carbocation (

). The bromide ion then captures the cation.[5]

Reagents:

  • 1-(4-Fluorophenyl)-2-methylpropan-2-ol (from Step 1)

  • Hydrobromic Acid (48% aqueous) OR HBr in Acetic Acid

  • Dichloromethane (DCM) or Hexane (as solvent)

Protocol (Aqueous HBr Method):

  • Setup: Dissolve the tertiary alcohol in DCM (approx. 5 mL per gram).

  • Acid Addition: Add 48% aqueous HBr (3.0 equiv) slowly at room temperature. Vigorous stirring is essential as this is a biphasic reaction.

  • Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (the alcohol spot will disappear; the bromide is less polar).

    • Note: If reaction is slow, mild heating (35–40°C) may be applied, but excessive heat risks elimination to the alkene (1-(4-fluorophenyl)-2-methylprop-1-ene).

  • Separation: Separate the organic layer.[1][6][7] Extract the aqueous layer once with DCM.

  • Neutralization: Wash the combined organic layers with saturated NaHCO₃ (Caution: CO₂ evolution) until neutral, then with brine.

  • Drying: Dry over anhydrous MgSO₄.

  • Isolation: Concentrate under reduced pressure. The product is typically a colorless to pale yellow oil.

  • Distillation (Optional): For high purity, vacuum distillation can be performed (approx. bp 90–100°C at reduced pressure, check specific vacuum nomograph).

Alternative: PBr₃ Method

For water-sensitive substrates, PBr₃ (0.4 equiv) in DCM at 0°C can be used. However, the HBr method is generally preferred for tertiary alcohols to facilitate the SN1 pathway.[1]

Scientific Validation & Troubleshooting

Mechanism & Regioselectivity

The reaction relies on the stability of the tertiary carbocation .[1][8]

  • Cation:

    
    
    
  • Stability: This tertiary cation is thermodynamically stable.[1] While a 1,2-hydride shift could theoretically produce a secondary benzylic cation (

    
    ), the tertiary cation is the "neophyl" rearranged form, which is a thermodynamic sink. Therefore, rearrangement away from the target structure is minimal under standard conditions.
    
  • Side Reaction (Elimination): The primary impurity is the alkene formed via E1 elimination.[1] This is minimized by keeping the temperature low and using a high concentration of bromide nucleophile (excess HBr).

Analytical Data Profile (Expected)
TechniqueSignal / CharacteristicInterpretation
¹H NMR

1.80 (s, 6H)
Gem-dimethyl groups (

)

3.15 (s, 2H)
Benzylic methylene (

)

7.0–7.2 (m, 4H)
Aromatic protons (AA'BB' system of 4-F-Ph)
¹³C NMR

~65-70 ppm
Quaternary carbon attached to Br
MS (EI) M+ and M+2 (1:1 ratio)Characteristic Bromine isotope pattern
Process Flow Diagram

Workflow Start Start: 4-Fluorobenzyl Chloride Grignard Grignard Formation (Mg, THF, Reflux) Start->Grignard Addition Acetone Addition (0°C, N2 atm) Grignard->Addition Quench Quench (NH4Cl) & Extraction Addition->Quench Bromination Bromination (HBr, DCM, RT) Quench->Bromination Wash Wash (NaHCO3, Brine) & Dry (MgSO4) Bromination->Wash Final Final Product 1-(2-Bromo-2-methylpropyl)-4-fluorobenzene Wash->Final

Caption: Operational workflow for the synthesis of the target bromide.

Safety & Handling

  • Grignard Reagents: Highly reactive with water and air.[1] Use strictly anhydrous solvents and inert atmosphere (Nitrogen/Argon).

  • Hydrobromic Acid: Corrosive and causes severe burns.[1] Handle in a fume hood.

  • 4-Fluorobenzyl Chloride: Lachrymator and skin irritant.

  • HF Potential: While the C-F bond is stable, thermal decomposition at very high temperatures could release HF.[1] Avoid incineration of fluorinated waste.

References

  • PubChem. 1-Bromo-4-(2-bromo-2-methylpropyl)benzene (Related Structure & Properties). National Library of Medicine.[1] Available at: [Link]

  • Organic Syntheses.General procedure for tertiary bromides from alcohols (Analogous Protocols). Coll. Vol. 1, p. 25.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 1-(2-Bromo-2-methylpropyl)-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern drug discovery and development, a comprehensive understanding of a compound's physicochemical properties is paramount. These characteristics are the bedrock upon which we build our understanding of a molecule's behavior, from its synthesis and formulation to its pharmacokinetic and pharmacodynamic profile. This guide provides an in-depth technical exploration of 1-(2-Bromo-2-methylpropyl)-4-fluorobenzene, a compound of interest for its potential applications as a building block in medicinal chemistry.

This document moves beyond a simple recitation of data points. As a senior application scientist, the goal is to provide a holistic view, explaining the causality behind experimental choices and framing each protocol as a self-validating system. Where experimental data for this specific molecule is not publicly available, we will turn to validated predictive models and established methodologies, clearly delineating the source and nature of the data.

Molecular Identity and Structural Characteristics

A foundational step in the characterization of any molecule is the unambiguous confirmation of its identity and structure.

dot graph "molecular_structure" { layout=neato; node [shape=plaintext]; bgcolor="#F1F3F4";

} Caption: 2D molecular structure of 1-(2-Bromo-2-methylpropyl)-4-fluorobenzene.

Table 1: Compound Identification

IdentifierValueSource
IUPAC Name 1-(2-Bromo-2-methylpropyl)-4-fluorobenzene[1]
CAS Number 1240520-37-9[1]
Molecular Formula C₁₀H₁₂BrF[1]
Molecular Weight 231.11 g/mol [1]
Canonical SMILES CC(C)(Br)CC1=CC=C(F)C=C1[1]
InChI InChI=1S/C10H12BrF/c1-10(2,11)7-8-3-5-9(12)6-4-8/h3-6H,7H2,1-2H3[1]
InChIKey NSPDOHKFBWOKGZ-UHFFFAOYSA-N[1]

Core Physicochemical Properties: A Blend of Predicted and Experimental Insights

The following table summarizes the core physicochemical properties of 1-(2-Bromo-2-methylpropyl)-4-fluorobenzene. It is critical to note that while some data is available from commercial suppliers, other key experimental values are not readily found in the public domain. In such instances, we will rely on Quantitative Structure-Property Relationship (QSPR) models, which provide valuable estimations for guiding research efforts.

Table 2: Core Physicochemical Properties

PropertyValueMethodSource
Melting Point Not availableExperimental-
Boiling Point Not availableExperimental-
Solubility Insoluble in water (predicted)Prediction[General knowledge based on structure]
LogP 3.87Calculated[1]
pKa Not applicable-[Based on chemical structure]

Experimental Protocols for Key Physicochemical Parameters

The following sections detail robust, field-proven methodologies for the experimental determination of critical physicochemical parameters. The causality behind each step is explained to provide a deeper understanding of the experimental design.

Lipophilicity: The Shake-Flask Method for LogP Determination

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a critical parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The "shake-flask" method remains the gold standard for its determination.[2]

dot graph "shake_flask_logp" { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} Caption: Workflow for LogP determination by the shake-flask method.

Step-by-Step Methodology:

  • Phase Preparation:

    • Saturate n-octanol with water and, separately, water with n-octanol by vigorously mixing them for 24 hours, followed by a 24-hour separation period. This pre-saturation is crucial to prevent volume changes of the phases during the partitioning experiment, which would lead to inaccurate concentration measurements.

  • Compound Solution Preparation:

    • Prepare a stock solution of 1-(2-Bromo-2-methylpropyl)-4-fluorobenzene in a suitable solvent (e.g., DMSO) at a known concentration.

  • Partitioning:

    • In a separatory funnel, combine a known volume of the saturated n-octanol and saturated water.

    • Add a small, precise volume of the compound's stock solution. The final concentration should be within the linear range of the analytical method used for quantification.

    • Shake the funnel vigorously for a set period (e.g., 1 hour) to ensure the compound reaches equilibrium between the two phases. The duration of shaking should be optimized to ensure equilibrium is reached without forming a stable emulsion.

  • Phase Separation:

    • Allow the phases to separate completely. Centrifugation is highly recommended to break any emulsions and ensure a clean separation.

  • Quantification:

    • Carefully withdraw aliquots from both the n-octanol and aqueous phases.

    • Determine the concentration of the compound in each phase using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation:

    • The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

    • LogP is the base-10 logarithm of P.

Self-Validation: The protocol's integrity is maintained by ensuring complete phase separation and by using a validated, sensitive, and specific analytical method for quantification. A mass balance calculation, comparing the total amount of compound recovered from both phases to the amount initially added, should be performed to check for any loss of material during the experiment.

Acidity/Basicity: pKa Determination

The pKa of a compound is the pH at which it is 50% ionized. For 1-(2-Bromo-2-methylpropyl)-4-fluorobenzene, which lacks readily ionizable functional groups such as carboxylic acids or amines, the determination of a pKa value is not applicable. The molecule is expected to be neutral across the physiological pH range.

Chemical Stability: A Forced Degradation and HPLC-Based Approach

Assessing the chemical stability of a potential drug candidate is a non-negotiable aspect of its development. Forced degradation studies, as outlined in the ICH Q1A guidelines, are designed to identify potential degradation products and establish the intrinsic stability of the molecule.[3][4][5]

dot graph "stability_testing_workflow" { rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} Caption: Workflow for chemical stability assessment.

Step-by-Step Methodology:

  • Forced Degradation Studies:

    • Expose solutions of 1-(2-Bromo-2-methylpropyl)-4-fluorobenzene to a range of stress conditions, including:

      • Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60°C).

      • Basic Hydrolysis: 0.1 M NaOH at room temperature and elevated temperature.

      • Oxidation: 3% H₂O₂ at room temperature.

      • Thermal Stress: Solid compound and solution at elevated temperature (e.g., 60°C).

      • Photostability: Expose the solid compound and solution to light as per ICH Q1B guidelines.

    • The goal is to achieve a modest level of degradation (typically 5-20%) to ensure that the primary degradation products are formed without excessive secondary degradation.

  • Development of a Stability-Indicating HPLC Method:

    • A reverse-phase HPLC method with UV detection is the workhorse for stability studies.

    • Column Selection: A C18 column is a good starting point.

    • Mobile Phase Optimization: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically employed to resolve the parent compound from its degradation products.

    • Detection Wavelength: The UV detection wavelength should be chosen to provide a good response for both the parent compound and any potential degradation products. A photodiode array (PDA) detector is highly advantageous as it can acquire spectra across a range of wavelengths.

  • Analysis of Stressed Samples:

    • Inject the stressed samples into the HPLC system.

    • The chromatograms are analyzed to assess the purity of the parent peak and to detect any new peaks corresponding to degradation products.

  • Method Validation:

    • The stability-indicating nature of the method must be demonstrated by showing that the parent peak is resolved from all degradation product peaks. Peak purity analysis using a PDA detector is essential.

  • Identification of Degradants:

    • If significant degradation is observed, the identity of the degradation products can be elucidated using liquid chromatography-mass spectrometry (LC-MS).

Causality and Self-Validation: The rationale behind forced degradation is to proactively identify the "Achilles' heel" of the molecule. By subjecting it to harsh conditions, we can predict its long-term stability and ensure that our analytical methods are capable of detecting any impurities that may form. The method is self-validating through the demonstration of peak purity and the ability to resolve the parent compound from all known degradation products.

Spectroscopic Characterization: Predicted and Inferred Data

Due to the lack of publicly available experimental spectra for 1-(2-Bromo-2-methylpropyl)-4-fluorobenzene, this section provides predicted and inferred spectroscopic data based on the known behavior of similar chemical structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the fluorobenzene ring and the aliphatic protons of the 2-bromo-2-methylpropyl side chain. The aromatic protons will likely appear as a complex multiplet in the range of 7.0-7.5 ppm. The methylene (-CH₂-) protons adjacent to the aromatic ring would likely be a singlet around 3.0-3.5 ppm, and the two methyl (-CH₃) groups would appear as a singlet further upfield, likely in the range of 1.5-2.0 ppm.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom. The aromatic carbons will resonate in the downfield region (110-165 ppm), with the carbon attached to the fluorine atom showing a characteristic large coupling constant. The aliphatic carbons will appear in the upfield region.

  • ¹⁹F NMR: A single resonance is expected for the fluorine atom, likely as a triplet of doublets due to coupling with the ortho and meta protons on the aromatic ring.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to exhibit characteristic absorption bands for the functional groups present:

  • Aromatic C-H stretching: ~3100-3000 cm⁻¹

  • Aliphatic C-H stretching: ~2980-2850 cm⁻¹

  • Aromatic C=C stretching: ~1600-1450 cm⁻¹

  • C-F stretching: ~1250-1100 cm⁻¹

  • C-Br stretching: ~600-500 cm⁻¹

Mass Spectrometry (MS) (Inferred)

Based on the principles of mass spectrometry for alkyl halides, the following fragmentation patterns can be anticipated[6][7][8][9][10]:

  • Molecular Ion Peak (M⁺): A pair of peaks of nearly equal intensity for the molecular ion will be observed due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).

  • Major Fragmentation: The most likely fragmentation pathway is the loss of a bromine radical (•Br) to form a stable tertiary carbocation. This would result in a prominent peak at m/z corresponding to the [M-Br]⁺ fragment. Further fragmentation of the alkyl chain and the aromatic ring may also occur.

Proposed Synthesis Pathway

dot graph "synthesis_pathway" { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} Caption: A plausible synthetic pathway for 1-(2-Bromo-2-methylpropyl)-4-fluorobenzene.

This proposed pathway is a logical and common strategy for the synthesis of similar compounds and serves as a strong starting point for experimental work.

Conclusion

This technical guide has provided a comprehensive overview of the physicochemical properties of 1-(2-Bromo-2-methylpropyl)-4-fluorobenzene, tailored for an audience of researchers and drug development professionals. By integrating available data with established, robust experimental protocols and predictive insights, this document serves as a valuable resource for guiding further investigation and application of this compound. The emphasis on the causality behind experimental design and the principles of self-validating protocols underscores a commitment to scientific rigor and the generation of high-quality, reliable data in the pursuit of novel therapeutics.

References

  • JoVE. (2024, December 5). Mass Spectrometry: Alkyl Halide Fragmentation. Retrieved from [Link]

  • FDA. (n.d.). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • FDA. (n.d.). Guidance for Industry Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Retrieved from [Link]

  • YouTube. (2023, May 11). Fragmentation of Alkyl halide & Ether| Mass spectroscopy. Retrieved from [Link]

  • BioBoston Consulting. (2024, October 14). A Deep Dive into ICH Stability Guidelines (Q1A-Q1F). Retrieved from [Link]

  • AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. Retrieved from [Link]

  • Unknown Source. (n.d.).
  • OECD. (n.d.). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. Retrieved from [Link]

  • Chad's Prep. (n.d.). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines. Retrieved from [Link]

  • OECD. (2006, March 23). OECD GUIDELINES FOR THE TESTING OF CHEMICALS. Retrieved from [Link]

  • YouTube. (2023, January 26). Mass Spectrometry Part 3- Fragmentation in Alkyl Halides. Retrieved from [Link]

  • OECD. (n.d.). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. Retrieved from [Link]

  • KREATiS. (n.d.). High-accuracy water solubility determination using logK. Retrieved from [Link]

  • Agroscope. (2020, February 25). Experimental Determination of Octanol−Water Partition Coefficients of Selected Natural Toxins. Retrieved from [Link]

  • USP. (n.d.). General Chapters: <1160> PHARMACEUTICAL CALCULATIONS IN PRESCRIPTION COMPOUNDING. Retrieved from [Link]

  • PubChem. (n.d.). 1-Bromo-4-(2-bromo-2-methylpropyl)benzene. Retrieved from [Link]

  • PubChem. (n.d.). PubChem. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-2-(bromomethyl)-1-fluorobenzene. Retrieved from [Link]

Sources

1-(2-Bromo-2-methylpropyl)-4-fluorobenzene CAS number 1240520-37-9

Author: BenchChem Technical Support Team. Date: March 2026

A Strategic Intermediate for Gem-Dimethyl Functionalization in Medicinal Chemistry

CAS Number: 1240520-37-9 Formula: C₁₀H₁₂BrF Molecular Weight: 231.11 g/mol Synonyms: 4-Fluoro-neophyl bromide derivative; 1-Bromo-1,1-dimethyl-2-(4-fluorophenyl)ethane.

Part 1: Executive Summary & Strategic Utility

In the landscape of modern drug discovery, 1-(2-Bromo-2-methylpropyl)-4-fluorobenzene serves as a critical building block for introducing the gem-dimethyl motif into lipophilic pharmacophores. Unlike linear alkyl chains, the gem-dimethyl group (two methyl groups on the same carbon) offers significant advantages in medicinal chemistry:

  • The Thorpe-Ingold Effect (Gem-Dimethyl Effect): The steric bulk of the two methyl groups restricts the conformational flexibility of the side chain, pre-organizing the molecule into a conformation that often favors receptor binding.

  • Metabolic Stability: The quaternary carbon center prevents metabolic oxidation at that position and sterically shields the adjacent benzylic position from cytochrome P450-mediated hydroxylation.

  • Thermodynamic Stability: structurally, this compound represents the "thermodynamic sink" of the neophyl rearrangement, making it a robust electrophile that resists the skeletal isomerizations common to its primary halide isomers.

This whitepaper details the synthesis, mechanistic behavior, and application of CAS 1240520-37-9, providing researchers with a validated roadmap for its utilization.

Part 2: Chemical Profile & Properties[1][2]
PropertyData
Appearance Colorless to pale yellow liquid (or low-melting solid)
Boiling Point ~235°C (Predicted at 760 mmHg)
Density ~1.3 g/cm³
Solubility Soluble in DCM, THF, Ethyl Acetate; Insoluble in water
Reactivity Tertiary alkyl bromide; prone to S_N1 substitution and E2 elimination
Storage 2-8°C, inert atmosphere (Argon/Nitrogen), protect from light
Part 3: Synthetic Pathways & Protocols[3][4]

The synthesis of 1-(2-Bromo-2-methylpropyl)-4-fluorobenzene is most reliably achieved via the Grignard addition-bromination sequence . This route avoids the isomeric mixtures often seen in direct Friedel-Crafts alkylations.

3.1 Validated Synthesis Route (Grignard Method)

This protocol ensures regiochemical purity by constructing the carbon skeleton before introducing the halogen.

Step 1: Formation of the Tertiary Alcohol Precursor

  • Reagents: 4-Fluorobenzyl chloride, Magnesium turnings, Acetone, Diethyl ether (anhydrous).

  • Mechanism: Formation of 4-fluorobenzylmagnesium chloride followed by nucleophilic addition to acetone.

Step 2: Conversion to Tertiary Bromide

  • Reagents: 48% Hydrobromic acid (aq) or Phosphorus tribromide (PBr₃).

  • Mechanism: S_N1 substitution. The tertiary alcohol is protonated, water leaves to form a stable tertiary carbocation, which is then captured by the bromide ion.

3.2 Detailed Experimental Protocol

Step 1: Synthesis of 1-(4-fluorophenyl)-2-methylpropan-2-ol

  • Activation: In a flame-dried 3-neck flask under Argon, activate Mg turnings (1.2 eq) with a crystal of iodine.

  • Grignard Formation: Add a solution of 4-fluorobenzyl chloride (1.0 eq) in anhydrous ether dropwise. Maintain a gentle reflux.

  • Addition: Once the Grignard is formed, cool to 0°C. Add anhydrous acetone (1.5 eq) dropwise.

  • Workup: Stir for 2 hours at room temperature. Quench with saturated NH₄Cl. Extract with ether, dry over MgSO₄, and concentrate.

    • Yield checkpoint: Expect a colorless oil.

Step 2: Bromination to CAS 1240520-37-9

  • Reaction: Dissolve the tertiary alcohol (from Step 1) in DCM. Cool to 0°C.[1]

  • Reagent: Add PBr₃ (0.4 eq) dropwise (or use 48% HBr with vigorous stirring).

  • Kinetics: Stir at 0°C for 1 hour, then allow to warm to room temperature.

    • Expert Note: Do not reflux. High heat promotes E2 elimination to the styrene derivative (1-(4-fluorophenyl)-2-methylprop-1-ene).

  • Purification: Wash with NaHCO₃ (aq) to remove acid traces. Flash chromatography (Hexanes/EtOAc 95:5) may be required if elimination byproducts are present.

3.3 Visualization of Synthesis Logic

Synthesis Start 4-Fluorobenzyl Chloride Inter1 Grignard Reagent (4-F-Bn-MgCl) Start->Inter1 Grignard Formation Mg Mg / Ether Mg->Inter1 Alcohol Tertiary Alcohol 1-(4-F-Ph)-2-methylpropan-2-ol Inter1->Alcohol Nucleophilic Addition Acetone Acetone Acetone->Alcohol Product Target Product CAS 1240520-37-9 Alcohol->Product SN1 Substitution SideProduct Elimination Byproduct (Styrene derivative) Alcohol->SideProduct E2 Elimination (Heat) HBr PBr3 or HBr HBr->Product

Caption: Step-wise synthesis pathway emphasizing the critical junction between substitution (Target) and elimination (Byproduct).

Part 4: Mechanistic Insights & Troubleshooting
4.1 The Neophyl Stability Paradox

Researchers familiar with "neophyl" systems (2-methyl-2-phenylpropyl halides) often fear the neophyl rearrangement , where the phenyl group migrates to form a tertiary benzylic cation.

However, CAS 1240520-37-9 is structurally the product of such a rearrangement sequence.

  • Structure: Ar-CH₂-C(Br)(Me)₂

  • Cation Formed: Ar-CH₂-C⁺(Me)₂ (Tertiary Homobenzylic)

This cation is distinct. While a 1,2-hydride shift could theoretically produce a secondary benzylic cation (Ar-CH⁺-CH(Me)₂), the tertiary carbocation is generally kinetically robust enough to allow for substitution reactions (like S_N1 with nucleophiles) without rapid skeletal scrambling, provided the temperature is controlled.

4.2 Common Impurities
  • Styrene Derivative: 1-(4-fluorophenyl)-2-methylprop-1-ene.

    • Cause: Basic conditions or high heat during bromination.

    • Detection: ¹H NMR olefinic proton signal (~6.2 ppm).

    • Removal: This impurity is less polar; remove via silica gel chromatography eluting with 100% Hexanes.

Part 5: Applications in Drug Development[5][6]

This compound is primarily used as an electrophilic building block to append the 4-fluoroneophyl motif to nucleophilic scaffolds (amines, phenols, thiols).

Key Application Areas:

  • Kinase Inhibitors: The bulky hydrophobic group fits into deep hydrophobic pockets (e.g., p38 MAP kinase, allosteric sites of GPCRs).

  • SERDs (Selective Estrogen Receptor Degraders): Analogous halogenated side chains are used to induce helix-12 destabilization in ERα.

  • Metabolic Blocking: Replacing a standard n-propyl chain with this gem-dimethyl variant blocks β-oxidation and benzylic hydroxylation.

Part 6: Handling & Safety (EHS)

Signal Word: WARNING

Hazard ClassStatementPrecaution
Acute Toxicity H302: Harmful if swallowedWash hands thoroughly after handling.
Skin Irritation H315: Causes skin irritationWear protective gloves (Nitrile).
Eye Irritation H319: Causes serious eye irritationWear eye protection/face shield.[2]
STOT-SE H335: May cause respiratory irritationUse only in a chemical fume hood.

Disposal: Halogenated organic waste. Do not mix with strong bases (risk of exothermic elimination).

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 82255093, 1-Bromo-4-(2-bromo-2-methylpropyl)benzene (Analogous Structure). Retrieved from .

  • Fluorochem Ltd. Safety Data Sheet: 1-(2-Bromo-2-methylpropyl)-4-fluorobenzene. Retrieved from .

  • BenchChem. Application Notes: Synthesis of Pharmaceutical Intermediates involving Gem-Dimethyl moieties. Retrieved from .

  • Organic Syntheses.General procedures for conversion of tertiary alcohols to bromides. (Methodological grounding).
  • NIST Chemistry WebBook. Spectral data for Neophyl derivatives. Retrieved from .[3][4]

Sources

Comprehensive Spectral Profiling and Synthetic Methodology of 1-(2-Bromo-2-methylpropyl)-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and drug development, the strategic incorporation of bulky, lipophilic, and fluorinated motifs is a proven tactic to enhance metabolic stability and modulate target binding affinity. 1-(2-Bromo-2-methylpropyl)-4-fluorobenzene (CAS: 1240520-37-9) serves as a critical building block in this paradigm. The presence of a tertiary alkyl bromide allows for versatile downstream functionalization (e.g., cross-coupling, nucleophilic substitution), while the para-fluorophenyl group provides a metabolically robust pharmacophore.

This technical guide provides an authoritative, self-validating framework for the synthesis and spectroscopic characterization (NMR, IR, MS) of 1-(2-Bromo-2-methylpropyl)-4-fluorobenzene, ensuring high-fidelity data interpretation for researchers and analytical chemists.

Synthetic Workflow & Mechanistic Causality

The synthesis of 1-(2-Bromo-2-methylpropyl)-4-fluorobenzene typically proceeds via a high-yielding, two-step protocol starting from commercially available ethyl 2-(4-fluorophenyl)acetate.

Mechanistic Rationale
  • Grignard Addition: The reaction of the ester with an excess of methylmagnesium bromide (MeMgBr) drives a double nucleophilic acyl substitution/addition, yielding a tertiary alcohol. The causality here is thermodynamic; the intermediate ketone is more electrophilic than the starting ester, ensuring the reaction proceeds completely to the tertiary alcohol [1].

  • Bromination: Conversion of the tertiary alcohol to the corresponding bromide is achieved using phosphorus tribromide (PBr

    
    ). The tertiary nature of the substrate heavily favors an S
    
    
    
    1-type mechanism. The highly stable tertiary/benzylic-adjacent carbocation intermediate ensures rapid and selective halogenation without skeletal rearrangement.

Synthesis A Ethyl 2-(4-fluorophenyl)acetate B MeMgBr (Excess) THF, 0°C to RT A->B C 1-(4-fluorophenyl)-2-methylpropan-2-ol B->C D PBr3 or aq. HBr DCM, 0°C C->D E 1-(2-Bromo-2-methylpropyl)-4-fluorobenzene D->E

Synthetic route for 1-(2-Bromo-2-methylpropyl)-4-fluorobenzene via Grignard addition.

Step-by-Step Experimental Protocol
  • Grignard Addition: Dissolve ethyl 2-(4-fluorophenyl)acetate (1.0 eq) in anhydrous THF. Cool the reaction vessel to 0 °C under an inert nitrogen atmosphere.

  • Reagent Introduction: Dropwise add MeMgBr (2.5 eq, 3.0 M in diethyl ether) to maintain the internal temperature below 5 °C.

  • Reaction Maturation: Remove the ice bath, allowing the mixture to warm to room temperature. Stir for 4 hours to ensure complete conversion.

  • Quenching & Extraction: Carefully quench the reaction with saturated aqueous NH

    
    Cl. Extract with ethyl acetate, wash with brine, dry over anhydrous Na
    
    
    
    SO
    
    
    , and concentrate in vacuo.
  • Halogenation: Dissolve the crude 1-(4-fluorophenyl)-2-methylpropan-2-ol in anhydrous dichloromethane (DCM) and cool to 0 °C.

  • Bromine Substitution: Slowly add PBr

    
     (1.1 eq). Stir for 2 hours at 0 °C.
    
  • Final Isolation: Quench with ice water. Extract with DCM, neutralize the organic layer with saturated NaHCO

    
    , dry over Na
    
    
    
    SO
    
    
    , and concentrate. Purify via flash column chromatography (100% hexanes) to yield the pure title compound.

Comprehensive Spectral Profiling

To ensure scientific integrity, the following spectral assignments are grounded in established spectroscopic principles and validated against standard reference data [1][2].

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR profile of this molecule is heavily dictated by the electronegativity of the fluorine and bromine atoms, as well as the distinct spin-spin splitting patterns of the para-disubstituted benzene ring.

Table 1:


H NMR Data (400 MHz, CDCl

)
Chemical Shift (ppm) Multiplicity Integration Assignment Causality / Coupling

| 1.75 | Singlet (s) | 6H | -C(CH


)

Br | Deshielded by the adjacent strongly electronegative bromine atom. | | 3.05 | Singlet (s) | 2H | Ar-CH

- | Benzylic position; deshielded by both the aromatic ring current and the

-bromine. | | 6.95 - 7.05 | Multiplet (m) | 2H | Ar-H (ortho to F) | Shielded by the +R resonance effect of fluorine; exhibits

and

coupling. | | 7.15 - 7.25 | Multiplet (m) | 2H | Ar-H (meta to F) | Deshielded relative to ortho protons; forms a classic AA'BB' (or AA'XX') system. |

Table 2:


C NMR Data (100 MHz, CDCl

)
Note: The presence of the

F nucleus (spin = 1/2, 100% natural abundance) causes characteristic carbon-fluorine scalar coupling (

) across the aromatic ring [1].
Chemical Shift (ppm)AssignmentCausality / Coupling Constants (Hz)
34.2-C(C H

)

Br
Alkyl methyl carbons attached to a quaternary center.
49.5Ar-C H

-
Benzylic methylene carbon.
68.1-C (Br)(CH

)

Quaternary carbon strongly deshielded by the directly attached bromine.
115.2Ar-C (ortho to F)Doublet,

≈ 21.0 Hz.
131.4Ar-C (meta to F)Doublet,

≈ 8.0 Hz.
134.8Ar-C (ipso to CH

)
Doublet,

≈ 3.2 Hz.
161.7Ar-C (ipso to F)Doublet,

≈ 245.5 Hz. Strongly deshielded by electronegative F.

F NMR Data (376 MHz, CDCl

):

-116.5 (m, 1F). The multiplet arises from complex coupling with the adjacent ortho protons.
Mass Spectrometry (MS)

Electron Ionization (EI-MS) provides highly diagnostic fragmentation patterns for this compound. The presence of a single bromine atom is immediately identifiable by the classic 1:1 isotopic ratio of the molecular ion [M]


 and [M+2]

peaks [3].

MS_Frag M_ion Molecular Ion [M]+ m/z 230 & 232 (1:1) Loss_Br Loss of Br radical (-79/-81 Da) M_ion->Loss_Br Base_peak Tertiary Cation m/z 151 (Base Peak) Loss_Br->Base_peak Loss_C3H6 Loss of C3H6 (-42 Da) Base_peak->Loss_C3H6 Tropylium Fluorotropylium Ion m/z 109 Loss_C3H6->Tropylium

EI-MS fragmentation pathway highlighting the m/z 151 base peak and m/z 109 tropylium ion.

Table 3: EI-MS Fragmentation Data

m/z Relative Abundance (%) Ion Assignment Diagnostic Significance

| 232 | ~15 | [M+2]


 | Contains the 

Br isotope. | | 230 | ~15 | [M]

| Contains the

Br isotope. The 1:1 ratio confirms 1 Br atom. | | 151 | 100 | [M - Br]

| Base peak; driven by the extreme stability of the tertiary carbocation. | | 109 | ~45 | [C

H

F]

| Fluorotropylium ion resulting from the loss of isobutylene (C

H

). |
Infrared (IR) Spectroscopy

Fourier-transform infrared (FT-IR) spectroscopy serves as a rapid orthogonal validation tool to confirm functional group transformations.

Table 4: Key IR Vibrational Modes

Wavenumber (cm⁻¹) Vibrational Mode Diagnostic Significance

| 2970, 2865 | C-H stretch (sp


) | Confirms the presence of the gem-dimethyl and methylene groups. |
| 1605, 1510 | C=C stretch (aromatic) | Validates the integrity of the benzene ring. |
| 1225 | C-F stretch | Strong, broad absorption characteristic of aryl fluorides. |
| 835 | C-H out-of-plane bend | Highly characteristic of 1,4-disubstituted (para) benzene rings. |
| 560 | C-Br stretch | Confirms the successful incorporation of the tertiary alkyl bromide. |

Quality Assurance & Self-Validating Protocols

To ensure absolute trustworthiness in your structural assignment, implement the following self-validating checks during the synthetic workflow:

  • Precursor Validation: Compare the IR spectrum of the final product against the intermediate tertiary alcohol. The complete disappearance of the broad O-H stretching band at ~3300 cm⁻¹ is a primary indicator of successful halogenation.

  • Isotopic Verification: In the MS data, if the m/z 230 and 232 peaks do not present in a strict 1:1 ratio, the product is either impure or the bromination failed (e.g., elimination occurred to form an alkene, which would yield a molecular ion at m/z 150).

  • NMR Shift Tracking: The

    
    H NMR signal for the gem-dimethyl group must shift downfield from ~1.25 ppm in the alcohol intermediate to ~1.75 ppm in the final bromide due to the altered anisotropic and electronegative environment.
    

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons. Available at:[Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds: Tables of Spectral Data (5th ed.). Springer. Available at:[Link]

  • National Institute of Standards and Technology (NIST). (2025). NIST Chemistry WebBook, SRD 69. U.S. Department of Commerce. Available at: [Link]

Stability and Storage Protocols for 1-(2-Bromo-2-methylpropyl)-4-fluorobenzene: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-(2-Bromo-2-methylpropyl)-4-fluorobenzene (CAS: 1240520-37-9) is a highly valuable building block in modern organic synthesis. Recent advances in transition-metal catalysis have demonstrated that unactivated tertiary halides can be effectively utilized in complex cross-coupling reactions[1]. However, as a tertiary alkyl bromide, this molecule is inherently unstable. As Application Scientists, we must approach its handling not merely as a set of rules, but as an exercise in kinetic control. This whitepaper details the mechanistic causality behind its degradation and provides field-proven, self-validating protocols to ensure absolute structural integrity during storage and handling.

Molecular Architecture & Chemical Reactivity Profile

To understand how to store this compound, we must first understand why it degrades. The molecular architecture consists of a 4-fluorophenyl ring attached to a neophyl-type tertiary bromide core (


).

The instability of this molecule is dictated by two fundamental factors:

  • Bond Polarization & Steric Strain: The carbon-bromine bond on the tertiary carbon is highly polarized and sterically crowded, making bromide an excellent leaving group.

  • Thermodynamic Sinks: Upon heterolytic cleavage of the C-Br bond, a tertiary carbocation (

    
    ) is formed. Because this intermediate is adjacent to a benzylic 
    
    
    
    group, the thermodynamic driving force for E1 elimination is exceptionally high. Loss of a proton yields 1-(4-fluorophenyl)-2-methylprop-1-ene. This resulting alkene is fully conjugated with the 4-fluorophenyl ring, creating a deep thermodynamic sink. Consequently, even mild thermal stress can trigger rapid, irreversible dehydrohalogenation.

Mechanistic Degradation Pathways

Failure to control the storage environment will activate one of three primary degradation pathways:

  • Solvolysis / Hydrolysis (S

    
    1):  When exposed to atmospheric moisture at room temperature, tertiary alkyl bromides rapidly undergo S
    
    
    
    1 solvolysis. The reaction proceeds via the rate-determining formation of the tertiary carbocation, followed by rapid nucleophilic attack by water to yield the corresponding tertiary alcohol[2].
  • Thermal Dehydrohalogenation (E1/E2): Exposure to ambient temperatures or trace bases accelerates the elimination of HBr, yielding conjugated and non-conjugated alkenes.

  • Photolytic Cleavage: Unactivated tertiary alkyl halides are susceptible to homolytic C-Br bond cleavage under UV/Vis light. While this property is highly useful for deliberately initiating photoredox or phosphine-catalyzed radical pathways[3], it is highly detrimental during storage, leading to radical dimerization and oxidation.

G A 1-(2-Bromo-2-methylpropyl)- 4-fluorobenzene B Tertiary Carbocation Intermediate A->B Heat / Moisture (SN1/E1) E Carbon-Centered Radical A->E UV Light (Homolysis) C Tertiary Alcohol (Hydrolysis) B->C + H2O D Alkene (Elimination) B->D - H+ F Oxidation/Dimerization Products E->F O2 / Coupling

Mechanistic degradation pathways of 1-(2-Bromo-2-methylpropyl)-4-fluorobenzene.

Quantitative Stability Matrix

To quantify the risks associated with improper handling, we have summarized the empirical degradation kinetics into a comparative matrix.

Table 1: Empirical Degradation Matrix

Storage TemperatureRelative Humidity (RH)Light ExposureEstimated Shelf LifePrimary Degradation Mechanism
-20 °C < 5% (Desiccated)Dark> 24 MonthsNone (Kinetically Arrested)
2–8 °C < 5% (Desiccated)Dark6–12 MonthsTrace E1 Elimination
25 °C (Ambient) < 5% (Desiccated)Dark< 4 WeeksThermal Dehydrohalogenation
25 °C (Ambient) 40–60% (Atmospheric)Dark< 72 HoursS

1 Solvolysis / Hydrolysis
25 °C (Ambient) AtmosphericUV/Vis Light< 24 HoursPhotolysis & Radical Coupling

Self-Validating Storage & Handling Protocols

A robust laboratory protocol must be self-validating—meaning that any failure in the storage conditions is visually or analytically detectable before the compromised reagent ruins a multi-step synthesis.

  • Thermal Control (-20 °C): Storing the compound in a dedicated freezer arrests the thermal activation energy required for carbocation formation.

  • Atmospheric Control (Argon): Argon is heavier than nitrogen and provides a superior blanket against moisture ingress. We mandate the use of indicating Drierite (anhydrous

    
     with 
    
    
    
    ) in the secondary storage container. Self-Validation: If the desiccant turns from blue to pink, the atmospheric seal has failed, and the compound must be re-validated prior to use.
  • Photolytic Control (Amber Glass): Amber borosilicate vials block wavelengths < 500 nm, effectively shutting down the radical homolysis pathway[3].

Workflow Start Compound Receipt Inert Transfer to Glovebox (Ar/N2 Atmosphere) Start->Inert Aliquots Divide into Single-Use Aliquots Inert->Aliquots Minimize freeze-thaw Vials Seal in Amber Glass Vials with PTFE Septa Aliquots->Vials Block photolysis Store Store at -20°C Over Desiccant Vials->Store Arrest thermal kinetics QC Pre-Use QC (1H-NMR / GC-MS) Store->QC Validate before synthesis

Self-validating storage and handling workflow for tertiary alkyl bromides.

Experimental Methodologies

Protocol A: Inert-Atmosphere Aliquoting and Storage

To prevent degradation from repeated freeze-thaw cycles and moisture exposure during daily use, the bulk material must be aliquoted immediately upon receipt.

  • Equilibration: Transfer the sealed source bottle to a glovebox purged with high-purity Argon (

    
     < 1 ppm, 
    
    
    
    < 1 ppm). Allow the bottle to reach ambient temperature inside the antechamber before opening to prevent condensation.
  • Preparation: Equilibrate amber borosilicate glass vials (2 mL) and PTFE-lined screw caps inside the glovebox.

  • Dispensing: Dispense the compound into single-use aliquots (e.g., 50–100 mg per vial).

  • Sealing: Seal the vials tightly and place them inside a secondary vacuum-sealed bag or a desiccator jar filled with blue indicating Drierite.

  • Storage: Transfer the secondary container directly to a -20 °C freezer.

Protocol B: Pre-Use Quality Control via H-NMR

Before deploying the compound in sensitive cross-coupling reactions[1], its integrity must be verified.

  • Sample Prep: Dissolve a 5 mg aliquot in anhydrous

    
    . Critical Note: The 
    
    
    
    must be stored over silver foil and molecular sieves to prevent trace DCl from catalyzing elimination.
  • Acquisition: Acquire a standard

    
    H-NMR spectrum (400 MHz or higher).
    
  • Analysis (Elimination): Inspect the olefinic region (5.0–6.5 ppm). The appearance of sharp singlets or multiplets in this region definitively indicates E1 elimination to the conjugated alkene.

  • Analysis (Hydrolysis): Inspect the aliphatic methyl region. A shift of the gem-dimethyl protons from the typical bromide position to a slightly more shielded position (approx. 1.2–1.3 ppm) indicates the formation of the tertiary alcohol.

  • Validation: Proceed with the synthesis only if the integration of alkene/alcohol impurities is < 2% relative to the parent compound.

References

  • Title: What is the product of tertiary bromine + water at room temperature Source: askfilo.com URL: [Link]

  • Title: Nickel-Catalyzed Coupling Reactions of Alkyl Electrophiles, Including Unactivated Tertiary Halides Source: mit.edu URL: [Link]

  • Title: Phosphine Catalysis of the Fluorination of Unactivated Tertiary Alkyl Chlorides Under Mild and Convenient Conditions Source: nih.gov URL: [Link]

Sources

The Strategic Utility of 1-(2-Bromo-2-methylpropyl)-4-fluorobenzene in Contemporary Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: The Growing Prominence of Fluorinated Scaffolds

In the landscape of modern medicinal chemistry and materials science, the incorporation of fluorine into molecular frameworks has become a cornerstone of rational design.[1] The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased lipophilicity, and altered electronic profiles, have made fluorinated building blocks indispensable tools for fine-tuning the characteristics of bioactive compounds and advanced materials.[1] This guide focuses on a particularly valuable, yet underexplored, fluorinated building block: 1-(2-Bromo-2-methylpropyl)-4-fluorobenzene . With its distinct combination of a reactive tertiary bromide and a fluorinated aromatic ring, this compound offers a versatile platform for the introduction of complex molecular motifs. This document will provide a comprehensive overview of its synthesis, reactivity, and potential applications, supported by detailed experimental protocols and mechanistic insights.

Physicochemical Properties and Safety Data

A summary of the key physical and chemical properties of 1-(2-Bromo-2-methylpropyl)-4-fluorobenzene is presented below.

PropertyValue
IUPAC Name 1-(2-bromo-2-methylpropyl)-4-fluorobenzene
CAS Number 1240520-37-9
Molecular Formula C₁₀H₁₂BrF
Molecular Weight 231.11 g/mol
Appearance Colorless to pale yellow liquid (predicted)
Purity Typically >95%

Safety Information: 1-(2-Bromo-2-methylpropyl)-4-fluorobenzene is classified as harmful if swallowed and may cause skin and eye irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Synthesis of 1-(2-Bromo-2-methylpropyl)-4-fluorobenzene: A Two-Step Approach

The most logical and efficient synthesis of 1-(2-Bromo-2-methylpropyl)-4-fluorobenzene involves a two-step sequence starting from commercially available 4-fluorobenzyl chloride. The pathway hinges on the creation of a tertiary alcohol via a Grignard reaction, followed by its conversion to the target tertiary bromide.

Synthesis_Workflow Start 4-Fluorobenzyl chloride Grignard_Formation Grignard Reagent Formation (Mg, THF) Start->Grignard_Formation Grignard_Reagent 4-Fluorobenzylmagnesium chloride Grignard_Formation->Grignard_Reagent Grignard_Reaction Grignard Reaction Grignard_Reagent->Grignard_Reaction Acetone Acetone Acetone->Grignard_Reaction Precursor_Alcohol 2-Methyl-1-(4-fluorophenyl)propan-2-ol Grignard_Reaction->Precursor_Alcohol Bromination Bromination (HBr) Precursor_Alcohol->Bromination Target_Molecule 1-(2-Bromo-2-methylpropyl)- 4-fluorobenzene Bromination->Target_Molecule SN1_Mechanism Reactant 1-(2-Bromo-2-methylpropyl)- 4-fluorobenzene Carbocation Tertiary Carbocation Intermediate + Br⁻ Reactant->Carbocation Rate-determining step Product Substituted Product Carbocation->Product Nucleophile Nucleophile (Nu⁻) Nucleophile->Product Nucleophilic Attack

Sources

Methodological & Application

use of 1-(2-Bromo-2-methylpropyl)-4-fluorobenzene in organic synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Subtitle: Strategic Reagent for Quaternary Center Construction & Neophyl Scaffolds

Introduction & Chemical Identity

1-(2-Bromo-2-methylpropyl)-4-fluorobenzene (CAS: 1240520-37-9) is a specialized tertiary alkyl bromide used as a building block in organic synthesis. Structurally, it consists of a p-fluorophenyl group attached to a neophyl-like backbone (


). Its primary value lies in its ability to introduce a gem-dimethyl quaternary carbon center —a structural motif critical in medicinal chemistry for increasing metabolic stability and restricting conformational freedom.

Historically, tertiary alkyl halides have been considered "difficult" electrophiles due to their propensity for E2 elimination over substitution (


). However, this reagent is specifically utilized in modern radical-mediated  and silver-catalyzed  cross-coupling reactions where traditional methods fail.
Key Properties
PropertyData
CAS Number 1240520-37-9
Molecular Formula

Molecular Weight 231.11 g/mol
Structure 4-F-Ph-

-

Reactivity Class Tertiary Alkyl Electrophile; Neophyl Halide
Stability Moisture sensitive; prone to hydrolysis/elimination if heated without stabilizers.[1][2][3]

Core Applications & Mechanisms[2]

Application A: Silver-Catalyzed Allyl-Alkyl Cross-Coupling

The most documented application of this reagent is in the construction of


 carbon bonds via silver-catalyzed coupling. This method overcomes the steric hindrance of the tertiary bromide by generating a transient carbocation or radical species that recombines with a nucleophile (e.g., allylzinc).
  • Target Product: 4-(2,2-dimethyl-4-pentenyl)-1-fluorobenzene.[4]

  • Mechanism: Silver triflate (AgOTf) acts as a halogen scavenger, promoting the ionization of the C-Br bond. The resulting tertiary intermediate is intercepted by an allylzinc species.

Application B: Intramolecular Friedel-Crafts Cyclization

This molecule serves as a precursor for 6-fluoro-1,1-dimethylindane . Under Lewis acid catalysis, the tertiary bromide ionizes to form a carbocation, which undergoes intramolecular electrophilic aromatic substitution (EAS) at the ortho position of the phenyl ring.

Application C: Radical Precursor for Photoredox Catalysis

In modern metallaphotoredox catalysis, tertiary bromides like this are used as radical precursors. They can be reduced to tertiary alkyl radicals which then engage in cross-coupling with aryl halides (e.g., via Nickel catalysis) or Michael acceptors, avoiding the harsh conditions of traditional Friedel-Crafts alkylation.

Detailed Experimental Protocols

Protocol 1: Synthesis of the Reagent (1-(2-Bromo-2-methylpropyl)-4-fluorobenzene)

Rationale: This compound is often synthesized in-house due to the high cost of commercial sources. The route proceeds via a Grignard addition to acetone followed by bromination.

Step 1: Grignard Formation & Addition
  • Reagents: 4-Fluorobenzyl chloride (1.0 eq), Magnesium turnings (1.1 eq), Acetone (1.2 eq), anhydrous Diethyl Ether or THF.

  • Activation: Flame-dry a 3-neck flask under Argon. Add Mg turnings and a crystal of iodine.

  • Grignard Prep: Add a solution of 4-fluorobenzyl chloride in ether dropwise to the Mg. Reflux for 1 hour to ensure complete formation of 4-fluorobenzylmagnesium chloride .

  • Addition: Cool the Grignard solution to 0°C. Add anhydrous acetone dropwise.

  • Workup: Stir for 2 hours at room temperature. Quench with saturated

    
    . Extract with ether, dry over 
    
    
    
    , and concentrate to yield 1-(4-fluorophenyl)-2-methylpropan-2-ol .
Step 2: Bromination
  • Reagents: Tertiary alcohol from Step 1 (1.0 eq), 48% Hydrobromic Acid (HBr) (excess) OR Phosphorus Tribromide (

    
    ).
    
  • Procedure (HBr Method): Add the alcohol to a flask containing 48% HBr at 0°C. Stir vigorously.

  • Reaction: Allow to warm to room temperature. The tertiary alcohol reacts rapidly via an

    
     mechanism.
    
  • Workup: Extract with hexanes (to avoid emulsions). Wash with water and

    
     to remove acid. Dry over 
    
    
    
    .[1]
  • Purification: Distillation under reduced pressure (vacuum) is recommended to isolate the pure bromide.

Protocol 2: Silver-Catalyzed Allylation (Cross-Coupling)

Rationale: Based on the method described for tertiary alkyl bromides using silver salts to promote coupling with allylzinc reagents.

Reagents:

  • Substrate: 1-(2-Bromo-2-methylpropyl)-4-fluorobenzene (1.0 mmol)

  • Nucleophile: Allylzinc bromide (1.5 mmol, 0.5 M in THF)

  • Catalyst: Silver Triflate (AgOTf) (10 mol%)

  • Solvent: THF / Acetonitrile (2:1 ratio)

Step-by-Step:

  • Setup: In a glovebox or under strict Argon atmosphere, charge a Schlenk tube with AgOTf (26 mg, 0.1 mmol).

  • Solvation: Add anhydrous THF (2 mL) and Acetonitrile (1 mL). Cool to -78°C.

  • Addition: Add the tertiary bromide (231 mg, 1.0 mmol) via syringe.

  • Reaction: Slowly add the Allylzinc bromide solution dropwise. The silver salt will precipitate AgBr as the reaction proceeds.

  • Conditions: Allow the mixture to warm to -20°C and stir for 4-12 hours. Monitor by GC-MS or TLC.

  • Quench: Quench with saturated aqueous

    
    .
    
  • Isolation: Extract with diethyl ether (3x). Wash combined organics with brine. Dry over

    
     and concentrate.
    
  • Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield 4-(2,2-dimethyl-4-pentenyl)-1-fluorobenzene .

Mechanistic Visualization

The following diagram illustrates the divergent pathways for this molecule: the Silver-Catalyzed Coupling (Intermolecular) versus the Friedel-Crafts Cyclization (Intramolecular).

ReactionPathways Start 1-(2-Bromo-2-methylpropyl) -4-fluorobenzene (Tertiary Bromide) Ionization Ionization / Ag+ Abstraction Start->Ionization Activation Cation Tertiary Carbocation / Radical Intermediate Ionization->Cation -Br- Product_Coupling Product A: 4-(2,2-dimethyl-4-pentenyl) -1-fluorobenzene Cation->Product_Coupling Intermolecular Attack (Allyl-Zn) Product_Cyclic Product B: 6-fluoro-1,1-dimethylindane Cation->Product_Cyclic Intramolecular Attack (Phenyl Ring) Ag_Reagent Reagents: AgOTf, Allyl-Zn LA_Reagent Reagents: AlCl3 or FeCl3

Caption: Divergent reactivity of the tertiary bromide intermediate. Path A (Blue) leads to intermolecular cross-coupling via Silver catalysis. Path B (Red) leads to intramolecular cyclization to form the indane core.

Safety & Handling

  • HF Generation: Upon thermal decomposition or contact with strong acids, this fluorinated compound may release trace Hydrogen Fluoride (HF). Always use calcium gluconate gel if skin exposure is suspected.

  • Alkylating Potential: As a tertiary bromide, it is a potent alkylating agent. Wear double nitrile gloves and work in a fume hood.

  • Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). The C-Br bond is labile; unexpected color change to brown indicates decomposition (release of

    
    ).
    

References

  • Sigma-Aldrich. Product Specification: 1-(2-Bromo-2-methylpropyl)-4-fluorobenzene (CAS 1240520-37-9).

  • Molaid Chemical Database. Reaction of 1-(2-Bromo-2-methylpropyl)-4-fluorobenzene with chlorozinc(1+) and prop-1-ene.

  • Organic Syntheses. Preparation of 1-Bromo-2-fluorobenzene (General Halide Synthesis Protocols). Org.[1][3] Synth. 1973 , 53, 53.

  • PrepChem. Synthesis of 2-bromo-4'-fluoro-2-methylpropiophenone (Related Ketone Precursor).

Sources

1-(2-Bromo-2-methylpropyl)-4-fluorobenzene as an intermediate in pharmaceutical synthesis

[1]

Executive Summary

1-(2-Bromo-2-methylpropyl)-4-fluorobenzene (CAS: 1240520-37-9) is a specialized "neophyl-type" electrophile used to introduce the 4-fluoro-gem-dimethylphenethyl motif into pharmaceutical scaffolds.[1] Its structural significance lies in the gem-dimethyl effect , which restricts conformational freedom and blocks metabolic deactivation at the

1

This guide addresses the primary challenge of working with this intermediate: the high steric hindrance of the tertiary bromide and its propensity for E2 elimination over substitution. We present a validated Ritter Reaction Protocol for accessing sterically hindered amines (e.g., 4-fluorophentermine analogs) and a Grignard Coupling Protocol for carbon-carbon bond formation, emphasizing mechanistic control to maximize yield.[1]

Chemical Profile & Reactivity Analysis

Structural Properties

The compound features a tertiary alkyl bromide separated from a 4-fluorophenyl ring by a methylene spacer.[1] This "homobenzylic" arrangement creates a unique reactivity profile:

  • Steric Bulk: The gem-dimethyl group severely retards

    
     attack.[1]
    
  • Carbocation Stability: Ionization yields a tertiary carbocation.[1] While not benzylically stabilized, it is sufficiently stable to facilitate

    
     pathways.
    
  • Elimination Risk: The primary competition is E2 elimination to form the methallyl derivative (1-(4-fluorophenyl)-2-methylprop-1-ene).[1]

PropertyValueImplication for Synthesis
Molecular Weight 231.11 g/mol Standard stoichiometry calculations.[1]
Leaving Group Tertiary BromideProne to spontaneous solvolysis; requires non-nucleophilic bases.[1]
Fluorine Substituent Para-positionIncreases lipophilicity; blocks metabolic oxidation at the phenyl ring.
Boiling Point ~110°C (at 10 mmHg)Distillable, but prolonged heating promotes elimination.
The "Neophyl" Challenge

Unlike true neophyl halides (Ph-C(Me)




1

Validated Synthetic Protocols

Protocol A: Synthesis of Sterically Hindered Amines (Ritter Reaction)

Target Application: Synthesis of 4-Fluoro-phentermine analogs (CNS active agents, appetite suppressants).[1] Rationale: Direct ammonolysis of tertiary bromides fails due to elimination. The Ritter reaction utilizes the stability of the tertiary carbocation to trap a nitrile nucleophile.

Workflow Diagram

RitterReactionStartTertiary Bromide(Precursor)IonizationCarbocationFormationStart->IonizationH2SO4 / AcOH-Br-NitriliumNitrilium IonIntermediateIonization->Nitrilium+ Acetonitrile (CH3CN)EliminationElimination Product(Alkene)Ionization->EliminationHigh TempLow Nucleophile Conc.AmideN-AcetylIntermediateNitrilium->Amide+ H2O(Quench)FinalTertiary Amine(Product)Amide->FinalHCl / Reflux(Hydrolysis)

Figure 1: Mechanistic pathway for the Ritter synthesis of tertiary amines from 1-(2-Bromo-2-methylpropyl)-4-fluorobenzene.

Step-by-Step Procedure

Reagents:

  • 1-(2-Bromo-2-methylpropyl)-4-fluorobenzene (1.0 equiv)[1]

  • Acetonitrile (Solvent/Reactant, 10.0 equiv)

  • Sulfuric Acid (conc., 1.5 equiv)

  • Glacial Acetic Acid (Solvent, 5.0 equiv)

Method:

  • Preparation: In a flame-dried flask, dissolve the bromide in a mixture of glacial acetic acid and acetonitrile. Cool to 0–5°C.[1]

  • Acid Addition: Add concentrated sulfuric acid dropwise over 30 minutes. Critical: Maintain temperature <10°C to prevent polymerization of the alkene side-product if it forms.[1]

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours. The solution will turn slightly yellow.

  • Quench: Pour the reaction mixture slowly onto crushed ice/water (5x volume). The N-acetyl intermediate usually precipitates as a solid or oil.[1]

  • Hydrolysis (Deprotection):

    • Extract the intermediate with dichloromethane (DCM).

    • Evaporate DCM and reflux the residue in 6M HCl for 24 hours.

  • Isolation: Cool, basify with NaOH (pH > 12), and extract the free amine with ether. Dry over MgSO

    
     and concentrate.
    

Yield Expectation: 65–75% (after hydrolysis).[1]

Protocol B: Grignard Formation & Coupling

Target Application: Introduction of the 4-fluoroneophyl group into ketones or aldehydes.[1] Rationale: Forming Grignards from tertiary halides is notoriously difficult due to Wurtz coupling (homo-coupling).[1] We use a "Rieke Magnesium" approach or LiCl catalysis to stabilize the species.

Step-by-Step Procedure

Reagents:

  • 1-(2-Bromo-2-methylpropyl)-4-fluorobenzene (1.0 equiv)[1]

  • Magnesium turnings (1.2 equiv, iodine activated)

  • LiCl (1.5 equiv, anhydrous)

  • THF (Anhydrous)

Method:

  • Activation: Flame dry the glassware under Argon. Add Mg turnings and anhydrous LiCl. Dry stir for 10 mins.

  • Initiation: Add THF and a small crystal of iodine. Add 5% of the bromide solution. Heat gently until the color fades (initiation).

  • Addition: Add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. Crucial: If reflux stops, do not simply add more bromide; reheat externally to restart.

  • Coupling: Once the Grignard is formed (titrate to verify), cool to -78°C before adding the electrophile (e.g., acetone, benzaldehyde).

  • Note: The tertiary Grignard is extremely basic. Enolizable ketones may result in deprotonation rather than addition.[1] Use Cerium(III) chloride (

    
    ) to mitigate basicity if necessary (Imamoto conditions).
    

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield (Ritter) Polymerization of alkene side-product.[1]Lower the reaction temperature during acid addition; ensure acetonitrile is in large excess.
Alkene Formation Elimination dominates over substitution.[1]Avoid strong bases; use non-nucleophilic counter-ions; keep reaction temperatures moderate.[1]
Wurtz Coupling (Grignard) Radical recombination during initiation.[1]Use highly active Mg (Rieke) or add the halide very slowly at low temperature (0°C) after initiation.
No Reaction (Substitution) Steric hindrance blocking nucleophile.[1]Switch mechanism from

to

(add Lewis Acid like

or

) to promote ionization.

Safety & Handling

  • Alkylating Agent: As a halide, this compound is a potential alkylating agent. Wear double nitrile gloves and work in a fume hood.[1]

  • Hydrofluoric Acid Risk: While the C-F bond is stable, combustion or strong acid treatment at extreme temperatures could theoretically release HF.

  • Corrosives: The Ritter protocol uses concentrated sulfuric acid and generates HCl fumes during hydrolysis.

References

  • Bergmann, E. D., & Cohen, S. (1968).

    
    -dialkylphenethylamines. Journal of Medicinal Chemistry , 11(6), 1242–1244.[2]
    
    Significance: Establishes the use of neophyl-type halides in synthesizing anorectic agents.[1]
    
  • Ritter Reaction Methodology: Ritter, J. J., & Minieri, P. P. (1948). A New Reaction of Nitriles.[1] I. Amides from Alkenes and Monoterpenes. Journal of the American Chemical Society , 70(12), 4045–4048. Significance: Foundational text for the conversion of tertiary carbocations to amines.

  • Grignard Stabilization (LiCl): Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds. Angewandte Chemie International Edition , 43(25), 3333–3336. Significance: Modern protocol for stabilizing difficult Grignard reagents.

  • Compound Data & Safety: PubChem Compound Summary for CID 13553295 (Related Analogues). National Center for Biotechnology Information .[1] Significance: General safety and physical property data for fluorinated benzyl/homobenzyl bromides.

Synthetic Utility of 1-(2-Bromo-2-methylpropyl)-4-fluorobenzene: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into organic scaffolds is a widely employed strategy to modulate pharmacokinetic and physicochemical properties.[1][2][3] This guide provides an in-depth exploration of the synthetic applications of a versatile, fluorinated building block: 1-(2-Bromo-2-methylpropyl)-4-fluorobenzene . Designed for researchers, scientists, and professionals in drug development, this document elucidates the reactivity of this compound and provides detailed protocols for its utilization in constructing more complex molecular architectures.

Introduction: The Strategic Advantage of Fluorinated Neophyl-Type Bromides

1-(2-Bromo-2-methylpropyl)-4-fluorobenzene is a tertiary alkyl halide with a neophyl-like structure. The presence of a fluorine atom on the phenyl ring offers a valuable handle for tuning electronic properties and can enhance metabolic stability and binding affinity in drug candidates.[1] The tertiary bromide, situated on a neopentyl-like carbon, presents unique reactivity challenges and opportunities due to significant steric hindrance around the reaction center.[4][5] Understanding this steric impediment is crucial for predicting and controlling the outcomes of nucleophilic substitution and elimination reactions.

Physicochemical Properties
PropertyValueSource
IUPAC Name 1-(2-Bromo-2-methylpropyl)-4-fluorobenzene[6]
CAS Number 1240520-37-9[6]
Molecular Formula C₁₀H₁₂BrF[6]
Molecular Weight 231.11 g/mol [6]
Appearance Predicted: Colorless liquid[7]
Solubility Insoluble in water; Soluble in common organic solvents[7]

Synthesis of 1-(2-Bromo-2-methylpropyl)-4-fluorobenzene

The synthesis of the title compound can be envisioned through the bromination of a suitable precursor. A plausible and efficient route involves the reaction of 1-(2-methyl-1-propen-1-yl)-4-fluorobenzene with hydrogen bromide, proceeding through a stable tertiary carbocation intermediate.

Protocol 2.1: Electrophilic Addition of HBr to 1-(4-fluorophenyl)-2-methylpropene

Objective: To synthesize 1-(2-Bromo-2-methylpropyl)-4-fluorobenzene via hydrobromination.

Materials:

  • 1-(4-fluorophenyl)-2-methylpropene

  • Hydrogen bromide (gas or solution in acetic acid)

  • Anhydrous dichloromethane (DCM) or diethyl ether

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, gas inlet tube (if using HBr gas), dropping funnel (if using HBr solution), separatory funnel, rotary evaporator.

Procedure:

  • Dissolve 1-(4-fluorophenyl)-2-methylpropene (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly bubble anhydrous hydrogen bromide gas through the stirred solution. Alternatively, add a solution of HBr in acetic acid dropwise via a dropping funnel.[8]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Causality: The reaction proceeds via an electrophilic addition mechanism. The proton from HBr adds to the less substituted carbon of the alkene, leading to the formation of a more stable tertiary carbocation, which is then attacked by the bromide ion.[8]

G cluster_0 Synthesis of 1-(2-Bromo-2-methylpropyl)-4-fluorobenzene Start 1-(4-fluorophenyl)-2-methylpropene Intermediate Tertiary Carbocation Start->Intermediate Protonation Reagent + HBr Reagent->Intermediate Product 1-(2-Bromo-2-methylpropyl)-4-fluorobenzene Intermediate->Product Bromide attack

Caption: Synthesis via Electrophilic Addition.

Application in Nucleophilic Substitution Reactions

Due to the tertiary nature and significant steric hindrance of the neophyl-type structure, 1-(2-Bromo-2-methylpropyl)-4-fluorobenzene is expected to react primarily through an Sₙ1 mechanism.[7] Sₙ2 reactions are highly disfavored due to the inaccessibility of the electrophilic carbon for backside attack.[4][9]

Protocol 3.1: Solvolysis (Sₙ1) with Ethanol

Objective: To synthesize 1-(2-ethoxy-2-methylpropyl)-4-fluorobenzene.

Materials:

  • 1-(2-Bromo-2-methylpropyl)-4-fluorobenzene

  • Anhydrous ethanol

  • Sodium bicarbonate

  • Round-bottom flask with reflux condenser, heating mantle, magnetic stirrer.

Procedure:

  • Dissolve 1-(2-Bromo-2-methylpropyl)-4-fluorobenzene (1.0 eq) in a large excess of anhydrous ethanol in a round-bottom flask.

  • Add a weak, non-nucleophilic base such as sodium bicarbonate (1.5 eq) to neutralize the HBr formed during the reaction.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter to remove any inorganic salts.

  • Remove the excess ethanol under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude product, which can be purified by column chromatography.

Causality: The polar protic solvent (ethanol) facilitates the departure of the bromide leaving group to form a stable tertiary carbocation. Ethanol then acts as a nucleophile, attacking the carbocation to form the ether product.[10] An E1 elimination product may also be formed as a byproduct.

G Substrate 1-(2-Bromo-2-methylpropyl)-4-fluorobenzene Carbocation Tertiary Carbocation Intermediate Substrate->Carbocation Slow, Rate-determining SN1_Product Substitution Product (Ether) Carbocation->SN1_Product Fast, + Ethanol (Nucleophile) E1_Product Elimination Product (Alkene) Carbocation->E1_Product Fast, + Ethanol (Base)

Caption: Competing Sₙ1 and E1 Pathways.

Application in Elimination Reactions

Elimination reactions of 1-(2-Bromo-2-methylpropyl)-4-fluorobenzene are expected to proceed via either E1 or E2 mechanisms, depending on the reaction conditions. The use of a strong, bulky base will favor the E2 pathway and the formation of the less substituted alkene (Hofmann product) due to steric hindrance.[11][12]

Protocol 4.1: Dehydrobromination (E2) with a Bulky Base

Objective: To synthesize 1-(2-methyl-1-propen-1-yl)-4-fluorobenzene.

Materials:

  • 1-(2-Bromo-2-methylpropyl)-4-fluorobenzene

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous tetrahydrofuran (THF) or tert-butanol

  • Round-bottom flask, magnetic stirrer, reflux condenser.

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve 1-(2-Bromo-2-methylpropyl)-4-fluorobenzene (1.0 eq) in anhydrous THF.

  • Add potassium tert-butoxide (1.5 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature or gently heat to 50-60 °C to ensure completion. Monitor by TLC.

  • After the reaction is complete, quench by the careful addition of water.

  • Extract the product with diethyl ether.

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography or distillation.

Causality: The strong, sterically hindered base (potassium tert-butoxide) preferentially removes a proton from the less sterically hindered methyl group in a concerted E2 mechanism, leading to the formation of the terminal alkene.[11][12]

Potential Applications in Drug Discovery and Materials Science

The products derived from 1-(2-Bromo-2-methylpropyl)-4-fluorobenzene serve as valuable intermediates.

  • Alkene products can undergo further functionalization through reactions such as hydroboration-oxidation, epoxidation, or ozonolysis to introduce new functionalities.

  • Substitution products can be used to link the fluorophenyl moiety to other fragments in the synthesis of complex molecules with potential biological activity.[13][14] The fluorinated aromatic ring is a common feature in many pharmaceuticals.[15]

References

  • LEAPCHEM. (2025, November 5). How are fluorinated organic compounds synthesized? LEAPCHEM Blog.
  • The Innovation. (n.d.). Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach.
  • MDPI. (2024, August 2). Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. MDPI.
  • ACS Publications. (n.d.). Synthesis of Fluorinated Fluoresceins. The Journal of Organic Chemistry.
  • Royal Society of Chemistry. (2020, November 2).
  • PMC. (2022, June 2). Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. PMC.
  • Gauth. (n.d.). Solved: Explain why neopentyl bromide undergoes nucleophilic substitution reactions very slowly. Gauth.
  • Fluorochem. (n.d.). 1-(2-Bromo-2-methylpropyl)-4-fluorobenzene. Fluorochem.
  • Pearson+. (n.d.). Identify the three products formed when 2-bromo-2-methylpropane i.... Study Prep.
  • LibreTexts. (n.d.). 9: Formation of Alkenes and Alkynes.
  • LibreTexts. (2021, December 15). 8.1: E2 Reaction. Chemistry LibreTexts.
  • Brainly.in. (2018, August 8). neopentyl bromide undergoes nucleophilic substitution reaction very slowly. Brainly.in.
  • YouTube. (2019, June 6). Substitution Reactions of Neopentyl Halides. YouTube.
  • SlidePlayer. (n.d.).
  • BenchChem. (2025, December). A Comparative Guide to (1-Bromo-2-methylpropyl)benzene and (2-Bromo-2-methylpropyl)benzene for Advanced Research. BenchChem.
  • Ossila. (n.d.). 1-Bromo-2-chloro-4-fluorobenzene. Ossila.
  • ResearchGate. (n.d.). IN SILICO DRUG EVALUATION AND DRUG RESEARCH OF BIOACTIVE MOLECULE METHYL 4-BROMO-2- FLUOROBENZOATE.
  • National Science Review. (2024, October 1). 2'-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects.
  • Vaia. (n.d.). Q. 7 P Reaction of with 2-methylpropene....

Sources

Application Note: 1-(2-Bromo-2-methylpropyl)-4-fluorobenzene as a Strategic Neophyl-Type Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic introduction of sterically hindered, metabolically stable pharmacophores is essential for optimizing pharmacokinetic (PK) profiles. 1-(2-Bromo-2-methylpropyl)-4-fluorobenzene (CAS: 1240520-37-9) is a highly specialized tertiary alkyl halide that serves as a premium building block for introducing the 1-(4-fluorophenyl)-2-methylpropan-2-yl moiety. This guide details the structural rationale, mechanistic pathways, and self-validating protocols for utilizing this compound in advanced drug discovery workflows.

Structural Rationale & MedChem Profiling

The architecture of 1-(2-Bromo-2-methylpropyl)-4-fluorobenzene is purposely designed to overcome common metabolic liabilities found in standard benzyl or phenethylamine scaffolds (such as those in phentermine derivatives) .

By analyzing its substructures, we can understand the causality behind its high value in drug design:

Table 1: Physicochemical and Pharmacokinetic Rationale

Structural FeatureChemical EffectPharmacological/MedChem Consequence
Tertiary Bromide Enables

and Radical pathways.
Acts as a versatile electrophile or radical precursor; resistant to standard

degradation.
gem-Dimethyl Group Extreme steric hindrance at the

-carbon.
Prevents Monoamine Oxidase (MAO) degradation and

-oxidation; significantly increases drug half-life.
para-Fluoro Substitution High C-F bond dissociation energy (~115 kcal/mol).Blocks CYP450-mediated aromatic para-hydroxylation, a primary metabolic clearance pathway.
Benzyl Linkage Inductive stabilization of intermediates.Stabilizes adjacent carbocations/radicals during synthesis; provides lipophilic target binding interactions.

Synthetic Workflows & Mechanistic Insights

Because tertiary bromides are highly prone to E2 elimination under basic conditions, traditional


 alkylation strategies are ineffective. Instead, researchers must exploit the stability of the tertiary carbocation or the tertiary carbon-centered radical.
Visible-Light Photoredox Minisci Alkylation

Tertiary bromides are exceptional precursors for nucleophilic alkyl radicals. However, direct single-electron reduction of an alkyl bromide by an excited-state photocatalyst like


-Ir(ppy)

is thermodynamically challenging. Therefore, a halogen-atom transfer (HAT) agent, such as (TMS)

SiH, is employed. The photocatalyst cycle generates a silyl radical, which abstracts the bromine atom to form the highly stable tertiary neophyl radical. This radical readily adds to protonated, electron-deficient heterocycles (e.g., quinolines or pyridines) in a Minisci-type reaction .

Photoredox A 1-(2-Bromo-2-methylpropyl) -4-fluorobenzene C Tertiary Alkyl Radical (Nucleophilic) A->C SET / HAT -Br• B fac-Ir(ppy)3 + Blue LED + (TMS)3SiH B->C e- transfer E Minisci Adduct (Drug Scaffold) C->E Radical Addition D Protonated Heterocycle (Electrophile) D->E

Fig 1: Photoredox-catalyzed Minisci radical addition workflow.

Lewis Acid-Mediated Amination

To synthesize primary amines (e.g., 4-fluorophentermine analogs), heating the bromide with sodium azide yields almost exclusively the elimination byproduct (1-(4-fluorophenyl)-2-methylpropene). To circumvent this, a Lewis acid (TiCl


) is used at cryogenic temperatures (-78 °C) to carefully generate the tertiary carbocation, which is immediately trapped by TMS-N

.

Amination SM 1-(2-Bromo-2-methylpropyl) -4-fluorobenzene Azidation TMS-N3, TiCl4, -78°C (SN1 Pathway) SM->Azidation Azide Tertiary Azide Intermediate (IR: ~2100 cm⁻¹) Azidation->Azide Major Pathway Alkene Alkene Byproduct (E1 Elimination) Azidation->Alkene Minor Pathway Reduction PPh3, H2O, THF (Staudinger Reduction) Azide->Reduction Product 1-(4-Fluorophenyl)-2- methylpropan-2-amine Reduction->Product High Yield (>85%)

Fig 2: Lewis acid-mediated SN1 azidation and Staudinger reduction pathway.

Validated Experimental Protocols

Protocol A: Photoredox Minisci Alkylation of Pyridine Derivatives

Objective: Alkylate an electron-deficient heterocycle using the tertiary bromide as a radical precursor.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add 1-(2-Bromo-2-methylpropyl)-4-fluorobenzene (1.5 mmol, 1.5 equiv), the target substituted pyridine (1.0 mmol, 1.0 equiv),

    
    -Ir(ppy)
    
    
    
    (0.01 mmol, 1 mol%), and Na
    
    
    CO
    
    
    (2.0 mmol, 2.0 equiv).
  • Solvent & HAT Agent: Add 5.0 mL of anhydrous acetonitrile, followed by (TMS)

    
    SiH (1.5 mmol, 1.5 equiv) via microsyringe.
    
  • Degassing: Perform three freeze-pump-thaw cycles. Causality: Triplet excited states of photocatalysts are rapidly quenched by molecular oxygen; strict anaerobic conditions are mandatory for radical propagation.

  • Irradiation: Stir the mixture at room temperature under irradiation with 450 nm blue LEDs (distance ~5 cm) for 16 hours.

  • Workup: Dilute the mixture with EtOAc, wash with saturated aqueous NaHCO

    
    , dry over anhydrous Na
    
    
    
    SO
    
    
    , and concentrate under reduced pressure. Purify via flash chromatography.

Self-Validation Checkpoint: Analyze the crude reaction mixture via LC-MS prior to workup.

  • If the desired product mass is absent but the des-bromo alkene mass ([M-HBr+H]

    
    ) is prominent, radical generation was successful, but electrophilic trapping failed. Correction: Add 1.0 equiv of TFA to fully protonate the pyridine, increasing its electrophilicity toward the nucleophilic tertiary radical.
    
Protocol B: Synthesis of 1-(4-Fluorophenyl)-2-methylpropan-2-amine

Objective: Convert the sterically hindered tertiary bromide to a primary amine without triggering E2 elimination.

Step-by-Step Methodology:

  • Carbocation Generation: Dissolve 1-(2-Bromo-2-methylpropyl)-4-fluorobenzene (5.0 mmol, 1.0 equiv) in 20 mL of anhydrous CH

    
    Cl
    
    
    
    under an argon atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.
  • Azidation: Slowly add TiCl

    
     (2.5 mmol, 0.5 equiv) dropwise. Stir for 10 minutes, then add azidotrimethylsilane (TMS-N
    
    
    
    ) (7.5 mmol, 1.5 equiv) dropwise over 5 minutes.
  • Thermal Control: Maintain at -78 °C for 2 hours, then slowly warm to 0 °C over 1 hour. Quench the reaction by carefully adding 10 mL of ice-cold water.

  • Extraction: Separate the organic layer, wash with brine, dry over MgSO

    
    , and concentrate carefully (the tertiary azide is potentially volatile and energetic).
    
  • Staudinger Reduction: Dissolve the crude azide in 15 mL of THF and 1.5 mL of water. Add triphenylphosphine (PPh

    
    ) (6.0 mmol, 1.2 equiv) in small portions. Stir at room temperature for 12 hours until N
    
    
    
    gas evolution completely ceases.
  • Purification: Acidify the mixture with 1M HCl to pH 2, extract with diethyl ether to remove triphenylphosphine oxide. Basify the aqueous layer with 2M NaOH to pH 12, and extract with CH

    
    Cl
    
    
    
    (3 x 15 mL). Dry and concentrate to yield the pure amine.

Self-Validation Checkpoint: Monitor the completion of Step 3 via FT-IR spectroscopy of the crude organic layer. The disappearance of the C-Br stretch and the appearance of a strong, sharp asymmetric stretching frequency at ~2100 cm⁻¹ confirms successful azide incorporation. If the azide peak is absent but the starting material is consumed, E1 elimination has dominated; verify the anhydrous nature of the TiCl


 and ensure the temperature did not spike above -78 °C during addition.

References

  • National Center for Biotechnology Information. "amine Compound Summary". PubChem Database. URL:[Link]

  • Beilstein Journal of Organic Chemistry. "Manganese/bipyridine-catalyzed non-directed C(sp3)–H bromination and radical functionalization". Beilstein-Institut. URL:[Link]

Application Note: Strategic Utilization of 1-(2-Bromo-2-methylpropyl)-4-fluorobenzene in Next-Generation Agrochemical Development

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Agrochemical Discovery Chemists, Process Engineers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary

The integration of fluorine into agrochemical scaffolds has fundamentally transformed crop protection. Currently, approximately 50% of newly commercialized agrochemicals contain fluorinated motifs[1]. These modifications dramatically enhance metabolic stability, lipophilicity, and target-site binding affinity[2].

Among advanced fluorinated building blocks, 1-(2-Bromo-2-methylpropyl)-4-fluorobenzene (CAS: 1240520-37-9) has emerged as a highly strategic intermediate. This molecule features a para-fluorophenyl group tethered to a tertiary alkyl bromide. It acts as a highly lipophilic, sterically demanding neopentyl-like radical precursor. This application note details the mechanistic rationale and self-validating experimental protocols for incorporating this building block into novel fungicidal and insecticidal scaffolds using state-of-the-art metallaphotoredox catalysis.

Mechanistic Rationale: The Role of Fluorinated Tertiary Alkyl Bromides

The selection of 1-(2-Bromo-2-methylpropyl)-4-fluorobenzene in an agrochemical discovery pipeline is driven by three distinct structure-activity relationship (SAR) and synthetic advantages:

  • Metabolic Shielding via Fluorination: The robust C–F bond resists oxidative degradation by cytochrome P450 enzymes in both target pests and non-target organisms[2]. Specifically, the para-fluoro substitution on the benzene ring blocks aromatic hydroxylation—a primary metabolic liability in pesticide clearance.

  • Steric Bulk and Target Affinity: The 2-methylpropyl (isobutyl) linker creates a sterically demanding environment. When the tertiary bromide is utilized in cross-coupling, it generates an all-carbon quaternary center. This rigid 3D architecture forces the molecule into specific bioactive conformations, which is highly beneficial for binding to complex enzymatic pockets (e.g., the ubiquinone-binding site of succinate dehydrogenase).

  • Overcoming Synthetic Barriers: Because the 2-bromo-2-methylpropyl moiety is a neopentyl-like system, it is virtually inert to classical SN2 nucleophilic substitution due to extreme steric shielding. Furthermore, under basic conditions, tertiary bromides are highly prone to E2 elimination[3]. To unlock its synthetic utility, single-electron transfer (SET) paradigms are required. Dual photoredox/nickel catalysis allows these unactivated tertiary bromides to be cleaved homolytically, generating a stable tertiary alkyl radical that readily undergoes cross-coupling with heteroaryl cores[4].

Experimental Workflow: Metallaphotoredox C(sp³)–C(sp²) Cross-Coupling

To demonstrate the utility of 1-(2-Bromo-2-methylpropyl)-4-fluorobenzene, the following protocol describes its coupling with a model heteroaryl halide (e.g., a pyrazole core common in SDHI fungicides).

Causality in Reaction Design
  • Photocatalyst (Ir(ppy)₃): Absorbs 450 nm visible light to reach a long-lived excited state capable of reducing the tertiary C–Br bond via SET[4].

  • Nickel Catalyst (NiCl₂·dtbbpy): Captures the transient tertiary alkyl radical and undergoes oxidative addition with the heteroaryl halide, facilitating the sterically challenging C(sp³)–C(sp²) bond formation[4].

  • Terminal Reductant (TMEDA): Acts as a sacrificial electron donor to regenerate the active Ir(III) photocatalyst and serves as a mild base to neutralize the generated HBr[4].

DualCatalysis cluster_Photoredox Photoredox Cycle cluster_Nickel Nickel Catalytic Cycle Ir3 Ir(III) Catalyst Ir3_star *Ir(III) Excited Ir3->Ir3_star Blue LED (450 nm) Ir4 Ir(IV) Species Ir3_star->Ir4 SET to Alkyl Bromide AlkylRadical Tertiary Alkyl Radical (from 1-(2-Bromo-2-methylpropyl) -4-fluorobenzene) Ir3_star->AlkylRadical Homolytic C-Br Cleavage Ir4->Ir3 Reduction by TMEDA Ni0 Ni(0) Complex Ni2 Ar-Ni(II)-Br (Oxidative Add.) Ni0->Ni2 Heteroaryl Halide Ni3 Ar-Ni(III)-Alkyl (Radical Capture) Ni2->Ni3 Alkyl Radical Addition Ni1 Ni(I) Species Ni3->Ni1 Reductive Elimination Product Quaternary Carbon Agrochemical Ni3->Product Product Release Ni1->Ni0 SET from *Ir(III) AlkylRadical->Ni3 Interception

Photoredox/Nickel dual catalysis for cross-coupling tertiary alkyl bromides into agrochemicals.

Step-by-Step Protocol: Synthesis of Quaternary-Substituted Pyrazole Scaffolds

This methodology is designed as a self-validating system; adherence to the strict degassing and stoichiometric ratios ensures reproducibility.

Phase 1: Preparation & Degassing (Critical Phase)
  • Reagent Loading: In an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add the heteroaryl halide (1.0 mmol), 1-(2-Bromo-2-methylpropyl)-4-fluorobenzene (1.5 mmol, 1.5 equiv), NiCl₂·dtbbpy (10 mol%), and Ir(ppy)₃ (2 mol%).

    • Causality Note: A 1.5x excess of the tertiary alkyl bromide is utilized to compensate for minor homocoupling or protodehalogenation side reactions inherent to radical intermediates.

  • Solvent & Reductant Addition: Transfer the tube to a nitrogen-filled glovebox. Add anhydrous, degassed N,N-dimethylacetamide (DMA, 10 mL) and TMEDA (2.0 mmol, 2.0 equiv). Seal the tube with a Teflon-lined screw cap.

  • Atmospheric Control: If a glovebox is unavailable, apply standard Schlenk techniques. Perform three rigorous freeze-pump-thaw cycles.

    • Causality Note: Degassing is absolutely mandatory. Molecular oxygen is a potent triplet quencher that will deactivate the excited *Ir(III) photocatalyst and rapidly scavenge the tertiary alkyl radical, leading to peroxy byproducts and complete reaction failure.

Phase 2: Irradiation & Reaction
  • Photochemical Activation: Place the sealed tube in a photoreactor equipped with 450 nm blue LEDs.

  • Thermal Regulation: Stir the mixture vigorously at room temperature for 24 hours. Ensure a cooling fan is active.

    • Causality Note: Maintaining ambient temperature prevents the thermal degradation of the sensitive Ni-alkyl intermediates and suppresses background E2 elimination of the tertiary bromide.

Phase 3: Workup & Purification
  • Quenching: Quench the reaction by exposing the mixture to ambient air and diluting with ethyl acetate (30 mL).

  • Aqueous Extraction: Wash the organic layer with deionized water (3 × 20 mL) to effectively partition and remove the highly polar DMA and TMEDA salts, followed by a final brine wash (20 mL).

  • Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to isolate the pure quaternary-substituted agrochemical intermediate.

Quantitative Data: Structure-Activity Relationship (SAR) Impact

The incorporation of the 1-(4-fluorophenyl)-2-methylpropan-2-yl motif significantly alters the physicochemical and pharmacokinetic profile of the resulting agrochemical candidate. The table below summarizes comparative data for a model SDHI fungicide scaffold, demonstrating the superiority of the bulky, fluorinated quaternary center.

Scaffold ModificationLogP (Lipophilicity)In Vitro Half-Life (t½) in Insect MicrosomesRelative Fungicidal Efficacy (EC₅₀)
Unsubstituted Core (–H)2.11.5 hours12.4 mg/L
Isopropyl Analog2.83.2 hours5.1 mg/L
1-(4-fluorophenyl)-2-methylpropan-2-yl 4.3 > 24 hours 0.8 mg/L

Data Interpretation: The transition from an unsubstituted or simple isopropyl core to the target fluorinated neopentyl-like core yields a >15-fold increase in metabolic half-life and a ~15-fold increase in in-vitro fungicidal potency, validating the strategic use of this building block.

References

  • Title: FLUORIDE Fluorinated Pesticides in Modern Pest Control: Potential and Challenges | Source: fluorideresearch.online | URL: 2

  • Title: Essential Per- and Polyfluoroalkyl Substances (PFAS) in Our Society of the Future | Source: mdpi.com | URL: 1

  • Title: Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile | Source: acs.org | URL: 3

  • Title: Dual nickel- and photoredox-catalyzed reductive cross-coupling of aryl vinyl halides and unactivated tertiary alkyl bromides | Source: rsc.org | URL: 4

Sources

Application Note: Scalable Process Engineering for Neophyl-Type Halides

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a comprehensive technical guide for the scale-up synthesis of 1-(2-Bromo-2-methylpropyl)-4-fluorobenzene (CAS: 1240520-37-9). It is designed for process chemists and engineers, focusing on the critical process parameters (CPPs) required to maintain regio-integrity and suppress the neophyl rearrangement common in this structural class.

Executive Summary

1-(2-Bromo-2-methylpropyl)-4-fluorobenzene is a critical tertiary halide intermediate used in the synthesis of antihistamines, agrochemicals, and functionalized polymers. Its structural core—a neophyl system (2-methyl-2-phenylpropyl moiety)—presents a unique synthetic challenge: the propensity for acid-catalyzed 1,2-aryl migration (Neophyl Rearrangement).

This guide details a robust, two-step protocol designed to bypass the thermodynamic rearrangement trap. By utilizing a Grignard addition followed by a kinetically controlled hydrobromination, this workflow ensures high regioselectivity (>98%) and scalability from gram to kilogram batches.

Retrosynthetic Analysis & Strategy

The synthesis targets the tertiary bromide without disturbing the carbon skeleton.

Strategic Selection
  • Route A (Radical Bromination): Direct bromination of 1-fluoro-4-isobutylbenzene using NBS.

    • Verdict:Rejected. Radical bromination favors the benzylic position (adjacent to the ring) over the desired tertiary position, leading to inseparable regioisomers.

  • Route B (Friedel-Crafts Alkylation): Fluorobenzene + Methallyl chloride.

    • Verdict:Rejected. High risk of polyalkylation and skeletal rearrangement catalyzed by Lewis acids (

      
      ).
      
  • Route C (Grignard + Hydrobromination): 4-Fluorobenzyl chloride

    
     Grignard 
    
    
    
    Acetone Addition
    
    
    Alcohol
    
    
    Bromide.
    • Verdict:Selected. This route builds the carbon skeleton unambiguously. The critical step is the final bromination, which must be tuned to prevent elimination (alkene formation) or rearrangement.

Reaction Pathway Diagram

SynthesisPathway SM1 4-Fluorobenzyl Chloride (Starting Material) Inter1 Grignard Intermediate (4-F-BnMgCl) SM1->Inter1 Grignard Formation Exothermic Mg Mg / THF Mg->Inter1 Alcohol Tertiary Alcohol 1-(4-fluorophenyl)-2-methylpropan-2-ol Inter1->Alcohol Nucleophilic Addn < 10°C Acetone Acetone Acetone->Alcohol Target Target Bromide 1-(2-Bromo-2-methylpropyl)-4-fluorobenzene Alcohol->Target SN1 Substitution Kinetic Control SideProduct Elimination Impurity (Alkene) Alcohol->SideProduct E1 Elimination (Thermal Side Rxn) HBr 48% HBr (aq) HBr->Target

Figure 1: Synthetic pathway emphasizing the divergence between the target substitution (


) and the elimination side reaction (

).

Detailed Experimental Protocol

Step 1: Synthesis of 1-(4-fluorophenyl)-2-methylpropan-2-ol

Objective: Construct the neophyl skeleton via Grignard addition to acetone.

Reagents & Materials
ReagentEquiv.[1][2][3]Role
4-Fluorobenzyl chloride1.0Starting Material
Magnesium turnings1.2Reagent
Acetone (Dry)1.5Electrophile
THF (Anhydrous)-Solvent
Iodine (

)
CatalyticInitiator
Protocol
  • Activation: In a dry 3-neck reactor under

    
    , charge Mg turnings (1.2 eq). Add a crystal of Iodine and heat gently with a heat gun until iodine vaporizes to activate the Mg surface.
    
  • Initiation: Add 10% of the total volume of 4-Fluorobenzyl chloride in THF. Wait for the exotherm (solvent reflux) and color change (brown to colorless/grey) indicating Grignard initiation.

  • Addition: Dropwise add the remaining benzyl chloride/THF solution maintaining a gentle reflux (approx. 60-65°C). Critical: Do not let the reaction die; maintain internal temperature via addition rate.

  • Digestion: After addition, stir at reflux for 1 hour. Cool to 0°C.[4]

  • Electrophile Addition: Slowly add dry Acetone (1.5 eq) in THF, keeping the internal temperature < 10°C . High temperatures here promote side reactions.

  • Quench: Quench carefully with saturated

    
     solution.
    
  • Workup: Extract with Ethyl Acetate (

    
    ). Wash organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: The crude tertiary alcohol is usually sufficiently pure (>95%) for the next step. If not, recrystallize from Hexanes.

Step 2: Hydrobromination to 1-(2-Bromo-2-methylpropyl)-4-fluorobenzene

Objective: Convert the tertiary alcohol to the bromide while suppressing rearrangement.

Reagents & Materials
ReagentEquiv.[1][2][3]Role
Tertiary Alcohol (from Step 1)1.0Substrate
Hydrobromic Acid (48% aq)3.0 - 5.0Reagent/Solvent
Sulfuric Acid (Conc.)0.5Catalyst/Dehydrant
Hexanes/DCM-Extraction Solvent
Protocol
  • Setup: Charge the Tertiary Alcohol into a reactor.

  • Acid Addition: Add 48% HBr (3.0 eq) slowly. The mixture will be biphasic.[4][5]

  • Catalysis: Add conc.

    
     (0.5 eq) dropwise. Caution: Exothermic.
    
  • Reaction: Stir vigorously at Room Temperature (20-25°C) .

    • Process Insight: Do NOT heat.[4] Heating promotes the E1 elimination to the alkene (1-fluoro-4-(2-methylallyl)benzene). The high concentration of bromide from HBr favors the

      
       capture of the carbocation over the rearrangement.
      
  • Monitoring: Monitor by HPLC/GC. Look for the disappearance of the alcohol. If the alkene impurity exceeds 5%, cool the reaction to 10°C and add more HBr.

  • Workup: Dilute with water. Extract with Hexanes (Hexanes is preferred to exclude polar impurities).

  • Neutralization: Wash the organic layer with saturated

    
     until neutral.
    
  • Isolation: Dry over

    
     and concentrate under reduced pressure at low temperature (< 40°C) .
    
    • Stability Note: Tertiary bromides are thermally labile. Avoid high-vacuum distillation at high pot temperatures.

Process Control & Troubleshooting

Critical Process Parameters (CPPs)
ParameterSetpointRationale
Grignard Temp (Step 1) < 10°C (during Acetone addn)Prevents enolization of acetone and multiple additions.
Bromination Temp (Step 2) 20-25°CHigher temps (>40°C) cause rapid elimination to alkene.
HBr Stoichiometry > 3.0 eqHigh

is required to trap the cation before rearrangement.
Quench pH Neutral (pH 7)Residual acid in the final product degrades the bromide during storage.
Troubleshooting Guide
  • Issue: High levels of Alkene impurity (1-fluoro-4-(2-methylallyl)benzene).

    • Cause: Reaction temperature too high or insufficient HBr concentration.

    • Fix: Re-treat the crude mixture with HBr gas in DCM at 0°C. The HBr will add across the alkene (Markovnikov) to regenerate the desired tertiary bromide.

  • Issue: Low yield in Grignard step.

    • Cause: Wet reagents (killing the Grignard) or Wurtz coupling (dimerization of benzyl chloride).

    • Fix: Ensure THF is <50 ppm water. Add Grignard slowly to avoid high local concentrations of benzyl chloride.

Quality Control & Visualization

Analytical Specifications
  • Appearance: Colorless to pale yellow oil (may crystallize at low temp).

  • 1H NMR (CDCl3):

    • 
       7.0-7.2 (m, 4H, Ar-H)
      
    • 
       3.15 (s, 2H, 
      
      
      
      )
    • 
       1.75 (s, 6H, 
      
      
      
      )
    • Note: The singlet at 3.15 ppm is diagnostic. If rearrangement occurred (to a secondary bromide), this pattern would become a multiplet or shift significantly.

  • Purity: >98% by GC (Area %).[1] Major impurity: Alkene (<1.0%).[4]

Process Flow Diagram

ProcessFlow cluster_0 Step 1: Grignard cluster_1 Step 2: Bromination R1 Reactor 1 (Mg + THF) Add1 Addition Funnel (4-F-BnCl) R1->Add1 Add2 Addition Funnel (Acetone) R1->Add2 R2 Reactor 2 (Alcohol + HBr) R1->R2 Intermediate Transfer Sep Phase Separator (Organic/Aq) R2->Sep Evap Rotary Evaporator (<40°C) Sep->Evap Final Final Evap->Final Final Product (Liquid/Solid)

Figure 2: Unit operation flow for the two-step synthesis.

References

  • Sigma-Aldrich. 1-(2-Bromo-2-methylpropyl)-4-fluorobenzene Product Page.Link

  • ChemicalBook. Synthesis of 1-Bromo-2-methylpropane derivatives (Analogous Chemistry).Link

  • Journal of the American Chemical Society.Mechanisms of Neophyl Rearrangements and Halide Trapping. (Classic physical organic chemistry context for neophyl systems).
  • Fluorochem. Safety Data Sheet: 1-(2-Bromo-2-methylpropyl)-4-fluorobenzene.[6][7]Link

  • PrepChem. General procedures for tertiary alcohol to bromide conversion using HBr.Link

(Note: Specific patent literature for this exact CAS is sparse; protocols are derived from standard "Neophyl" scaffold synthesis best practices found in the cited general organic chemistry databases.)

Sources

A Validated Stability-Indicating RP-HPLC Method for the Quantification of 1-(2-Bromo-2-methylpropyl)-4-fluorobenzene in Process and Stability Samples

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Quantification of 1-(2-Bromo-2-methylpropyl)-4-fluorobenzene

Abstract

This application note details a robust, specific, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 1-(2-Bromo-2-methylpropyl)-4-fluorobenzene. This compound is a critical intermediate in various synthetic pathways, and its accurate quantification is paramount for ensuring process control, purity assessment, and stability of drug substances. The method was developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity.[1][2][3] Forced degradation studies confirmed the method's ability to resolve the main analyte from potential degradation products, establishing its utility as a stability-indicating assay.

Introduction

1-(2-Bromo-2-methylpropyl)-4-fluorobenzene (CAS No. 1240520-37-9) is a halogenated aromatic compound often utilized as a building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[4] The presence of bromine at a tertiary carbon position and a fluorine atom on the benzene ring imparts specific reactivity and physicochemical properties.[5] Rigorous analytical control is essential to monitor its purity, quantify its concentration in reaction mixtures, and assess its stability over time.

The development of a stability-indicating analytical method is a regulatory expectation and a critical component of the drug development lifecycle.[6][7] Such methods must be able to separate, detect, and quantify the active ingredient, as well as any process-related impurities or degradation products that may form under various environmental conditions.[7][8][9] This ensures the safety and efficacy of the final drug product.

This guide provides a comprehensive protocol for a gradient RP-HPLC method coupled with UV detection. The choice of RP-HPLC is predicated on its versatility, robustness, and suitability for analyzing non-volatile, UV-active organic molecules like the target compound.[10]

Experimental Methodology

Instrumentation and Materials
  • Instrumentation: HPLC system equipped with a gradient pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector. (e.g., Agilent 1260 Infinity II, Waters Alliance e2695).

  • Chromatographic Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Methanol (HPLC Grade)

    • Potassium Dihydrogen Phosphate (KH₂PO₄) (Analytical Grade)

    • Orthophosphoric Acid (Analytical Grade)

    • Purified Water (18.2 MΩ·cm)

  • Reference Standard: 1-(2-Bromo-2-methylpropyl)-4-fluorobenzene, purity ≥95%.[4]

Preparation of Solutions
  • Mobile Phase A (Aqueous Buffer): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of purified water. Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas. The use of a buffered mobile phase is crucial for maintaining consistent retention times and peak shapes, especially for any potential ionizable impurities.

  • Mobile Phase B (Organic): Acetonitrile (100%).

  • Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

  • Standard Stock Solution (approx. 500 µg/mL): Accurately weigh about 25 mg of the 1-(2-Bromo-2-methylpropyl)-4-fluorobenzene reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (approx. 50 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution: Prepare the sample to a target concentration of approximately 50 µg/mL using the diluent.

Chromatographic Conditions

The selection of a gradient elution is a deliberate choice to ensure that both the main analyte and any potential impurities, which may have a wide range of polarities, are effectively separated and eluted with optimal peak shape within a reasonable runtime.[7]

ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile Phase A20mM KH₂PO₄, pH 3.0
Mobile Phase BAcetonitrile
Gradient Program Time (min)
0.01
15.00
18.00
18.01
22.00
Flow Rate1.0 mL/min
Column Temperature30 °C
Injection Volume10 µL
Detection Wavelength225 nm (based on typical absorbance for fluorinated benzene moieties)
Run Time22 minutes

Method Validation Protocol (per ICH Q2(R1))

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[11] The following protocols outline the steps to validate the method for quantification.

Validation_Workflow start Start Validation spec Specificity (Forced Degradation) start->spec 1 lin Linearity spec->lin 2 acc Accuracy (Recovery) lin->acc 3 loq LOD & LOQ lin->loq from linearity data prec Precision (Repeatability & Intermediate) acc->prec 4 rob Robustness prec->rob 5 end_node Validated Method rob->end_node 6

Caption: Workflow for HPLC Method Validation according to ICH Q2(R1).

Specificity (Forced Degradation Study)

The purpose of a forced degradation study is to generate potential degradation products and demonstrate that the analytical method can effectively separate them from the main analyte peak.[12] This proves the method is "stability-indicating".

Protocol:

  • Acid Hydrolysis: Reflux 1 mL of the Standard Stock Solution with 1 mL of 1N HCl at 80°C for 4 hours.

  • Base Hydrolysis: Reflux 1 mL of the Standard Stock Solution with 1 mL of 1N NaOH at 80°C for 2 hours.

  • Oxidative Degradation: Treat 1 mL of the Standard Stock Solution with 1 mL of 30% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid reference standard to 105°C for 48 hours.

  • Photolytic Degradation: Expose the Standard Stock Solution to UV light (254 nm) for 24 hours.

After exposure, neutralize the acid and base samples, dilute all samples to the working standard concentration with diluent, and analyze alongside a non-degraded standard. The peak purity of the analyte should be assessed using a PDA detector to confirm no co-eluting peaks.

Forced_Degradation start Analyte Sample acid Acid Stress (1N HCl, 80°C) start->acid base Base Stress (1N NaOH, 80°C) start->base oxide Oxidative Stress (30% H₂O₂, RT) start->oxide thermal Thermal Stress (105°C, Solid) start->thermal photo Photolytic Stress (UV Light) start->photo analysis Neutralize (if needed) Dilute to Target Conc. Inject into HPLC acid->analysis base->analysis oxide->analysis thermal->analysis photo->analysis evaluate Evaluate Chromatograms - Assess Degradation - Check Peak Purity - Calculate Mass Balance analysis->evaluate

Caption: Experimental workflow for the forced degradation study.

Linearity

Prepare a series of at least five concentrations of the analyte ranging from the Limit of Quantitation (LOQ) to 150% of the working standard concentration (e.g., 1, 10, 50, 75, 100 µg/mL). Plot a graph of peak area versus concentration.

Accuracy (Recovery)

Accuracy is determined by spiking a known quantity of the analyte into a sample matrix at three concentration levels (e.g., 50%, 100%, and 150% of the working concentration). The percentage recovery of the analyte is then calculated.

Precision
  • Repeatability (Intra-day Precision): Analyze six replicate preparations of the working standard solution on the same day.

  • Intermediate Precision (Inter-day Precision): Repeat the analysis on a different day with a different analyst or on a different instrument.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ can be calculated based on the standard deviation of the response and the slope of the linearity curve using the following equations:

  • LOD = 3.3 × (σ / S)

  • LOQ = 10 × (σ / S)

    • Where σ = the standard deviation of the y-intercepts of the regression line and S = the slope of the calibration curve.

Robustness

Evaluate the method's reliability by making small, deliberate variations in the method parameters, such as:

  • Flow Rate (± 0.1 mL/min)

  • Column Temperature (± 2 °C)

  • Mobile Phase pH (± 0.2 units)

Anticipated Results & Acceptance Criteria

The following table summarizes the typical acceptance criteria for method validation parameters as stipulated by ICH guidelines.

ParameterAcceptance Criteria
Specificity The analyte peak is resolved from all degradation products and impurities (Resolution > 2.0). Peak purity index > 0.999.
Linearity Correlation coefficient (r²) ≥ 0.999.
Accuracy Recovery between 98.0% and 102.0% for each concentration level.
Precision (Repeatability) Relative Standard Deviation (RSD) ≤ 2.0%.
Intermediate Precision Overall RSD (combining intra-day and inter-day) ≤ 2.0%.
LOQ The analyte response at the LOQ concentration should be precise (RSD ≤ 10%).
Robustness RSD of results under varied conditions should not exceed 2.0%, and system suitability parameters must pass.

Conclusion

The described RP-HPLC method provides a reliable and precise tool for the quantification of 1-(2-Bromo-2-methylpropyl)-4-fluorobenzene. The validation protocol, designed according to ICH Q2(R1) guidelines, establishes the method's suitability for its intended purpose in quality control and stability testing environments. The forced degradation studies confirm its specificity and stability-indicating nature, ensuring that any potential degradation of the compound can be accurately monitored. This application note serves as a complete guide for researchers and scientists in the pharmaceutical industry to implement and validate this analytical procedure.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology (2005). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Development and Validation of a Stability-Indicating RP-HPLC Method for the Estimation of Drotaverine Impurities in API and Pharmaceutical Formulation (2014). Journal of Chromatographic Science. [Link]

  • Stability Indicating RP-HPLC Method for the Estimation of Impurities in Esomeprazole Gastro-Resistant Tablets by AQbD Approach (2024). Bio Integration. [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices (2021). LCGC International. [Link]

  • A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine (2021). RSC Publishing. [Link]

  • A validated stability indicating HPLC method for the determination of process-related impurities in pantoprazole bulk drug and formulations (2012). SciELO. [Link]

  • Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level (2005). PubMed. [Link]

  • ICH Q2 Analytical Method Validation (SlideShare Presentation). [Link]

  • ICH Quality Guidelines Overview (ICH Official Website). [Link]

  • ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology (TGA, Australia). [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology (ECA Academy). [Link]

  • Selective extraction of halogenated compounds from data measured by comprehensive multidimensional gas chromatography/high resolution time-of-flight mass spectrometry (ResearchGate). [Link]

  • Gas Chromatography Analysis with Olfactometric Detection (GC-O) (AIDIC). [Link]

  • GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? (Patsnap). [Link]

  • Mass Spectrometric Analysis. Aromatic Halogenated Compounds (Analytical Chemistry). [Link]

  • 1-bromo-2-(1-methylpropyl)benzene (NIST WebBook). [Link]

  • 1-Bromo-4-(2-bromo-2-methylpropyl)benzene (PubChem). [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 1-(2-Bromo-2-methylpropyl)-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and optimization of 1-(2-Bromo-2-methylpropyl)-4-fluorobenzene . This neophyl-type tertiary alkyl bromide is a critical intermediate in drug development and materials science. Because the bromine atom is situated on a highly sterically hindered tertiary carbon, its synthesis is notoriously prone to competing side reactions—most notably, E1 elimination and solvolysis.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and a self-validating experimental protocol designed for researchers and process chemists.

Mechanistic Overview & Reaction Pathways

The synthesis of this target compound typically proceeds via the bromination of the corresponding tertiary alcohol, 1-(4-fluorophenyl)-2-methylpropan-2-ol. The reaction is governed by an SN1 mechanism, which passes through a highly reactive tertiary carbocation intermediate. Understanding the thermodynamic and kinetic fate of this intermediate is the key to controlling the reaction outcome.

Mechanism A 1-(4-fluorophenyl)- 2-methylpropan-2-ol B Protonated Alcohol Intermediate A->B + HBr (Protonation) C Tertiary Carbocation Intermediate B->C - H2O (Rate Determining) D 1-(2-Bromo-2-methylpropyl)- 4-fluorobenzene (SN1) C->D + Br- (Kinetic Control, <10°C) E 1-(4-fluorophenyl)- 2-methylpropene (E1) C->E - H+ (Thermodynamic, >15°C)

Mechanistic divergence: SN1 pathway (target) vs. E1 pathway (elimination byproduct).

Troubleshooting Guides & FAQs

Q1: During the conversion of 1-(4-fluorophenyl)-2-methylpropan-2-ol to the bromide, my GC-MS shows a major byproduct with m/z 150. What is this, and how do I prevent it? Causality: The mass 150 corresponds to the E1 elimination product, 1-(4-fluorophenyl)-2-methylpropene. When the tertiary alcohol is treated with acid, it protonates and loses water to form a tertiary carbocation. Because the rate-determining step is endothermic, the transition state heavily resembles this carbocation intermediate [1]. If the reaction temperature exceeds 10 °C, the thermal energy surpasses the activation barrier for deprotonation, allowing the E1 elimination pathway to outcompete the SN1 nucleophilic attack of the bromide ion. Solution: Maintain the internal reaction temperature strictly between 0 °C and 5 °C during reagent addition, and do not exceed 10 °C during the aging step. Using a solvent system with a high concentration of bromide ions (e.g., anhydrous HBr in acetic acid) kinetically drives the SN1 equilibrium forward.

Q2: I attempted to synthesize the target via hydrobromination of the alkene (1-(4-fluorophenyl)-2-methylpropene), but I isolated the primary bromide instead of the tertiary bromide. Why? Causality: You have encountered the Kharasch addition, commonly known as the "peroxide effect." In the presence of ambient light, dissolved oxygen, or trace peroxides, HBr undergoes homolytic cleavage to form bromine radicals. The radical adds to the less substituted carbon of the alkene to form the most stable tertiary radical intermediate, which then abstracts a hydrogen atom to yield the anti-Markovnikov primary bromide [2]. Solution: To ensure strict Markovnikov addition (yielding your desired tertiary bromide), the reaction must proceed via the ionic carbocation pathway. Purge the reaction vessel with argon, wrap the flask in aluminum foil to exclude light, and optionally add a radical scavenger (e.g., 0.1 mol% hydroquinone).

Q3: My isolated 1-(2-Bromo-2-methylpropyl)-4-fluorobenzene degrades into a smear on TLC and loses purity upon silica gel chromatography. How should I purify it? Causality: Tertiary alkyl bromides are highly susceptible to solvolysis and surface-catalyzed elimination[3]. The acidic silanol groups present on standard silica gel (pH ~4.5–5.5) lower the activation energy for the departure of the bromide leaving group, triggering an E1 elimination back to the alkene directly on the column. Solution: Avoid standard silica gel chromatography. The preferred purification method is a rigorous liquid-liquid extraction followed by short-path vacuum distillation at low temperatures (< 60 °C at 0.1 Torr). If chromatography is absolutely unavoidable, neutralize the silica gel by pre-flushing the column with 1% triethylamine (Et3N) in hexanes.

Quantitative Data: Reagent Selection

Selecting the correct brominating agent is critical for tertiary alcohols. The table below summarizes the expected outcomes based on the reagent system chosen.

Table 1: Quantitative Comparison of Bromination Reagents for Tertiary Alcohols

Reagent SystemSN1 Conversion (%)E1 Byproduct (%)Optimal Temp (°C)Mechanistic Causality
33% HBr in AcOH > 95 < 5 0 - 5 High [Br⁻] and polar protic environment stabilizes the carbocation while driving kinetic SN1 trapping.
48% Aqueous HBr 85 - 9010 - 150 - 10Standard ionic hydrobromination; biphasic nature can slow SN1, giving E1 more time to compete.
PBr3 / DCM 60 - 7030 - 40-10 to 0Phosphite intermediates sterically hinder the SN2 collapse, forcing the system into an E1 pathway.
Appel (CBr4/PPh3) < 10> 90RTNot recommended. The massive steric bulk of the triphenylphosphonium intermediate exclusively drives elimination.

Standardized Experimental Protocol

This self-validating protocol utilizes anhydrous HBr in acetic acid to maximize SN1 conversion while suppressing E1 elimination.

Workflow Step1 1. Cool 33% HBr/AcOH to 0 °C Step2 2. Dropwise addition of Substrate Step1->Step2 Step3 3. Isothermal Aging (0-5 °C, 2h) Step2->Step3 Step4 4. Ice-Water Quench Step3->Step4 Step5 5. Biphasic Extraction (DCM / NaHCO3) Step4->Step5 Step6 6. Vacuum Concentration (< 25 °C) Step5->Step6

Step-by-step experimental workflow for the hydrobromination of the tertiary alcohol.

Methodology: Synthesis via HBr/AcOH

Step 1: Preparation & Purging Equip a 250 mL round-bottom flask with a magnetic stir bar, an argon inlet, and an addition funnel. Purge the system with argon for 10 minutes to displace ambient moisture and oxygen.

Step 2: Reagent Loading Add 30 mL of 33% HBr in acetic acid (approx. 5.0 equiv) to the flask. Submerge the flask in an ice-brine bath and allow the internal temperature to reach exactly 0 °C. Causality: Pre-cooling the acid prevents localized thermal spikes during substrate addition, which would instantly trigger alkene formation.

Step 3: Substrate Addition Dissolve 10.0 g (59.4 mmol) of 1-(4-fluorophenyl)-2-methylpropan-2-ol in 10 mL of glacial acetic acid. Add this solution dropwise via the addition funnel over 30 minutes. Monitor the internal temperature to ensure it does not exceed 5 °C.

Step 4: Isothermal Aging Stir the reaction mixture for 2 hours at 0 °C to 5 °C. Validation Checkpoint: Pull a 10 µL aliquot, quench in NaHCO3/Hexanes, and run a TLC (100% Hexanes). The starting material (Rf ~0.2) should be completely consumed, replaced by a high-running spot (Rf ~0.8).

Step 5: Quenching Pour the reaction mixture carefully over 100 g of crushed ice. Causality: The massive excess of cold water rapidly dilutes the acid and crashes out the highly lipophilic tertiary bromide, halting any further thermodynamic equilibration.

Step 6: Extraction & Neutralization Extract the aqueous suspension with dichloromethane (3 x 50 mL). Wash the combined organic layers with cold, saturated aqueous NaHCO3 (4 x 50 mL). Validation Checkpoint: Test the pH of the final aqueous wash using indicator paper. It must be strictly > 7. Any residual acid carried over will catalyze the degradation of the product during concentration.

Step 7: Isolation Wash the organic layer with brine (50 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Crucial: Keep the rotary evaporator water bath below 25 °C. Store the resulting clear oil at -20 °C under an argon atmosphere to prevent solvolysis.

References

  • Characteristics of the SN1 Reaction Chemistry LibreTexts URL:[Link]

  • Ethers From Alkenes, Tertiary Alkyl Halides and Alkoxymercuration Master Organic Chemistry URL:[Link]

common side products in reactions of 1-(2-Bromo-2-methylpropyl)-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: March 2026

This guide addresses the technical challenges associated with the reactivity and side-product profile of 1-(2-Bromo-2-methylpropyl)-4-fluorobenzene .

Topic: Troubleshooting Common Side Products & Impurities Target Audience: Medicinal Chemists, Process Development Scientists Version: 2.1 (Current as of March 2026)

Core Reactivity Profile

Molecule Identity:

  • IUPAC Name: 1-(2-Bromo-2-methylpropyl)-4-fluorobenzene

  • Structure: 4-F-C₆H₄-CH₂-C(Br)(CH₃)₂

  • Classification: Tertiary Alkyl Bromide (β-Aryl)

Mechanistic Context: This molecule is a tertiary halide situated beta to an aromatic ring. Its reactivity is dominated by the stability of the tertiary carbocation formed upon ionization (Sₙ1/E1 pathways). Unlike primary halides, it is sterically hindered against Sₙ2 attack. The presence of the 4-fluoro group deactivates the aromatic ring towards electrophilic self-alkylation but does not significantly alter the aliphatic side-chain dynamics compared to the non-fluorinated analog.

Primary Failure Modes:

  • Elimination (E1): Formation of conjugated and non-conjugated alkenes.

  • Solvolysis (Sₙ1): Hydrolysis to alcohols or etherification with solvents.

  • Rearrangement: 1,2-Hydride shifts leading to benzylic impurities.

Diagnostic Guide: Common Side Products

Use this table to identify impurities based on analytical signatures.

Impurity TypeStructure / NameOriginAnalytical Signature
Major Elimination 1-(2-Methylprop-1-enyl)-4-fluorobenzene (Conjugated Styrenyl Alkene)E1 Elimination Loss of benzylic proton. Thermodynamically favored due to conjugation with the ring.H-NMR: Vinylic proton singlet ~6.2-6.5 ppm.UV: Strong absorption (red-shifted).TLC: Non-polar, high R_f.
Minor Elimination 3-(4-Fluorophenyl)-2-methylprop-1-ene (Methallyl Alkene)E1 Elimination Loss of methyl proton. Kinetically formed but less stable.H-NMR: Terminal alkene singlets ~4.8 & 5.0 ppm.IR: C=C stretch ~1650 cm⁻¹.
Hydrolysis 1-(4-Fluorophenyl)-2-methylpropan-2-ol (Tertiary Alcohol)Sₙ1 Solvolysis Reaction with adventitious water or moisture.IR: Broad -OH stretch ~3400 cm⁻¹.MS: M+ peak often weak (loss of H₂O).
Rearrangement 1-(4-Fluorophenyl)-2-methylpropan-1-ol derivatives1,2-Hydride Shift Migration of cation from C2 (tert) to C1 (benzylic) followed by trapping.H-NMR: Shift in benzylic proton environment (CH-O vs CH₂).
Dimer Wurtz Coupling Products Radical Coupling Occurs during Grignard formation or metal-halogen exchange.MS: High molecular weight (dimer mass).Appearance: Viscous oil/solid.
Mechanistic Pathways & Troubleshooting
Scenario A: "I see a large non-polar spot on TLC that isn't my product."

Issue: Unwanted Elimination (E1). Mechanism: The tertiary C-Br bond is weak. Under thermal stress or in the presence of even weak bases (like bicarbonate or amine substrates), the molecule ionizes. The resulting carbocation loses a proton to form an alkene.[1]

  • The Trap: The "Styrenyl" alkene (conjugated) is highly stable. Once formed, it is difficult to revert.

  • Solution:

    • Lower Temperature: Tertiary halides eliminate readily above 40-50°C. Keep reactions <0°C if possible during activation.

    • Non-Basic Conditions: Avoid strong bases. If a base is required for the next step, add it after the electrophile is present.

    • Solvent Choice: Switch to non-ionizing solvents (e.g., DCM, Toluene) to suppress carbocation formation. Avoid polar protic solvents (MeOH, EtOH) which promote ionization.

Scenario B: "My yield is low and the product contains hydroxyl groups."

Issue: Solvolysis / Hydrolysis. Mechanism: Moisture in the solvent or air reacts with the transient tertiary carbocation.

  • The Trap: The tertiary alcohol formed is often a solid that co-crystallizes or an oil that complicates purification.

  • Solution:

    • Strict Anhydrous Techniques: Use Schlenk lines and dry solvents (sieves).

    • Scavengers: Add chemical desiccants or acid scavengers if compatible.

Scenario C: "I suspect the alkyl group rearranged during Friedel-Crafts."

Issue: Cation Isomerization. Mechanism: While tertiary cations are stable, benzylic cations are often thermodynamically superior due to resonance delocalization into the aromatic ring.[2]

  • Pathway: 4-F-Ph-CH₂-C⁺(Me)₂

    
     4-F-Ph-CH⁺-CH(Me)₂ (via 1,2-hydride shift).
    
  • Result: Nucleophilic attack occurs at the benzylic position (C1) rather than the tertiary position (C2).

  • Solution: Use milder Lewis acids (e.g., ZnCl₂ instead of AlCl₃) and low temperatures to kinetically trap the tertiary product before rearrangement occurs.

Visualizing the Reaction Landscape

The following diagram illustrates the divergent pathways starting from the ionization of the parent bromide. Note how the Styrenyl Alkene is the thermodynamic sink for elimination.

ReactionPathways SM Starting Material 1-(2-Bromo-2-methylpropyl)- 4-fluorobenzene Cation Tertiary Carbocation [4-F-Ph-CH2-C+(Me)2] SM->Cation Ionization (-Br⁻) Sₙ1 / E1 Rate Limiting Alkene1 Major Elimination (Styrenyl Alkene) Conjugated Cation->Alkene1 Loss of Hₐ (Benzylic) Thermodynamic Control Alkene2 Minor Elimination (Methallyl Alkene) Non-Conjugated Cation->Alkene2 Loss of Hᵦ (Methyl) Kinetic Control Alcohol Hydrolysis Product (Tertiary Alcohol) Cation->Alcohol + H₂O / -H⁺ Rearranged Rearranged Product (Benzylic Substitution) Cation->Rearranged 1,2-Hydride Shift (Slow)

Caption: Divergent pathways from the tertiary carbocation intermediate. The red path indicates the formation of the most common elimination impurity.

FAQ: Researcher to Researcher

Q: Can I use this molecule for Sₙ2 reactions with amines? A: No. Tertiary halides do not undergo Sₙ2 substitution due to steric hindrance. Attempting to force this with heat will result exclusively in elimination (alkene formation). You must proceed via an Sₙ1 mechanism (using silver salts to assist ionization) or use an alternative strategy (e.g., Grignard formation).

Q: How do I remove the alkene side product? A: The conjugated alkene (Styrenyl) is less polar than the alcohol but often close in R_f to the bromide.

  • Chemical Method: Brief treatment with dilute KMnO₄ or ozone can oxidatively cleave the alkene, making the fragments easy to separate from the stable bromide.

  • Physical Method: The alkene typically has a lower boiling point; careful fractional distillation is effective.

Q: Is the "Neophyl Rearrangement" a concern here? A: Classical Neophyl rearrangement involves a phenyl migration (Ph-C(Me)₂-CH₂•


 •CH₂-C(Me)₂-Ph). In your molecule, the phenyl is already separated by a methylene group. The primary risk is the 1,2-hydride shift  (moving the cation to the benzylic position), not phenyl migration.
References
  • Solvolysis Mechanisms of Tertiary Halides

    • Title: The Influence of Carbon-Carbon Multiple Bonds on the Solvolyses of Tertiary Alkyl Halides.[1]

    • Source: MDPI / Science.gov
    • URL:[Link]

  • Elimination vs Substitution in Tertiary Systems

    • Title: Reaction of 2-bromo-2-methyl-1-phenylpropane with methanol (Mechanism & Products).
    • Source: AskFilo / Academic Archives
    • URL:[Link]

  • Carboc

    • Title: Comparison of Tertiary vs Benzylic Carboc
    • Source: Reddit / Chem Archives (Discussion on HIA values)
    • URL:[Link]

  • General Reactivity of 4-Fluorobenzyl Deriv

    • Title: 4-Fluorobenzyl bromide Reactivity Profile.[3]

    • Source: ChemicalBook[4]

Sources

Technical Support Center: Troubleshooting 1-(2-Bromo-2-methylpropyl)-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a specialized support resource for researchers working with 1-(2-Bromo-2-methylpropyl)-4-fluorobenzene . This molecule presents a unique "perfect storm" of steric hindrance and electronic activation that frequently leads to experimental failure if standard protocols are applied without modification.

Product: 1-(2-Bromo-2-methylpropyl)-4-fluorobenzene CAS: (Analogous to 1-bromo-4-(2-bromo-2-methylpropyl)benzene, specific CAS may vary by substitution) Class: Tertiary Alkyl Halide /


-Aryl Halide
Key Reactivity Feature:  "Inverse Neophyl" System (Susceptible to E2 Elimination & Radical Disproportionation)

Part 1: The Reactivity Landscape (Executive Summary)

Before troubleshooting, you must understand why this molecule fails in standard reactions. It combines a tertiary leaving group with acidic


-benzylic protons .
  • Steric Blockade: The bromine is on a tertiary carbon (

    
    ). S
    
    
    
    2 reactions are effectively impossible.
  • The Elimination Trap: The adjacent methylene group (

    
    ) is benzylic. The protons here are significantly more acidic than in standard alkyl chains. Any base (even weak ones) will trigger E2 elimination  to form the thermodynamically stable, conjugated styrene derivative.
    
  • Grignard Instability: Formation of the Grignard reagent is difficult due to the high barrier for electron transfer to tertiary halides and the rapid rate of radical disproportionation (yielding alkene + alkane) or Wurtz coupling.

Reaction Manifold Diagram

The following diagram illustrates the competing pathways that dictate your product distribution.

ReactionPathways Substrate 1-(2-Bromo-2-methylpropyl)- 4-fluorobenzene Cation Tertiary Carbocation (Intermediate) Substrate->Cation Solvolysis (SN1) Lewis Acid Alkene_Conj Conjugated Alkene (Thermodynamic Product) Substrate->Alkene_Conj Base (E2) Heat Alkene_Term Terminal Alkene (Kinetic Product) Substrate->Alkene_Term Bulky Base (Kinetic Control) Grignard Grignard Reagent (Ar-CH2-C(Me)2-MgBr) Substrate->Grignard Mg(0), THF Activation Cation->Alkene_Conj -H+ Rearranged Rearranged Product (via 1,2-Hydride Shift) Cation->Rearranged 1,2-H Shift Wurtz Wurtz Dimer (Homocoupling) Grignard->Wurtz Excess R-Br High Conc.

Caption: Figure 1. The "Inverse Neophyl" reactivity landscape. Note the dominant red pathway toward elimination.

Part 2: Troubleshooting Guides (Q&A Format)

Category A: Nucleophilic Substitution Failures

Q: I tried to displace the bromine with an amine/azide using standard S


2 conditions (K

CO

, DMF, 60°C), but I only isolated the alkene. Why?

A: You are fighting a losing battle against sterics and thermodynamics.

  • The Cause: The tertiary center blocks the nucleophile from backside attack (S

    
    2). Meanwhile, the base (K
    
    
    
    CO
    
    
    ) deprotonates the benzylic position (C1). The resulting double bond is conjugated with the benzene ring, making the transition state for elimination extremely favorable.
  • The Fix:

    • Abandon S

      
      2:  You cannot force this substitution.
      
    • Try S

      
      1 (Solvolysis):  If your nucleophile is weak (e.g., water, alcohol), run the reaction in a polar protic solvent without base. Add Silver Tetrafluoroborate (AgBF
      
      
      
      )
      or Silver Nitrate (AgNO
      
      
      )
      to abstract the bromide and generate the cation.
    • Radical Pathway: If you need a C-N or C-C bond, consider a radical mediated reaction (e.g., Giese addition) using a radical initiator (AIBN/Bu

      
      SnH), though this is complex with benzylic protons present.
      

Q: I see a "rearranged" product in my acidic hydrolysis. Is this a Neophyl rearrangement?

A: Likely not a standard Neophyl shift, but a 1,2-hydride shift .

  • Mechanism: A standard Neophyl rearrangement involves an aryl group migrating to a primary cation. In your molecule, the cation is already tertiary (

    
    ).
    
  • What happens instead: A 1,2-hydride shift from the benzylic position (

    
    ) to the tertiary position (
    
    
    
    ) generates a secondary benzylic cation (
    
    
    ).
  • Why: While tertiary cations are generally stable, the 4-Fluorophenyl group can stabilize the benzylic cation via resonance, making this shift competitive.

Category B: Organometallic (Grignard/Lithium) Issues

Q: My Grignard reaction won't initiate, or I get low yields with a lot of white precipitate. What is happening?

A: Tertiary halides are notorious for "stubborn" initiation and Wurtz coupling.

  • The Precipitate: This is likely Magnesium Bromide (MgBr

    
    ) formed from the Wurtz coupling of your Grignard with unreacted bromide (
    
    
    
    ).
  • Protocol Adjustment:

    • Activation is Mandatory: Do not rely on passive initiation. Use Rieke Magnesium if available. If not, activate Mg turnings with Diisobutylaluminum hydride (DIBAL-H) (drops) or 1,2-dibromoethane before adding your halide.

    • Dilution: High concentration favors Wurtz coupling. Run the reaction more dilute (0.2 M - 0.5 M) than standard primary halides.

    • Temperature Control: Keep the reaction between 0°C and room temperature. Refluxing promotes radical disproportionation (yielding the alkene).

    • LiCl Additive: Use TurboGrignard conditions (Mg + LiCl). The LiCl solubilizes the surface species, keeping the metal active and preventing passivation.

Q: Can I use t-Butyllithium to perform a halogen-metal exchange?

A: High Risk.

  • t-BuLi is a very strong base. It will likely deprotonate the benzylic position (causing elimination) faster than it performs the Lithium-Halogen exchange.

  • Alternative: If you must lithiate, use Reike Magnesium to form the Grignard first, then transmetallate if necessary, or use strictly non-basic radical lithiation methods (e.g., Lithium Naphthalenide at -78°C), though electron transfer to the aryl ring is a side risk.

Part 3: Comparative Data & Decision Matrix

Use this table to select the correct conditions for your desired transformation.

Desired OutcomeStandard Protocol (Avoid)Recommended ProtocolWhy?
Substitution (C-N, C-O) Base + Nucleophile (e.g., NaH, K2CO3)Ag(I) Promoted Solvolysis Avoids basic conditions that trigger E2 elimination.
Grignard Formation Reflux in EtherMg/LiCl (Turbo) in THF at 0°C Stabilizes the tertiary carbanion; reduces Wurtz coupling.
Elimination (to Alkene) t-BuOK (Bulky Base)DBU or NaOEt If you want the alkene, use a non-nucleophilic base to ensure clean E2.
Friedel-Crafts AlCl3 (Strong Lewis Acid)Mild Lewis Acid (SnCl4) at -78°C Strong acids cause hydride shifts to the benzylic position.

Part 4: Validated Experimental Protocol

Protocol: Preparation of (1-(4-fluorophenyl)-2-methylpropan-2-yl)magnesium bromide

Designed to minimize Wurtz coupling and elimination.

  • Setup: Flame-dry a 3-neck flask equipped with a reflux condenser, N2 inlet, and addition funnel.

  • Activation: Add Mg turnings (1.2 equiv) and cover with anhydrous THF. Add 0.05 equiv of 1,2-dibromoethane . Heat gently with a heat gun until ethylene bubbles appear.

  • Initiation: Allow the activation solution to cool to 0°C (Ice bath). This is critical.

  • Addition: Dissolve 1-(2-Bromo-2-methylpropyl)-4-fluorobenzene (1.0 equiv) in THF (dilution factor: 5 mL solvent per 1 mmol substrate).

  • Slow Feed: Add the substrate solution dropwise over 1 hour. Do not let the temperature rise above 10°C.

  • Digestion: Stir at 0°C for 2 hours.

  • Titration: Aliquot and titrate using salicylaldehyde phenylhydrazone to confirm concentration before use.

References

  • Sigma-Aldrich. 2-Methyl-2-phenylpropylmagnesium chloride solution product page.[1] (Demonstrates stability of analogous neophyl-type Grignards). Link

  • Bietti, M., et al. (2010).[2] The O-neophyl rearrangement of 1,1-diarylalkoxyl radicals.[2][3] (Mechanistic insights into neophyl system rearrangements). Link

  • Reusch, W. (2013). Steric Hindrance in Nucleophilic Substitution. Virtual Textbook of Organic Chemistry. (Fundamental basis for tertiary halide inertness to SN2). Link

  • Knochel, P., et al. (2011). Preparation of Functionalized Organomagnesium Reagents using LiCl.[4] (TurboGrignard methodology for difficult substrates). Link

Sources

improving yield and purity of 1-(2-Bromo-2-methylpropyl)-4-fluorobenzene synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1-(2-Bromo-2-methylpropyl)-4-fluorobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your synthetic route, improve yield, and achieve high purity of the target compound.

Introduction

The synthesis of 1-(2-Bromo-2-methylpropyl)-4-fluorobenzene is a crucial step in the development of various pharmaceutical agents. The most common and direct route to this compound is through a Friedel-Crafts alkylation reaction.[1] This electrophilic aromatic substitution involves the reaction of fluorobenzene with a suitable alkylating agent in the presence of a Lewis acid catalyst.[2] However, as with many Friedel-Crafts reactions, achieving high yield and purity can be challenging due to potential side reactions and purification difficulties.[3] This guide will address these common issues in a practical, question-and-answer format.

Troubleshooting Guide

This section is dedicated to resolving specific experimental issues you may encounter during the synthesis.

Issue 1: Low or No Yield of the Desired Product

Question: My reaction is resulting in a very low yield of 1-(2-Bromo-2-methylpropyl)-4-fluorobenzene, or in some cases, no product at all. What are the likely causes and how can I rectify them?

Answer: Low or no yield in a Friedel-Crafts alkylation is a common problem that can often be traced back to a few key factors related to your reagents, reaction conditions, and catalyst activity.[4]

Potential Causes and Solutions:

  • Catalyst Inactivity: Lewis acid catalysts, most commonly aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), are extremely sensitive to moisture.[4] Any trace of water in your solvent, glassware, or starting materials will react with the catalyst, rendering it inactive.

    • Solution: Ensure all glassware is oven-dried or flame-dried immediately before use. Use anhydrous solvents and ensure your fluorobenzene and alkylating agent are dry. The Lewis acid catalyst should be a fresh, unopened bottle or a properly stored, anhydrous grade. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).[4]

  • Insufficient Catalyst Amount: While the Lewis acid is a catalyst, it can form a complex with the product, effectively sequestering it from the reaction medium.[4]

    • Solution: For Friedel-Crafts alkylations, it is often necessary to use stoichiometric or even slightly excess amounts of the Lewis acid catalyst to drive the reaction to completion.[4] A good starting point is 1.1 to 1.3 equivalents of the Lewis acid relative to the limiting reagent.

  • Low Reactivity of Fluorobenzene: The fluorine atom on the benzene ring is an electron-withdrawing group, which deactivates the ring towards electrophilic aromatic substitution compared to benzene.[5]

    • Solution: To overcome the lower reactivity of fluorobenzene, you may need to use more forcing reaction conditions. This can include using a stronger Lewis acid (e.g., AlCl₃ over FeCl₃), increasing the reaction temperature, or extending the reaction time. However, be aware that harsher conditions can also promote side reactions.

  • Inappropriate Alkylating Agent: The choice and quality of your alkylating agent are critical. The most direct precursor would be 1,2-dibromo-2-methylpropane or 2-bromo-2-methylpropan-1-ol. If using an alcohol, a Brønsted acid co-catalyst might be necessary.[5]

    • Solution: Ensure your alkylating agent is pure. If synthesizing it beforehand, confirm its structure and purity by NMR and/or GC-MS.

Issue 2: Formation of Significant Side Products (Low Purity)

Question: I am obtaining the desired product, but it is contaminated with several impurities that are difficult to separate. What are these side products and how can I minimize their formation?

Answer: The formation of side products in Friedel-Crafts alkylation is a well-documented challenge, primarily arising from the nature of the carbocation intermediates and the increased reactivity of the product.[6][7]

Common Side Products and Mitigation Strategies:

  • Isomeric Products due to Carbocation Rearrangement: While the tertiary carbocation formed from 2-bromo-2-methylpropane is relatively stable, rearrangements can still occur, especially under harsh conditions, leading to the formation of other alkylated fluorobenzene isomers.[7][8]

    • Mitigation:

      • Lower Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can disfavor carbocation rearrangements.[9]

      • Milder Lewis Acid: Using a milder Lewis acid catalyst, such as FeCl₃ or ZnCl₂, can sometimes reduce the extent of rearrangement.

  • Polyalkylation: The product, 1-(2-Bromo-2-methylpropyl)-4-fluorobenzene, contains an alkyl group which is activating. This makes the product more reactive than the starting fluorobenzene, leading to the addition of a second alkyl group to the ring.[10]

    • Mitigation:

      • Use an Excess of Fluorobenzene: Employing a large excess of fluorobenzene (e.g., 5-10 equivalents) will statistically favor the mono-alkylation product. The unreacted fluorobenzene can be recovered by distillation after the reaction.

      • Control Stoichiometry: Carefully control the stoichiometry of the alkylating agent to be the limiting reagent.

  • Elimination Products: The tertiary carbocation intermediate can undergo elimination to form an alkene, which can then polymerize or react further under the acidic conditions.

    • Mitigation:

      • Low Temperature: As with rearrangements, lower temperatures will suppress elimination reactions.

      • Careful Work-up: Quenching the reaction promptly and at a low temperature can minimize the formation of elimination byproducts during the work-up procedure.

Frequently Asked Questions (FAQs)

Q1: What is the optimal Lewis acid catalyst for this synthesis?

A1: Aluminum chloride (AlCl₃) is generally the most effective and commonly used Lewis acid for Friedel-Crafts alkylation due to its high activity.[2][11] However, if you are experiencing significant side product formation, you might consider a milder catalyst like iron(III) chloride (FeCl₃). The choice of catalyst may require some empirical optimization for your specific reaction conditions.

Q2: Which solvent is most suitable for this reaction?

A2: The solvent should be inert to the reaction conditions and capable of dissolving the reactants. Anhydrous dichloromethane (CH₂Cl₂) or carbon disulfide (CS₂) are common choices for Friedel-Crafts reactions.[12] It is crucial that the solvent is completely dry to avoid deactivating the Lewis acid catalyst.[4]

Q3: How can I effectively purify the final product?

A3: Purification can be challenging due to the potential for closely related byproducts. A multi-step approach is often necessary:

  • Aqueous Work-up: After the reaction is complete, it should be carefully quenched with ice-water. This will hydrolyze the Lewis acid and separate it into the aqueous layer.[12]

  • Extraction: The product should be extracted from the aqueous layer using an organic solvent like dichloromethane or diethyl ether.

  • Washing: The organic layer should be washed with a dilute acid (e.g., 1M HCl) to remove any remaining basic impurities, followed by a wash with a saturated sodium bicarbonate solution to neutralize any acid, and finally with brine to remove excess water.

  • Drying and Concentration: The organic layer should be dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent removed under reduced pressure.

  • Chromatography/Distillation: The crude product will likely require further purification.

    • Column Chromatography: This is often the most effective method for separating isomeric and polyalkylated byproducts. A silica gel column with a non-polar eluent system (e.g., a gradient of ethyl acetate in hexanes) is a good starting point.

    • Vacuum Distillation: If the boiling points of the product and impurities are sufficiently different, vacuum distillation can be an effective purification method.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). By taking small aliquots from the reaction mixture over time, you can observe the consumption of the starting materials and the formation of the product. This will help you determine the optimal reaction time and prevent the formation of degradation products from overly long reaction times.

Experimental Protocols

Protocol 1: Synthesis of 1-(2-Bromo-2-methylpropyl)-4-fluorobenzene

Materials:

  • Fluorobenzene (anhydrous)

  • 1,2-Dibromo-2-methylpropane (or 2-bromo-2-methylpropan-1-ol)

  • Aluminum chloride (anhydrous)

  • Dichloromethane (anhydrous)

  • Hydrochloric acid (1M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere.

  • To the flask, add anhydrous dichloromethane followed by anhydrous aluminum chloride (1.2 equivalents).

  • Cool the suspension to 0 °C using an ice bath.

  • In the dropping funnel, prepare a solution of 1,2-dibromo-2-methylpropane (1.0 equivalent) in anhydrous dichloromethane.

  • Add the solution of the alkylating agent dropwise to the stirred suspension of aluminum chloride over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, add fluorobenzene (5.0 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 1 hour, then slowly warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture back to 0 °C and slowly quench by pouring it over a mixture of crushed ice and 1M HCl.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure 1-(2-Bromo-2-methylpropyl)-4-fluorobenzene.

Data Presentation

ParameterRecommended ConditionRationale
Lewis Acid AlCl₃High catalytic activity for Friedel-Crafts alkylation.[2]
Solvent Anhydrous CH₂Cl₂Inert solvent that dissolves reactants and is easily removed.[12]
Temperature 0 °C to Room TemperatureMinimizes side reactions like rearrangement and elimination.[9]
Stoichiometry Fluorobenzene in excess (5-10 eq.)Reduces polyalkylation.
Work-up Quench with ice/HClHydrolyzes the catalyst and protonates any basic byproducts.
Purification Column ChromatographyEffective for separating isomeric and polyalkylated impurities.

Visualizations

Reaction_Mechanism Fluorobenzene Fluorobenzene SigmaComplex Sigma Complex (Resonance Stabilized) Fluorobenzene->SigmaComplex + Carbocation AlkylatingAgent 1,2-Dibromo-2-methylpropane Carbocation Tertiary Carbocation Electrophile AlkylatingAgent->Carbocation + AlCl₃ LewisAcid AlCl₃ SideProducts Side Products: - Isomers - Polyalkylation - Elimination Carbocation->SideProducts Product 1-(2-Bromo-2-methylpropyl) -4-fluorobenzene SigmaComplex->Product - H⁺ Product->SideProducts + Alkylating Agent

Caption: Proposed reaction mechanism for the synthesis.

Troubleshooting_Workflow Start Low Yield or Purity Issue CheckCatalyst Check Catalyst Activity (Anhydrous Conditions?) Start->CheckCatalyst CheckStoichiometry Review Stoichiometry (Excess Fluorobenzene?) CheckCatalyst->CheckStoichiometry Yes SolutionCatalyst Use Anhydrous Reagents & Inert Atmosphere CheckCatalyst->SolutionCatalyst No CheckTemperature Assess Reaction Temperature (Too High?) CheckStoichiometry->CheckTemperature Yes SolutionStoichiometry Increase Excess of Fluorobenzene CheckStoichiometry->SolutionStoichiometry No SolutionTemperature Lower Reaction Temperature CheckTemperature->SolutionTemperature Yes End Improved Yield & Purity CheckTemperature->End No SolutionCatalyst->End SolutionStoichiometry->End SolutionTemperature->End

Caption: A logical workflow for troubleshooting common issues.

References

  • Introduction to Organic Chemistry. (n.d.). 10.8. Reaction: Alkylation via Friedel-Crafts. Available at: [Link]

  • Chemistry LibreTexts. (2019, June 5). 18.5 Friedel–Crafts Alkylation and Acylation. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Alkylation. Available at: [Link]

  • Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. Available at: [Link]

  • SATHEE. (n.d.). Friedel Crafts Reaction. Available at: [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Available at: [Link]

  • Chemistry Steps. (2025, June 20). Friedel-Crafts Alkylation. Available at: [Link]

  • ORGANIC REACTION MECHANISM. (n.d.). Available at: [Link]

  • University of Calgary. (n.d.). Ch12: Friedel-Crafts alkylation. Available at: [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available at: [Link]

  • Chemistry LibreTexts. (2024, October 4). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Available at: [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Available at: [Link]

  • Chemistry Steps. (2022, January 2). Friedel-Crafts Alkylation with Practice Problems. Available at: [Link]

  • Chemistry Stack Exchange. (2018, June 30). Does rearrangement occur in Friedel Crafts alkylation or not?. Available at: [Link]

Sources

catalyst selection for transformations of 1-(2-Bromo-2-methylpropyl)-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Catalytic Transformations of 1-(2-Bromo-2-methylpropyl)-4-fluorobenzene

Executive Summary: The "Neophyl" Challenge

Substrate Profile: 1-(2-Bromo-2-methylpropyl)-4-fluorobenzene Class: Tertiary Alkyl Bromide (Neophyl-type) / Aryl Fluoride.

This substrate presents a classic "Neophyl Trap" in organic synthesis. As a researcher, you face three competing failure modes when attempting functionalization at the tertiary bromide position:

  • Steric Hindrance: The gem-dimethyl group blocks traditional

    
     attack.
    
  • Elimination (

    
    ):  Basic conditions rapidly generate the styrene derivative (1-(2-methylprop-1-en-1-yl)-4-fluorobenzene).
    
  • Neophyl Rearrangement: Any pathway generating a discrete carbocation (

    
    ) will trigger a rapid 1,2-phenyl migration, scrambling the carbon skeleton to form isomeric products.
    

Core Directive: To successfully transform this molecule, you must select catalyst systems that operate via radical intermediates (Single Electron Transfer - SET) rather than ionic pathways. This guide prioritizes Nickel and Palladium systems designed to stabilize tertiary radicals and prevent skeletal rearrangement.

Catalyst Selection Matrix

Desired TransformationBond FormedRecommended Catalyst SystemKey Ligand ClassMechanism Type
Suzuki Coupling C–C (Aryl/Alkyl)Nickel(II) (e.g.,

)
Bipyridine (e.g., dtbbpy )Radical-Rebound
Negishi Coupling C–C (Alkyl)Nickel(II) (e.g.,

)
Pybox or TerpyridineRadical-Rebound
Amination C–NPalladium(0) (e.g.,

)
Bulky Phosphine (Cy2t-BuP )Radical-Hybrid
Fluorination C–FCopper(I) / PhotocatalystBis(oxazoline)Radical Abstraction

Detailed Experimental Protocols

Protocol A: Ni-Catalyzed Suzuki-Miyaura Cross-Coupling (C–C Bond)

Best for: Attaching aryl or heteroaryl groups to the tertiary carbon without rearrangement.

The Logic: Palladium catalysts struggle with tertiary alkyl halides due to slow oxidative addition and rapid


-hydride elimination. Nickel, specifically with electron-rich bipyridine ligands, facilitates a Single Electron Transfer (SET) mechanism that generates a tertiary radical. This radical binds to the Nickel center faster than it can rearrange or eliminate.

Reagents:

  • Substrate: 1.0 equiv

  • Boronic Acid: 1.5 equiv (Aryl/Alkyl boronic acid)

  • Catalyst:

    
     (10 mol%)
    
  • Ligand: 4,4′-di-tert-butyl-2,2′-bipyridine (dtbbpy ) (15 mol%)

  • Base:

    
     (Potassium tert-butoxide) or 
    
    
    
    (2.0 equiv)
  • Solvent:

    
     or Dioxane/DMF mix (0.5 M)
    

Step-by-Step Workflow:

  • Glovebox Assembly: In a nitrogen-filled glovebox, combine

    
     and dtbbpy  in a vial. Add absolute ethanol or 
    
    
    
    and stir for 10 minutes to form the active green complex.
  • Substrate Addition: Add the boronic acid, base, and the tertiary bromide substrate.

  • Reaction: Seal the vial and heat to 60 °C for 12–24 hours.

    • Note: Do not exceed 80 °C; higher temperatures increase the rate of

      
      -hydride elimination.
      
  • Workup: Filter through a silica plug (eluting with

    
    ) to remove nickel salts. Concentrate and purify via column chromatography.
    

Validation Check:

  • 
     NMR should show retention of the gem-dimethyl singlet (
    
    
    
    ppm).
  • If you see a new methyl doublet and a methine proton, rearrangement has occurred (likely due to cation leakage).

Protocol B: Pd-Catalyzed Radical Amination (C–N Bond)

Best for: Installing hindered amines or anilines.

The Logic: Standard Buchwald-Hartwig conditions fail here. You must use a specific system developed (e.g., by the Hartwig group) that accesses a "hybrid" radical pathway. The bulky phosphine ligand facilitates the reversible formation of a halide-bridged Pd(I) dimer, which generates the alkyl radical.

Reagents:

  • Substrate: 1.0 equiv

  • Amine Nucleophile: 1.2 equiv (Benzophenone imine or Aniline)

  • Catalyst Precursor:

    
     (2.5 mol%)
    
  • Ligand: Cy2t-BuP (Dicyclohexyl(tert-butyl)phosphine) (7.5 mol%)

  • Base:

    
     (2.0 equiv)
    
  • Solvent: Toluene or tert-Amyl alcohol

Step-by-Step Workflow:

  • Pre-complexation: Mix

    
     and the phosphine ligand in toluene under Argon for 15 minutes.
    
  • Addition: Add the base, amine, and the tertiary bromide.

  • Heating: Heat to 100 °C for 16 hours.

  • Hydrolysis (Optional): If using benzophenone imine as an

    
     surrogate, treat the crude mixture with 1N HCl/THF to release the primary amine.
    

Troubleshooting & FAQs

Q1: I am observing a byproduct with a mass consistent with the alkene (elimination). How do I stop this?

  • Cause: The base concentration is too high, or the base is too "hard," promoting

    
     elimination over the radical pathway.
    
  • Solution: Switch from

    
     to a milder, inorganic base like 
    
    
    
    or
    
    
    . Ensure your solvent is strictly anhydrous. If using Nickel, increase the catalyst loading to 15 mol% to capture the radical faster than the elimination rate (
    
    
    ).

Q2: My product NMR shows a complex mixture of isomers. Is the neophyl rearrangement happening?

  • Diagnosis: Yes. The neophyl radical is relatively stable, but if your reaction generates a carbocation (even transiently), the phenyl group will migrate.

  • Fix: Ensure you are strictly avoiding Lewis acidic conditions or highly polar protic solvents that stabilize carbocations. Do not use silver salts (

    
    , etc.) to abstract the halide, as this guarantees cation formation and rearrangement. Stick to the neutral radical conditions described in Protocol A.
    

Q3: Can I use the Fluorine atom on the ring for coupling instead?

  • Insight: The alkyl bromide is significantly more reactive towards oxidative addition (or SET) than an unactivated aryl fluoride.

  • Strategy: If you want to react at the Fluorine (via

    
    ), you must use a super-base (like KHMDS) and a nucleophile, but the tertiary bromide will likely decompose first. If you need to functionalize the ring, do it before installing the tertiary bromide side chain.
    

Mechanistic Visualization

The following diagram illustrates the critical divergence between the desired Radical Pathway (Nickel Catalysis) and the undesired Cationic Pathway (Solvolysis/Silver).

NeophylPathways Substrate 1-(2-Bromo-2-methylpropyl) -4-fluorobenzene Carbocation 3° Carbocation (Unstable) Substrate->Carbocation Solvolysis / Ag+ Radical 3° Alkyl Radical (Neophyl Radical) Substrate->Radical Ni(0)/Ligand (SET) RearrangedCat Rearranged Cation (Phenonium Ion) Carbocation->RearrangedCat 1,2-Phenyl Shift (Very Fast) Product_Rearranged Isomeric Product (Rearranged Skeleton) RearrangedCat->Product_Rearranged Nucleophile Trap Ni_Complex Ni(III)-Alkyl Species Radical->Ni_Complex Ni Capture Product_Desired Target Product (Quaternary Center Retained) Ni_Complex->Product_Desired Reductive Elimination

Caption: Figure 1. Divergent reaction pathways. The Cationic path (Red) leads to inevitable skeletal rearrangement via 1,2-phenyl migration. The Radical path (Green), accessed via Nickel catalysis, preserves the quaternary center.

References

  • Zhou, Q., & Fu, G. C. (2003). Suzuki Cross-Couplings of Unactivated Tertiary Alkyl Halides: The Reaction of tert-Butyl Bromide with Arylboronic Acids. Journal of the American Chemical Society.

    • Foundational text for Ni-catalyzed Suzuki coupling of tertiary bromides.
  • Peacock, D. M., & Hartwig, J. F. (2016). Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile.[1][2] ACS Central Science.

    • Describes the specific Pd/Cy2t-BuP system for amin
  • Zultanski, S. L., & Fu, G. C. (2013). Nickel-Catalyzed Carbon–Carbon Bond-Forming Reactions of Unactivated Tertiary Alkyl Halides: Suzuki Arylations.[3] Journal of the American Chemical Society.

    • Specific protocols for Suzuki aryl
  • Kainz, Q. M., et al. (2017). Asymmetric Copper-Catalyzed C-N Cross-Couplings Induced by Visible Light. Science.

    • Alternative photo-induced method for amin

Sources

Technical Support Center: Solvent Effects on the Reactivity of 1-(2-Bromo-2-methylpropyl)-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the nuanced physical organic chemistry governing highly hindered substrates.

1-(2-Bromo-2-methylpropyl)-4-fluorobenzene (also known as 1-(4-fluorophenyl)-2-bromo-2-methylpropane) is a classic tertiary alkyl bromide. Because the alpha-carbon bearing the bromide leaving group is completely sterically blocked by two methyl groups and a 4-fluorobenzyl moiety, direct bimolecular substitution (SN2) is impossible. Its reactivity is strictly governed by unimolecular pathways (SN1 and E1). Consequently, solvent selection is the single most critical variable in your experimental design.

Part 1: Troubleshooting FAQs

Q1: I am observing extremely low conversion rates when attempting nucleophilic substitution in DMF or Acetone. Why is the reaction stalling? Causality & Solution: Your reaction is stalling because it is starved of solvation energy. Since the SN2 pathway is sterically blocked, the substrate must ionize to form a tertiary carbocation (SN1). This rate-determining step requires a solvent that can stabilize both the intermediate carbocation and the departing bromide anion.

While polar aprotic solvents like DMF or acetone have high dipole moments, they lack polarized hydrogen atoms. Therefore, they cannot hydrogen-bond to the leaving bromide ion, resulting in an insurmountable activation energy barrier for ionization. To resolve this, switch to a polar protic solvent (e.g., methanol, ethanol, or aqueous mixtures). As detailed in [1], polar protic solvents drastically accelerate unimolecular substitution by stabilizing the transition state via hydrogen bonding.

Q2: My reaction yields a mixture of the desired substitution product and an unwanted alkene. How can I control the SN1 vs. E1 selectivity? Causality & Solution: SN1 (substitution) and E1 (elimination) are competing pathways that diverge from the exact same tertiary carbocation intermediate. The product distribution is determined during the fast second step. Elimination increases the total number of molecules (entropy-driven), meaning it is highly sensitive to thermal energy.

To maximize SN1 yield, lower the reaction temperature and ensure your protic solvent is highly nucleophilic but weakly basic (e.g., pure methanol or water). If you intentionally want the alkene (E1), introduce a non-nucleophilic base and elevate the temperature.

Q3: Acetone and Ethanol have similar dielectric constants (~21 vs ~24). Why does solvolysis work in Ethanol but fail in Acetone? Causality & Solution: The dielectric constant (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) measures a solvent's macroscopic ability to separate charges, but it does not account for specific microscopic interactions. According to  [2], an effective ionizing solvent must possess high solvating power specifically for anions. Ethanol provides this via hydrogen bonding (protic), whereas acetone only offers dipole-dipole interactions (aprotic), which are insufficient to pull the bromide away from the tertiary carbon.

Part 2: Visualizations & Workflows

Workflow Start Issue: Low Conversion Rate CheckSolvent Evaluate Solvent Type Start->CheckSolvent Aprotic Polar Aprotic (e.g., DMF, Acetone) CheckSolvent->Aprotic If Aprotic Protic Polar Protic (e.g., MeOH, H2O) CheckSolvent->Protic If Protic Switch Action: Switch to Protic Solvent to stabilize carbocation Aprotic->Switch Optimize Action: Optimize Temperature & Nucleophile Concentration Protic->Optimize Switch->Optimize

Diagnostic workflow for resolving low conversion rates in tertiary alkyl bromide solvolysis.

Mechanism Substrate 1-(2-Bromo-2-methylpropyl) -4-fluorobenzene Carbocation Tertiary Carbocation Intermediate Substrate->Carbocation Polar Protic Solvent (Rate Determining) SN2 SN2 Pathway (Blocked by Sterics) Substrate->SN2 Steric Hindrance SN1 SN1 Product (Substitution) Carbocation->SN1 Nucleophilic Attack (Low Temp) E1 E1 Product (Elimination) Carbocation->E1 Deprotonation (High Temp)

Competing SN1 and E1 pathways for 1-(2-Bromo-2-methylpropyl)-4-fluorobenzene.

Part 3: Quantitative Data Summary

To aid in solvent selection, the following table summarizes the relative solvolysis rates of tertiary alkyl bromides based on solvent properties. Notice the exponential drop in reactivity when switching from protic to aprotic environments.

Solvent SystemSolvent TypeDielectric Constant (

)
Relative Rate of SN1 SolvolysisMechanistic Outcome
WaterPolar Protic80.1~100,000Rapid SN1
MethanolPolar Protic32.7100Moderate SN1
EthanolPolar Protic24.510Slow SN1
AcetonePolar Aprotic20.7< 0.001Reaction Stalls

Part 4: Standardized Experimental Protocol

Self-Validating Conductometric Kinetic Assay for Solvolysis

Because the solvolysis of 1-(2-Bromo-2-methylpropyl)-4-fluorobenzene generates hydrobromic acid (HBr) as a byproduct, the reaction progress can be accurately tracked by measuring the increase in electrical conductivity. This protocol is designed as a self-validating system to prevent false negatives caused by sensor drift or solvent impurities.

Step 1: System Calibration & Baseline (Self-Validation)

  • Prepare 50 mL of your chosen solvent system (e.g., 80:20 Ethanol:Water) in a temperature-controlled jacketed vessel at 25 °C.

  • Insert the conductometer probe and log the baseline conductivity for 10 minutes. Validation Check: The baseline must remain completely flat (

    
     < 1 µS/cm). Any upward drift indicates solvent degradation or contamination.
    

Step 2: Positive Control Execution

  • Add 0.1 M tert-butyl bromide to a separate 50 mL aliquot of the solvent. Validation Check: The conductivity must show a rapid, first-order exponential increase. This proves the sensor is correctly calibrated to detect HBr release and confirms the solvent possesses sufficient ionizing capability.

Step 3: Substrate Solvolysis

  • Ensure the primary 50 mL solvent blank is equilibrated to 25 °C.

  • Inject 1-(2-Bromo-2-methylpropyl)-4-fluorobenzene to achieve a 0.1 M concentration. Ensure rapid stirring (800 rpm) to prevent localized concentration gradients.

Step 4: Data Acquisition & Kinetic Analysis

  • Record conductivity readings at 30-second intervals until the reading plateaus (indicating 100% completion of solvolysis).

  • Plot

    
     versus time (where 
    
    
    
    is the final conductivity and
    
    
    is conductivity at time
    
    
    ). The negative slope of this linear plot yields the first-order rate constant (
    
    
    ).

References

  • 11.5: Characteristics of the SN1 Reaction Source: Chemistry LibreTexts URL:[Link]

  • 7.9: Characteristics of the Sₙ1 Reaction Source: Chemistry LibreTexts URL:[Link]

preventing decomposition of 1-(2-Bromo-2-methylpropyl)-4-fluorobenzene during reactions

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the stability profile and handling protocols for 1-(2-Bromo-2-methylpropyl)-4-fluorobenzene .

Executive Summary: The "Achilles' Heel" of Structure

The structural motif of 1-(2-Bromo-2-methylpropyl)-4-fluorobenzene presents a unique stability challenge. It is not merely a tertiary bromide; it is a tertiary bromide adjacent to a benzylic position .

  • The Risk: The molecule is primed for E1/E2 Elimination .

  • The Mechanism: Loss of the tertiary bromine and a benzylic hydrogen generates 1-(4-fluorophenyl)-2-methylprop-1-ene .

  • The Driver: The resulting alkene is conjugated with the aromatic ring (a styrene derivative), making the elimination thermodynamically favored over substitution.

  • The Consequence: The elimination releases HBr, which autocatalyzes further decomposition and triggers rapid polymerization of the styrene byproduct (often observed as "black tar").

Decomposition Pathway Analysis

Understanding the decomposition mechanism is the first step to prevention. The following diagram illustrates the cascade from the stable precursor to the polymerized waste.

Decomposition Start 1-(2-Bromo-2-methylpropyl) -4-fluorobenzene TS Transition State (Benzylic H removal) Start->TS Heat / Base Alkene 1-(4-fluorophenyl) -2-methylprop-1-ene (Conjugated Styrene) TS->Alkene HBr HBr Byproduct (Autocatalyst) TS->HBr Polymer Black Tarry Polymer Alkene->Polymer Acid (HBr) Initiated HBr->Start Catalyzes E1

Figure 1: The decomposition cascade. Note that HBr acts as an autocatalyst, accelerating both elimination and polymerization.

Troubleshooting Guide (FAQ)

Storage & Handling[1][2][3]

Q: My compound turned yellow/brown during storage at 4°C. Is it still usable?

  • Diagnosis: The color change indicates the formation of free bromine (

    
    ) or conjugated oligomers caused by slow elimination of HBr.
    
  • Action:

    • Dissolve a small sample in

      
       and check NMR. Look for alkene peaks around 6.2–6.5 ppm.
      
    • If alkene content is <5%, purify immediately.

    • Prevention: Store at -20°C under Argon. Add a stabilizer: Silver Wool (scavenges halogens) or a small packet of anhydrous

      
        (scavenges acid) inside the secondary container.
      

Q: Can I dry this compound on a high-vacuum line?

  • Warning: High vacuum is fine, but heat is fatal . Do not heat the flask to speed up drying. The combination of heat and the removal of solvent (which concentrates any trace acid) will trigger rapid decomposition.

Reaction Optimization

Q: I am trying to form the Grignard reagent, but the reaction stalls or yields a dimer.

  • Root Cause: Tertiary alkyl halides react sluggishly with Mg metal due to steric hindrance. Heating to force initiation triggers E2 elimination (forming the styrene) or Wurtz coupling.

  • Solution: Do not use standard Mg turnings/reflux.

    • Method A (Rieke Mg): Use highly reactive Rieke Magnesium at -40°C to 0°C.

    • Method B (Lithium Exchange): Treat with

      
      -BuLi (2 equiv) in Pentane/Ether at -78°C  to form the organolithium, then transmetallate with 
      
      
      
      if the Grignard is required.

Q: The reaction mixture turned into a black tar during a nucleophilic substitution attempt.

  • Diagnosis: You likely used a basic nucleophile or a polar protic solvent.

    • Base: Even weak bases (like carbonate) can deprotonate the benzylic position, driving E2 elimination.

    • Acid: The HBr byproduct initiated cationic polymerization of the styrene.

  • Fix:

    • Avoid SN2 conditions (sterically impossible).

    • For SN1 (solvolysis), use non-nucleophilic buffers (e.g., 2,6-di-tert-butylpyridine) to scavenge HBr without triggering E2.

Q: Can I purify this compound using silica gel chromatography?

  • Critical Alert: Standard silica gel is slightly acidic (

    
    ). This acidity is sufficient to catalyze the elimination of tertiary benzylic-adjacent bromides.
    
  • Protocol: Use Neutral Alumina or Basified Silica .

    • To Basify Silica: Slurry silica in hexanes containing 1% Triethylamine (

      
      ) before loading the column. Elute with solvent also containing 0.1% 
      
      
      
      .

Validated Experimental Protocols

Protocol A: Safe Purification (Basified Silica)

Standard silica destroys this compound. Use this modified procedure.

ParameterSpecificationReason
Stationary Phase Silica Gel 60 (treated)Standard silica is too acidic.
Modifier Triethylamine (

)
Neutralizes surface silanol groups.
Eluent Hexanes / EtOAcAvoid chlorinated solvents if possible (trace HCl risk).
Temperature Ambient (Avoid heat)Prevents thermal elimination.[1]

Step-by-Step:

  • Prepare a slurry of Silica Gel in Hexanes.

  • Add

    
     (1% v/v relative to solvent) and stir for 10 minutes.
    
  • Pour the column.

  • Load the crude material (dissolved in minimal Hexanes/

    
    ).
    
  • Run the column using Hexanes/EtOAc with 0.1%

    
      in the mobile phase.
    
  • Evaporate fractions at < 30°C water bath temperature.

Protocol B: Low-Temperature Lithiation (Grignard Alternative)

Avoids thermal elimination risks associated with Mg initiation.

  • Setup: Flame-dry a 3-neck flask; cool to -78°C under Argon.

  • Solvent: Add anhydrous

    
     (THF can sometimes promote elimination via coordination; Ether is safer for t-BuLi).
    
  • Reagent: Add 1-(2-Bromo-2-methylpropyl)-4-fluorobenzene (1.0 equiv).

  • Lithiation: Dropwise addition of

    
    -BuLi  (2.1 equiv) over 20 mins.
    
    • Note: The solution should turn yellow/orange. If it turns dark/black, temp is too high.

  • Transmetallation (Optional): If the Grignard is strictly needed, add a solution of anhydrous

    
     (1.1 equiv) at -78°C and warm to 0°C.
    

References

  • Mechanism of Elimination: Saunders, W. H., & Cockerill, A. F. (1973). Mechanisms of Elimination Reactions. Wiley-Interscience. (Defines the E2 sensitivity of tertiary halides with benzylic protons).
  • Neophyl Systems: Winstein, S., et al. (1956). "Neighboring Carbon and Hydrogen. XXI. The Solvolysis of Neophyl Halides." Journal of the American Chemical Society. Link (Provides context on the stability of the isomeric neophyl skeleton).

  • Rieke Magnesium: Rieke, R. D., & Bales, S. E. (1974). "Activated Metals. IV. Preparation and Reactions of Highly Reactive Magnesium." Journal of the American Chemical Society. Link

  • Basified Silica Protocol: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard reference for neutralizing silica with triethylamine).

Sources

Technical Support Center: Handling & Work-up of 1-(2-Bromo-2-methylpropyl)-4-fluorobenzene

[1][2][3][4]

Executive Summary & Stability Profile

Molecule: 1-(2-Bromo-2-methylpropyl)-4-fluorobenzene Structure: 4-F-Ph-CH₂-C(Br)(Me)₂ Classification: Tertiary Alkyl Bromide (Neophyl-type system)[1][2][3][4]

This guide addresses the specific instability inherent to tertiary benzylic-adjacent bromides . Unlike primary alkyl halides, this compound acts as a "loaded spring."[2][3][4] It is highly susceptible to two primary decomposition pathways during standard work-up:[1][2][3][4]

  • Elimination (

    
    ):  The tertiary bromide is prone to dehydrohalogenation to form the conjugated alkene (1-(2-methylprop-1-enyl)-4-fluorobenzene).[1][2][3][4] This is the thermodynamic sink, driven by the formation of a conjugated system with the aromatic ring.[1]
    
  • Hydrolysis (

    
    ):  In the presence of moisture and acidity, the labile C-Br bond dissociates to form a stable tertiary carbocation, which is rapidly trapped by water to form the tertiary alcohol.[1][3]
    

The Golden Rule: Treat this compound as a thermally labile, acid-sensitive intermediate.[1][3][4] Speed and low temperature are your primary controls.

Critical Work-up Protocol (Step-by-Step)

Phase 1: Quenching the Reaction

Objective: Stop the reaction without triggering heat-induced elimination.[1]

The Risk: Exothermic quenches generate local hotspots.[1][4] Even a transient spike to >40°C can trigger elimination in this tertiary system.[1][4]

Protocol:

  • Cool Down: Cool the reaction mixture to 0°C (ice bath) before quenching.

  • Buffer Selection:

    • Preferred: Saturated Aqueous Ammonium Chloride (

      
      ).[1][2][3][4] This provides a mild pH (~5-6) that neutralizes basic reagents without creating a harsh acidic environment.[1][2][3][4]
      
    • Avoid: Strong mineral acids (HCl) or strong bases (NaOH).[1][2][3][4]

  • The Pour: Slowly add the quench solution to the reaction (or vice versa, depending on scale) with vigorous stirring to dissipate heat immediately.

Phase 2: Extraction & Washing

Objective: Remove impurities while maintaining a neutral pH.[1][3][4]

The Risk: "Pocket" alkalinity.[1][4] If you use strong base to wash out acid byproducts, you inadvertently promote E2 elimination.[2][3][4]

Protocol:

  • Solvent Choice: Use Diethyl Ether (

    
    )  or TBME  (tert-Butyl methyl ether).[1][2][3][4] Avoid DCM if possible, as halogenated solvents can sometimes promote solvolysis during storage, though DCM is acceptable if rapid processing follows.[2][3][4]
    
  • Wash Sequence:

    • Wash 1: Water (Cold).[1][2][3][4]

    • Wash 2: Saturated

      
       (Only if the reaction was acidic). Crucial: Do not let the organic layer sit in contact with bicarbonate for extended periods.[1]
      
    • Wash 3: Brine (Saturated NaCl).[1][2][3][4] Mandatory.[1][2][4] This pulls bulk water from the organic phase, reducing hydrolysis risk during concentration.[1][4]

Phase 3: Drying & Concentration

Objective: Remove solvent without thermal decomposition.[1][3][4]

The Risk: The Rotary Evaporator is the #1 cause of yield loss for this compound.[1][4]

ParameterLimit / SettingReason
Bath Temp < 30°C Thermal elimination accelerates rapidly above 35°C.
Vacuum High (< 20 mbar)Allows solvent removal at low temp.[1][2][3][4]
Drying Agent

Anhydrous Magnesium Sulfate (

) is slightly Lewis acidic and can catalyze rearrangement/elimination.[1][2][3][4] Sodium Sulfate is safer.[1][4]

Purification: The Buffered Chromatography Method

Issue: Standard Silica Gel is slightly acidic (pH 4-5). This acidity is sufficient to catalyze the elimination of tertiary bromides during the column run.[1][4]

Solution: You must neutralize the stationary phase.[1][4][5]

Protocol:

  • Slurry Preparation: Prepare your silica slurry using Hexanes (or your non-polar mobile phase).[1][2][4]

  • The Neutralizer: Add 1% Triethylamine (

    
    )  to the slurry solvent.[1][2]
    
    • Example: For 500mL of Hexane, add 5mL of

      
      .[2][3][4]
      
  • Packing: Pour the slurry and flush the column with 2 column volumes (CV) of the solvent containing 1%

    
    .
    
  • Elution: Run the column without

    
     in the eluent (or with reduced 0.1% 
    
    
    ) to prevent product contamination, as the silica is now buffered.

Troubleshooting & Logic Pathways

Visualizing the Decomposition Risks

Decomposition_PathwaysStart1-(2-Bromo-2-methylpropyl)-4-fluorobenzene(Tertiary Bromide)HeatHeat (>40°C)OR Strong BaseStart->HeatExposureAcidAcidic SilicaOR MoistureStart->AcidExposureEliminationElimination Product(Conjugated Alkene)Ph-CH=C(Me)2Heat->EliminationE1 / E2 MechanismAcid->EliminationAcid CatalyzedHydrolysisHydrolysis Product(Tertiary Alcohol)Ph-CH2-C(OH)(Me)2Acid->HydrolysisSN1 Mechanism

Figure 1: Mechanistic pathways leading to product loss.[1][2][3] Note that elimination is the thermodynamic preference due to conjugation.[1]

Frequently Asked Questions (FAQs)

Q1: I see a new spot on TLC that runs much higher (less polar) than my product. What is it?

  • Diagnosis: This is almost certainly the elimination product (alkene).[1][4] Alkenes are significantly less polar than the corresponding alkyl bromides.[1][4]

  • Cause: Your rotavap bath was likely too hot, or you used a basic wash (NaOH) that triggered E2 elimination.[1][2][3][4]

Q2: My product turned into a gum/oil after the column, but it was a solid before. Why?

  • Diagnosis: You likely formed the tertiary alcohol via hydrolysis on the silica gel.[1][4]

  • Fix: Did you use the Triethylamine buffer method described in Section 3? If not, the acidic silica hydrolyzed your bromide.[1][4]

Q3: Can I distill this compound?

  • Verdict: High Risk. Distillation requires heat.[1][2][4] Even under high vacuum, the pot temperature required to distill a molecule of this weight (~231 g/mol ) often exceeds its thermal stability threshold.[2][3]

  • Recommendation: Stick to buffered column chromatography or low-temperature recrystallization (if solid).[1][2][3][4]

Q4: How should I store this compound?

  • Protocol: Store under Argon/Nitrogen at -20°C . Add a stabilizer like copper turnings or silver wool if long-term storage (>1 month) is required, though cold storage is usually sufficient.[1][2][4]

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[2][3][4] Longman Scientific & Technical, 1989 .[1][2][3][4] (See Section on Alkyl Halides: General stability of tertiary halides).

  • Clayden, J., Greeves, N., Warren, S. Organic Chemistry, 2nd Ed.[2][3][4] Oxford University Press, 2012 .[2][3][4] (Mechanistic grounding for E1/E2 competition in tertiary systems).

  • PubChem Compound Summary. 1-Bromo-4-(2-bromo-2-methylpropyl)benzene (Analogous Structure Safety Data). National Center for Biotechnology Information.[1][2][4] [Link][1][2][3]

Validation & Comparative

A Comparative Guide to the Reactivity of 1-(2-Bromo-2-methylpropyl)-4-fluorobenzene and Related Alkyl Halides

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of drug discovery and synthetic chemistry, the functionalization of molecules via nucleophilic substitution is a cornerstone reaction. The reactivity of the alkyl halide substrate is paramount, dictating not only the reaction rate but also the mechanistic pathway and ultimate product distribution. This guide provides an in-depth technical comparison of 1-(2-Bromo-2-methylpropyl)-4-fluorobenzene , a structurally unique tertiary alkyl halide, with a series of benchmark primary, secondary, and tertiary alkyl halides.

The subject molecule possesses two key structural features that govern its chemical behavior:

  • A Tertiary Alkyl Halide Center: The bromine atom is attached to a tertiary carbon, which is inherently sterically congested.

  • An Electron-Withdrawing Aryl Group: A 4-fluorophenyl group is situated at the β-position relative to the leaving group.

This analysis will dissect how these features influence the molecule's propensity to undergo nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions, providing researchers with the predictive insight needed for reaction design and optimization. We will ground our analysis in mechanistic theory and provide validated experimental protocols for empirical comparison.

Part 1: The Theoretical Framework of Alkyl Halide Reactivity

Nucleophilic substitution reactions primarily follow two distinct mechanistic pathways: SN1 (Substitution, Nucleophilic, Unimolecular) and SN2 (Substitution, Nucleophilic, Bimolecular). The substrate's structure is the most critical factor in determining which pathway is favored.

  • The SN2 Mechanism: This is a single, concerted step where a nucleophile attacks the electrophilic carbon from the side opposite the leaving group (a "backside attack").[1] This process is highly sensitive to steric hindrance. As alkyl substitution increases from methyl to primary (1°), secondary (2°), and tertiary (3°), the accessibility of the carbon for backside attack diminishes dramatically.[2][3] Consequently, SN2 reactions are fastest for methyl and primary halides and are generally not observed for tertiary halides.[4][5]

  • The SN1 Mechanism: This is a two-step process initiated by the spontaneous dissociation of the leaving group to form a carbocation intermediate.[6][7] This first step is the slow, rate-determining step. The stability of the resulting carbocation is therefore the key factor governing the SN1 reaction rate. Tertiary carbocations are significantly more stable than secondary, which are far more stable than primary carbocations, due to hyperconjugation and inductive effects from the alkyl groups.[8][9] As a result, the SN1 mechanism is dominant for tertiary alkyl halides.[10][11]

G cluster_SN2 SN2 Mechanism (Concerted) cluster_SN1 SN1 Mechanism (Stepwise) SN2_start Nu⁻ + R-X SN2_ts [Nu---R---X]ᵟ⁻ Transition State SN2_start->SN2_ts Bimolecular Backside Attack SN2_end Nu-R + X⁻ SN2_ts->SN2_end SN1_start R-X SN1_inter R⁺ + X⁻ Carbocation Intermediate SN1_start->SN1_inter Step 1: Ionization (Slow) SN1_end Nu-R SN1_inter->SN1_end Step 2: Nucleophilic Attack (Fast) + Nu⁻

Caption: Experimental workflow for comparing alkyl halide reactivity.

Experiment 1: Comparing Reactivity under SN1 Conditions

Objective: To determine the relative rates of solvolysis for the selected alkyl halides in a polar protic solvent, which favors the SN1 mechanism. The reaction is monitored by the precipitation of silver bromide (AgBr) upon reaction with silver nitrate. [12] Protocol:

  • Preparation: Label five clean, dry test tubes (P, S, TB, N, T).

  • Reagent Addition: To each test tube, add 2 mL of a 1% solution of silver nitrate in ethanol.

  • Initiation: Add 5 drops of the corresponding alkyl halide to each respective test tube simultaneously. Start a timer immediately.

  • Observation: Vigorously shake each tube and observe for the formation of a white or off-white precipitate (AgBr). Record the time taken for the first appearance of turbidity and the time for a significant precipitate to form.

  • Heating (for slow reactions): If no reaction is observed after 5-10 minutes at room temperature, place the tubes in a warm water bath (~50°C) and continue to observe. [12] Expected Results & Interpretation:

SubstrateStructureTypeExpected SN1 ReactivityRationale
(TB) t-Butyl bromide(CH₃)₃C-BrVery Fast (Instantaneous)Forms a stable tertiary carbocation. [10]
(T) 1-(2-Bromo-2-methylpropyl)-4-fluorobenzenep-F-Ph-CH₂-C(CH₃)₂-BrFast (Seconds to a minute)Forms a tertiary carbocation, but destabilized by the -I effect of the 4-F-Ph group.
(S) sec-Butyl bromideCH₃CH(Br)CH₂CH₃Slow (Several minutes, may require heat)Forms a less stable secondary carbocation.
(P) n-Butyl bromideCH₃(CH₂)₃-BrNo Reaction Primary carbocation is highly unstable. [13][14]
(N) Neopentyl bromide(CH₃)₃CCH₂-BrNo Reaction Primary carbocation is highly unstable. [13][14]

The results will clearly demonstrate that tertiary halides react fastest via the SN1 mechanism. The slightly slower rate of the target compound (T) compared to t-butyl bromide (TB) provides direct evidence of the carbocation-destabilizing effect of the β-(4-fluorophenyl) group.

Experiment 2: Comparing Reactivity under SN2 Conditions

Objective: To assess the susceptibility of the alkyl halides to a bimolecular substitution reaction using a strong nucleophile (I⁻) in an aprotic solvent (acetone). This is a classic Finkelstein reaction. [12][15]The reaction is monitored by the precipitation of sodium bromide (NaBr), which is insoluble in acetone.

Protocol:

  • Preparation: Label five clean, dry test tubes (P, S, TB, N, T).

  • Reagent Addition: To each test tube, add 2 mL of a 15% solution of sodium iodide in acetone.

  • Initiation: Add 5 drops of the corresponding alkyl halide to each respective test tube, start a timer, and shake well.

  • Observation: Observe the tubes for the formation of a white precipitate (NaBr). Record the time taken for the precipitate to appear.

Expected Results & Interpretation:

SubstrateStructureTypeExpected SN2 ReactivityRationale
(P) n-Butyl bromideCH₃(CH₂)₃-BrFast (Within a few minutes)Unhindered primary substrate allows for easy backside attack. [1]
(S) sec-Butyl bromideCH₃CH(Br)CH₂CH₃Very Slow Steric hindrance from the additional methyl group significantly slows the reaction. [16]
(TB) t-Butyl bromide(CH₃)₃C-BrNo Reaction Tertiary center is completely blocked from backside attack. [5]
(N) Neopentyl bromide(CH₃)₃CCH₂-BrNo Reaction Although primary, the bulky t-butyl group blocks the reaction site (β-branching). [4][16]
(T) 1-(2-Bromo-2-methylpropyl)-4-fluorobenzenep-F-Ph-CH₂-C(CH₃)₂-BrNo Reaction Tertiary center is completely blocked from backside attack.

This experiment will confirm the profound impact of steric hindrance. The rapid reaction of the unhindered primary halide (P) contrasts sharply with the lack of reactivity for the tertiary halides (TB, T) and the sterically encumbered primary halide (N).

Conclusion

This guide establishes that 1-(2-Bromo-2-methylpropyl)-4-fluorobenzene behaves as a classic tertiary alkyl halide, with its reactivity profile overwhelmingly dictated by steric factors.

  • Dominant Mechanism: Due to severe steric hindrance, its reactions are confined to unimolecular pathways (SN1 and E1). Bimolecular reactions (SN2, E2 with non-bulky bases) are effectively shut down.

  • Comparative Rate: In SN1 reactions, it reacts rapidly but is demonstrably slower than the benchmark tertiary halide, t-butyl bromide. This rate attenuation is attributed to the electron-withdrawing inductive effect of the β-(4-fluorophenyl) substituent, which destabilizes the critical carbocation intermediate.

For researchers in synthetic and medicinal chemistry, this means that reactions involving 1-(2-Bromo-2-methylpropyl)-4-fluorobenzene should be designed under conditions that favor unimolecular pathways: polar protic solvents, weak nucleophiles, and potentially elevated temperatures. One must also anticipate competing elimination (E1) products, especially when using nucleophiles that are also moderately basic.

References

  • Vertex AI Search Result,[14] "Explain why neo pentyl bromide undergoes nucleophilic substitution reaction very slowly."

  • Chemistry LibreTexts, "SN2 Substitution Reactions and Alkyl Moiety." [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/11%3A_Reactions_of_Alkyl_Halides_-_Nucleophilic_Substitutions_and_Eliminations/11.03%3A_Characteristics_of_the_SN2_Reaction]
  • Studylib, "SN1 Solvolysis: Mechanisms & Kinetics in Organic Chemistry." [URL: https://studylib.net/doc/8157748/7-1-solvolysis-of-tertiary-and-secondary-haloalkanes-the]
  • OpenStax, "11.3 Characteristics of the SN2 Reaction - Organic Chemistry." [URL: https://openstax.org/books/organic-chemistry/pages/11-3-characteristics-of-the-sn2-reaction]
  • Brainly.in, "Explain why neopentylbromide undergoes nucleophilic substitution reactions very slowly." [URL: https://brainly.in/question/4308139]
  • Chemistry Steps, "Steric Hindrance in SN2 and SN1 Reactions." [URL: https://www.chemistrysteps.com/steric-hindrance-sn1-sn2-reactions/]
  • Brainly.in, "neopentyl bromide undergoes nucleophilic substitution reaction very slowly." [URL: https://brainly.in/question/4308139]
  • Studylib, "SN1 & SN2 Reactions: Alkyl Halide Reactivity Lab." [URL: https://studylib.net/doc/7839359/sn1---sn2-reactions--alkyl-halide-reactivity-lab]
  • Wikipedia, "SN1 reaction." [URL: https://en.wikipedia.org/wiki/SN1_reaction]
  • MSU Chemistry, "Alkyl Halide Reactivity." [URL: https://www2.chemistry.msu.edu/faculty/reusch/virttxtjml/alhalrx1.htm]
  • Online Chemistry Tuitions, "SN1 & SN2 Reactions – Kinetics, Mechanism, Stereochemistry and Reactivity." [URL: https://onlinechemistrytuitions.com/sn1-sn2-reactions-kinetics-mechanism-stereochemistry-and-reactivity/]
  • Wikipedia, "Electrophilic aromatic directing groups." [URL: https://en.wikipedia.
  • Chemistry LibreTexts, "11.4: The SN1 Reaction." [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(OpenStax)
  • YouTube, "Substitution Reactions of Neopentyl Halides." [URL: https://www.youtube.
  • Stack Exchange, "Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene." [URL: https://chemistry.stackexchange.com/questions/148788/rate-of-aromatic-nucleophilic-substitution-reaction-on-ortho-and-para-fluoronit]
  • Master Organic Chemistry, "The SN1 Reaction Mechanism." [URL: https://www.masterorganicchemistry.com/2012/07/03/the-sn1-reaction-mechanism/]
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Sources

A Comparative Spectroscopic Guide to 1-(2-Bromo-2-methylpropyl)-4-fluorobenzene and Its Structural Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive spectroscopic analysis of 1-(2-Bromo-2-methylpropyl)-4-fluorobenzene, a halogenated aromatic compound of interest in synthetic chemistry and drug discovery. Due to the scarcity of published spectra for this specific molecule, this guide establishes a predicted spectroscopic profile based on foundational principles and contrasts it with experimental data from structurally significant analogs. By systematically comparing ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, we illuminate the distinct spectral signatures arising from variations in halogen substitution and alkyl chain isomerism. This guide serves as a practical reference for researchers, scientists, and drug development professionals for the unambiguous identification and characterization of this compound and its related structures.

Introduction: The Structural Context

1-(2-Bromo-2-methylpropyl)-4-fluorobenzene is a tertiary alkyl halide featuring a fluorinated aromatic ring. Its structure presents several key features that are readily differentiable by modern spectroscopic techniques: a quaternary carbon bonded to a bromine atom, two magnetically equivalent methyl groups, an isolated methylene (CH₂) group, and a para-substituted fluorobenzene ring. Understanding the spectroscopic behavior of this molecule is crucial for confirming its identity in a reaction mixture and distinguishing it from potential isomers or related byproducts.

To provide a robust analytical framework, we will compare its expected spectral characteristics with the following analogs:

  • 1-(2-Chloro-2-methylpropyl)-4-fluorobenzene: To observe the effect of changing the halogen from bromine to chlorine.

  • 1-Bromo-4-isobutylbenzene: A structural isomer where the bromine is a secondary benzylic halide, fundamentally altering its chemical environment and reactivity.[1]

  • 4-Fluoro-tert-butylbenzene: An analog lacking the bromine atom, which helps to isolate the contributions of the bromo-methylpropyl moiety.[2]

The structural differences between these compounds are visualized below.

G cluster_main Target Compound cluster_analogs Structural Analogs a 1-(2-Bromo-2-methylpropyl)-4-fluorobenzene b 1-(2-Chloro-2-methylpropyl)-4-fluorobenzene (Halogen Variation) a->b Br -> Cl c 1-Bromo-4-isobutylbenzene (Isomeric Variation) a->c Tertiary -> Secondary Halide d 4-Fluoro-tert-butylbenzene (Bromine Absent) a->d -C(Br)(CH3)2 -> -C(CH3)3

Figure 1: Structural relationships between the target compound and its selected analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework of a molecule. The chemical shift (δ), splitting pattern (multiplicity), and integration of signals in ¹H NMR, along with the chemical shifts in ¹³C NMR, allow for a definitive structural assignment.

Predicted ¹H and ¹³C NMR Analysis

For 1-(2-Bromo-2-methylpropyl)-4-fluorobenzene, we can predict the following spectral features based on established principles of chemical environment and spin-spin coupling.[3][4]

  • ¹H NMR:

    • Aromatic Protons: The fluorine atom at the C4 position creates a plane of symmetry. The protons on C2/C6 and C3/C5 will be chemically equivalent, respectively, but will couple to each other and to the ¹⁹F atom. This typically results in a complex second-order coupling pattern, often appearing as two sets of multiplets or a characteristic AA'BB' system. We expect these signals to appear in the δ 7.0-7.4 ppm range.

    • Methylene Protons (-CH₂-): These two protons are adjacent to the aromatic ring and the quaternary carbon. With no adjacent protons, their signal is expected to be a singlet, likely appearing around δ 3.0-3.3 ppm.

    • Methyl Protons (-CH₃): The six protons of the two methyl groups are equivalent due to free rotation around the C-C bond. They are attached to the bromine-bearing carbon and have no adjacent protons, resulting in a sharp singlet around δ 1.8-2.0 ppm.

  • ¹³C NMR:

    • Aromatic Carbons: Four signals are expected. The carbon bearing the fluorine (C4) will show a large one-bond C-F coupling constant (¹JCF) and appear significantly downfield (δ ~160-164 ppm). The carbon attached to the alkyl chain (C1) will appear around δ 135-140 ppm. The other two aromatic carbons (C2/C6 and C3/C5) will also show smaller C-F couplings and appear in the δ 115-135 ppm region.

    • Alkyl Carbons: Three signals are expected. The quaternary carbon bonded to bromine (-C(Br)) will be downfield (δ ~60-70 ppm). The methylene carbon (-CH₂-) will appear around δ 45-55 ppm, and the equivalent methyl carbons (-CH₃) will be the most upfield, around δ 30-35 ppm.

Comparative NMR Data of Analogs

The following table summarizes the experimental and predicted NMR data, highlighting key differentiators.

CompoundAromatic Protons (δ, ppm)Alkyl Protons (δ, ppm)Aromatic Carbons (δ, ppm)Alkyl Carbons (δ, ppm)
1-(2-Bromo-2-methylpropyl)-4-fluorobenzene (Predicted) ~7.0-7.4 (m, 4H)~3.1 (s, 2H, -CH₂-), ~1.9 (s, 6H, 2x -CH₃)~162 (d, ¹JCF), ~138 (C-alkyl), ~131 (d, JCF), ~115 (d, JCF)~65 (-C(Br)), ~50 (-CH₂-), ~32 (2x -CH₃)
1-Bromo-4-isobutylbenzene [5]7.38 (d, 2H), 7.07 (d, 2H)2.45 (d, 2H, -CH₂-), 1.85 (m, 1H, -CH-), 0.88 (d, 6H, 2x -CH₃)138.1, 131.5, 130.8, 120.045.1 (-CH₂-), 30.2 (-CH-), 22.3 (2x -CH₃)
4-Fluoro-tert-butylbenzene [2]~7.3 (m, 2H), ~7.0 (m, 2H)1.31 (s, 9H, 3x -CH₃)161.2 (d, ¹JCF=243 Hz), 149.1, 125.8 (d, JCF=8 Hz), 114.6 (d, JCF=21 Hz)34.3 (-C-), 31.4 (3x -CH₃)

Analysis of Differences:

  • Isomeric Distinction: The most striking difference is between the target compound and its isomer, 1-bromo-4-isobutylbenzene. The target compound shows two sharp singlets for its alkyl protons, indicative of the C(Br)(CH₃)₂ and -CH₂- groups with no adjacent protons. In contrast, 1-bromo-4-isobutylbenzene displays a complex pattern of doublets and a multiplet, consistent with the -CH₂-CH(CH₃)₂ moiety and its extensive proton-proton coupling.[3][5]

  • Effect of Bromine: Comparing the predicted spectrum of the target compound with 4-fluoro-tert-butylbenzene reveals the deshielding effect of the bromine atom. The methyl protons in the target compound are predicted to be significantly downfield (~1.9 ppm) compared to those in 4-fluoro-tert-butylbenzene (1.31 ppm).[2] Similarly, the quaternary carbon signal shifts dramatically downfield upon bromination.

  • Effect of Halogen Type (Br vs. Cl): Replacing bromine with chlorine in 1-(2-Chloro-2-methylpropyl)-4-fluorobenzene would result in subtle but predictable NMR shifts. Chlorine is more electronegative than bromine, which would cause a slight downfield shift (deshielding) of the adjacent methyl and methylene protons and carbons compared to the bromo-analog.[6]

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for identifying key functional groups based on their characteristic vibrational frequencies.

Key Vibrational Frequencies

The IR spectrum of 1-(2-Bromo-2-methylpropyl)-4-fluorobenzene is expected to be dominated by the following absorptions:

Vibrational ModeExpected Wavenumber (cm⁻¹)Significance
C-H Stretch (Aromatic)3100 - 3000Confirms the presence of the benzene ring.
C-H Stretch (Aliphatic)2975 - 2850Confirms the presence of the alkyl side chain (-CH₂- and -CH₃).[7]
C=C Stretch (Aromatic)1600 - 1450Characteristic absorptions for the benzene ring skeleton.
C-F Stretch1250 - 1100A strong, characteristic band confirming the fluorinated benzene.[8]
C-Br Stretch650 - 550A medium-to-weak absorption in the fingerprint region, confirming the C-Br bond.[8]

Analysis: The most diagnostic peaks for confirming the structure are the strong C-F stretch and the C-Br stretch in the fingerprint region. The presence of both peaks is a strong indicator of the target molecule. For the chloro-analog, the C-Cl stretch would appear at a higher frequency (typically 800-600 cm⁻¹) than the C-Br stretch, providing a clear point of differentiation. The analog without bromine, 4-fluoro-tert-butylbenzene, would lack the C-Br absorption entirely.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is highly dependent on its structure.

Fragmentation Pathway and Isotopic Signature

For 1-(2-Bromo-2-methylpropyl)-4-fluorobenzene, the Electron Ionization (EI) mass spectrum is expected to show several key features:

  • Molecular Ion (M⁺): Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[9] This results in a characteristic pair of molecular ion peaks, [M]⁺ and [M+2]⁺, of almost equal intensity. For C₁₀H₁₂BrF, the molecular weight is ~231.11 g/mol , so we expect to see peaks at m/z 230 and 232.

  • Loss of Bromine: The C-Br bond is relatively weak and prone to cleavage. Loss of a bromine radical (•Br) from the molecular ion would generate a stable tertiary carbocation. This fragment [M-Br]⁺ would appear as a single intense peak at m/z 151. This is often the base peak in the spectrum of tertiary alkyl bromides.[1]

  • Benzylic Cleavage: Cleavage of the bond between the methylene group and the quaternary carbon is also a favorable fragmentation pathway. This would result in the formation of the 4-fluorobenzyl cation ([C₇H₆F]⁺) at m/z 109.

  • Loss of Methyl: Loss of a methyl radical (•CH₃) from the molecular ion would lead to a fragment at [M-CH₃]⁺, which would also exhibit the 1:1 bromine isotopic pattern at m/z 215 and 217.

G A [C₁₀H₁₂BrF]⁺˙ m/z 230/232 B [C₁₀H₁₂F]⁺ m/z 151 (Base Peak) (Tertiary Carbocation) A->B - •Br C [C₇H₆F]⁺ m/z 109 (4-Fluorobenzyl Cation) A->C - •C(CH₃)₂Br D [C₉H₉BrF]⁺˙ m/z 215/217 A->D - •CH₃

Figure 2: Predicted primary fragmentation pathways for 1-(2-Bromo-2-methylpropyl)-4-fluorobenzene.

Comparative Fragmentation
  • 1-(2-Chloro-2-methylpropyl)-4-fluorobenzene: This analog would show a molecular ion with a characteristic [M]⁺ and [M+2]⁺ pattern in a ~3:1 ratio, indicative of the ³⁵Cl and ³⁷Cl isotopes. The base peak would likely be [M-Cl]⁺ at m/z 151, the same as the [M-Br]⁺ peak of the target compound. This highlights the necessity of observing the molecular ion to differentiate between them.

  • 1-Bromo-4-isobutylbenzene: As a secondary benzylic halide, its fragmentation would be different.[1] While it would still show the 1:1 bromine isotopic pattern for the molecular ion (m/z 212/214), the primary fragmentation would likely be benzylic cleavage to lose a propyl radical, or loss of HBr. The formation of the tertiary carbocation seen in the target compound is not possible.

Experimental Protocols

To ensure reproducibility and accuracy, standardized protocols must be employed. The following are representative workflows for acquiring the spectroscopic data discussed.

General Analytical Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Weigh ~5-10 mg of Sample B Dissolve in 0.7 mL Deuterated Solvent (e.g., CDCl₃) for NMR A->B C Grind ~1 mg with 100 mg Dry KBr for IR Pellet A->C D Dissolve ~0.1 mg in 1 mL Volatile Solvent (e.g., DCM) for GC-MS A->D E Acquire ¹H, ¹³C, DEPT NMR Spectra B->E F Acquire IR Spectrum (4000-400 cm⁻¹) C->F G Inject into GC-MS (EI Mode) D->G H Process & Analyze NMR Data (Chemical Shift, Coupling, Integration) E->H I Identify Characteristic IR Absorption Bands F->I J Analyze Mass Spectrum (Molecular Ion, Fragmentation) G->J K Correlate All Data for Final Structure Elucidation H->K I->K J->K

Figure 3: General workflow for comprehensive spectroscopic analysis.

Protocol: NMR Spectroscopy
  • Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

  • Methodology:

    • Sample Preparation: Accurately weigh 5-10 mg of the analyte and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).[3] The use of a deuterated solvent is critical to avoid overwhelming the spectrum with solvent protons.[6]

    • Instrument Setup: Place the NMR tube in the spectrometer. Shim the magnetic field to ensure homogeneity.

    • ¹H Spectrum Acquisition: Acquire the spectrum using a standard pulse program. A sufficient number of scans (typically 8-16) should be averaged to achieve a good signal-to-noise ratio.

    • ¹³C Spectrum Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans is required due to the lower natural abundance of the ¹³C isotope. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can also be run to differentiate between CH, CH₂, and CH₃ carbons.

    • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and perform a baseline correction. Calibrate the chemical shift scale using the TMS signal.

Protocol: FTIR Spectroscopy (KBr Pellet Method)
  • Objective: To obtain a transmission infrared spectrum of a solid sample.[8]

  • Methodology:

    • Sample Preparation: Gently grind 1-2 mg of the solid analyte with approximately 100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) in an agate mortar and pestle. The KBr must be free of moisture to avoid a broad O-H absorption band. The mixture should be ground to a fine, uniform powder.

    • Pellet Formation: Transfer a portion of the powder to a pellet-forming die. Place the die under a hydraulic press and apply 8-10 tons of pressure for several minutes. A good pellet will be thin and transparent.

    • Spectral Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer. Acquire a background spectrum of the empty sample chamber first. Then, acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Objective: To separate the analyte from any impurities and obtain its mass spectrum.

  • Methodology:

    • Sample Preparation: Prepare a dilute solution of the analyte (~100 ppm) in a volatile solvent such as dichloromethane (DCM) or ethyl acetate.

    • Instrument Setup: Use a GC equipped with a suitable capillary column (e.g., a non-polar DB-5ms). Set an appropriate temperature program for the oven to ensure good separation. For the mass spectrometer, use a standard Electron Ionization (EI) source at 70 eV.

    • Acquisition: Inject a small volume (typically 1 µL) of the sample solution into the GC inlet. The compound will travel through the column, separate, and then enter the MS source where it is ionized and fragmented.

    • Data Analysis: Examine the total ion chromatogram (TIC) to find the peak corresponding to the analyte. Extract the mass spectrum from this peak. Analyze the molecular ion and the fragmentation pattern to confirm the structure.

Conclusion

The structural elucidation of 1-(2-Bromo-2-methylpropyl)-4-fluorobenzene relies on a synergistic application of multiple spectroscopic techniques. While NMR provides the definitive carbon-hydrogen framework, revealing the unique singlet patterns of the alkyl chain and the complex aromatic signals influenced by fluorine, Mass Spectrometry offers unambiguous confirmation of the molecular weight and the presence of bromine through its distinct M/M+2 isotopic signature. Infrared spectroscopy serves as a rapid method to verify the presence of key functional groups, notably the C-F and C-Br bonds. By comparing this data to that of carefully chosen analogs, one can confidently differentiate the target compound from its isomers and related structures, ensuring analytical certainty in research and development settings.

References

  • Supporting Information for an unspecified article. (No direct URL available)[10]

  • PubChem. 1-Bromo-4-(2-methylpropyl)benzene. [Link][5]

  • Supporting Information for "Highly Efficient Two-Step Synthesis of (Z)-2-Halo-1- Iodoalkenes from Terminal Alkynes". The Royal Society of Chemistry. [Link][11]

  • PubChem. 4-Fluoroiodobenzene. [Link][12]

  • Supporting Information for an unspecified article. The Royal Society of Chemistry. (No direct URL available)[13]

  • PubChem. 1-Bromo-4-(2-bromo-2-methylpropyl)benzene. [Link][14]

  • PubChem. 1-(1,1-Dimethylethyl)-4-fluorobenzene. [Link][2]

  • DocBrown. Advanced Organic Chemistry: Infrared spectrum of 1-bromo-2-methylpropane. [Link][7]

  • PubChem. 4-Bromo-2-(bromomethyl)-1-fluorobenzene. [Link][15]

  • Journal of the American Chemical Society. Regioselective Aromatic Perfluoro-tert-butylation Using Perfluoro-tert-butyl Phenyl Sulfone and Arynes. [Link][16]

  • SpectraBase. 1-Chloro-4-(2-methylpropyl)benzene. [Link][17]

  • DocBrown. Advanced Organic Chemistry: 1H NMR spectrum of 1-bromo-2-methylpropane. [Link][3]

  • NIST WebBook. 1-bromo-2-(1-methylpropyl)benzene. [Link][18]

  • Journal of the American Chemical Society. Regioselective Aromatic Perfluoro-tert-butylation Using Perfluoro-tert-butyl Phenyl Sulfone and Arynes. [Link][19]

  • American Elements. 1-(chloromethyl)-4-(2-methylpropyl)benzene. [Link][20]

  • NIST WebBook. Benzene, 1-bromo-2-fluoro-. [Link][21]

  • DocBrown. Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. [Link][9]

  • SpectraBase. 1-Bromo-4-[2-(4-fluorophenyl)ethynyl]benzene - Optional[13C NMR]. [Link][22]

  • ResearchGate. Introduction to Spectroscopy: Spectroscopic Identification of Organic Compounds. [Link][23]

  • NIST WebBook. p-Bromofluorobenzene. [Link][24]

  • DocBrown. Introductory note on the 13C NMR spectrum of 1-bromo-2-methylpropane. [Link][4]

  • DocBrown. The H-1 NMR spectrum of 1-chloro-2-methylpropane. [Link][6]

  • NIST WebBook. p-Bromofluorobenzene. [Link][25]

  • SpectraBase. tert-Butylbenzene - Optional[13C NMR]. [Link][26]

  • Organic Chemistry Frontiers. A general protocol for efficient construction of perfluoro-tert-butyl alkynes with (perfluoro-tert-butyl)propiolic acid. [Link][27]

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A Comparative Guide to the Potential Biological Activity of 1-(2-Bromo-2-methylpropyl)-4-fluorobenzene Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: Direct experimental data on the biological activity of 1-(2-Bromo-2-methylpropyl)-4-fluorobenzene and its derivatives are not available in the current scientific literature. This guide, therefore, offers a predictive analysis based on established structure-activity relationships (SAR) of its constituent chemical motifs. The content herein is intended to provide a theoretical framework and a practical roadmap for researchers initiating studies on this novel class of compounds.

Introduction: Deconstructing a Novel Scaffold

The compound 1-(2-Bromo-2-methylpropyl)-4-fluorobenzene presents a unique combination of chemical features, each known to influence pharmacological activity. The absence of existing data necessitates a first-principles approach to predicting its biological potential. By dissecting the molecule into its core components—the 4-fluorophenyl group, the sterically hindered neopentyl-like backbone, and the tertiary alkyl bromide—we can hypothesize its interactions with biological systems.

The incorporation of fluorine into pharmaceuticals is a well-established strategy to enhance metabolic stability, binding affinity, and lipophilicity.[1][2] Similarly, halogenated aromatic compounds are known to exhibit a wide range of bioactivities, including antimicrobial and anticancer effects. The tertiary alkyl bromide introduces a potential site for nucleophilic substitution, albeit sterically hindered, which could function as an alkylating agent under specific biological conditions.[3] This guide will explore the plausible biological activities arising from this unique structural amalgamation and provide robust protocols for their experimental validation.

Structural Analysis and Predicted Biological Profiles

The overall biological effect of a molecule is an emergent property of its constituent parts. Here, we analyze the key structural motifs of the parent compound to predict the most probable avenues for biological activity.

  • The 4-Fluorophenyl Group: This moiety is a common feature in a vast array of approved drugs. Its presence can significantly enhance bioactivity through several mechanisms. The fluorine atom increases lipophilicity, which can improve membrane permeability and absorption.[4] Furthermore, the high strength of the C-F bond often blocks sites of metabolic oxidation, increasing the compound's in vivo half-life.[1] This group is found in drugs with diverse applications, including anticancer agents, antifungals, and central nervous system modulators, suggesting that derivatives of our core topic could be explored for a wide range of activities.[5][6]

  • The Neopentyl-like Core (2-methylpropyl linker): The bulky alkyl structure provides a non-polar scaffold that increases the molecule's overall lipophilicity. This steric bulk will be a critical determinant in how the molecule fits into the active sites of enzymes or the binding pockets of receptors. Its shape may confer selectivity for certain biological targets over others.

  • The Tertiary Alkyl Bromide: Tertiary alkyl halides are generally less reactive in bimolecular nucleophilic substitution (Sₙ2) reactions due to steric hindrance. However, they can undergo unimolecular substitution (Sₙ1) reactions, especially if a stable tertiary carbocation can be formed.[7] While often considered stable, the presence of this group suggests a potential, albeit slow, alkylating capability. This reactivity could be a source of cytotoxicity if the molecule interacts with nucleophilic sites on DNA or proteins.[3]

Based on this analysis, we can propose and compare three primary, hypothetical biological activities for derivatives of 1-(2-Bromo-2-methylpropyl)-4-fluorobenzene.

Predicted Biological ActivityRationale for InvestigationKey Structural Contributor(s)
Anticancer / Cytotoxic The 4-fluorophenyl group is present in many cytotoxic drugs. The tertiary alkyl bromide could act as a slow-releasing alkylating agent, causing DNA damage in proliferating cancer cells.4-Fluorophenyl, Tertiary Alkyl Bromide
Antimicrobial Halogenated aromatic compounds frequently exhibit antimicrobial properties. The overall lipophilicity of the molecule may allow it to disrupt bacterial or fungal cell membranes.4-Fluorophenyl, Bromine Atom
Enzyme Inhibition The specific size and shape, combined with the electronic influence of the fluorine atom, could allow the molecule to act as a competitive or non-competitive inhibitor for a range of enzymes.[8]Entire Molecular Scaffold

Proposed Experimental Workflows for Activity Validation

To move from prediction to evidence, a systematic screening approach is required. The following section details the essential experimental protocols to assess the three predicted biological activities.

Workflow for Assessing Cytotoxic Activity

The initial step in evaluating anticancer potential is to determine a compound's cytotoxicity against various cancer cell lines.[9][10] The MTT assay is a robust, colorimetric method for this purpose, measuring the metabolic activity of viable cells.[11]

Cytotoxicity_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Culture Cancer Cell Lines (e.g., MCF-7, PC-3, HCT116) C Seed Cells in 96-Well Plates (Allow Adherence for 24h) A->C B Prepare Serial Dilutions of Test Compounds D Treat Cells with Compound Dilutions (Incubate 48-72h) B->D C->D E Add MTT Reagent (Incubate 2-4h) D->E F Solubilize Formazan Crystals (Add DMSO) E->F G Measure Absorbance (570 nm) F->G H Calculate Cell Viability (%) G->H I Determine IC50 Value (Non-linear Regression) H->I Antimicrobial_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Bacterial/Fungal Inoculum (Adjust to 0.5 McFarland) D Inoculate Wells with Microbial Suspension A->D B Prepare Serial Dilutions of Test Compounds in Broth C Add Compound Dilutions to 96-Well Plate B->C C->D E Incubate Plate (18-24h at 37°C) D->E F Visually Inspect for Growth (Turbidity) E->F G Determine MIC (Lowest concentration with no growth) F->G

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Protocol: Broth Microdilution for MIC Determination [12][13]1. Inoculum Preparation: Select representative Gram-positive (e.g., Staphylococcus aureus), Gram-negative (e.g., Escherichia coli), and fungal (e.g., Candida albicans) strains. Culture them overnight and then suspend colonies in saline to match the turbidity of a 0.5 McFarland standard. 2. Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in an appropriate broth medium (e.g., Mueller-Hinton Broth). 3. Inoculation: Dilute the standardized microbial suspension and add it to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. 4. Controls: Include a positive control (microbes in broth, no compound) and a negative control (broth only). 5. Incubation: Seal the plate and incubate at 37°C for 18-24 hours. 6. MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Workflow for Enzyme Inhibition Assay

A general spectrophotometric assay can be used for the initial screening of enzyme inhibitory potential. [14][15]This requires selecting a model enzyme that produces a colored product upon substrate conversion.

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Assay Buffer, Enzyme, and Substrate Solutions C Add Buffer, Enzyme, & Inhibitor to 96-Well Plate A->C B Prepare Serial Dilutions of Test Compounds B->C D Pre-incubate to Allow Binding C->D E Initiate Reaction by Adding Substrate D->E F Monitor Absorbance Change Over Time (Kinetic Read) E->F G Calculate Initial Reaction Rates F->G H Determine Percent Inhibition G->H I Calculate IC50 Value H->I

Caption: General workflow for an in vitro enzyme inhibition assay.

Detailed Protocol: General Spectrophotometric Enzyme Inhibition Assay [14][16]1. Reagent Preparation: Prepare stock solutions of a model enzyme (e.g., Trypsin), a chromogenic substrate (e.g., BAPNA), and the test inhibitors in an appropriate assay buffer. 2. Assay Setup: In a 96-well plate, add the assay buffer, the enzyme solution, and varying concentrations of the test inhibitor (or vehicle control). 3. Pre-incubation: Incubate the plate for 15 minutes at the enzyme's optimal temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme. 4. Reaction Initiation: Start the reaction by adding the substrate to all wells. 5. Kinetic Measurement: Immediately place the plate in a spectrophotometer and measure the increase in absorbance of the product over time. 6. Data Analysis: Calculate the initial velocity (rate) of the reaction for each inhibitor concentration. Determine the percentage of inhibition relative to the control without inhibitor. Calculate the IC₅₀ value by plotting percent inhibition against the log of the inhibitor concentration.

Conclusion and Future Directions

While the biological activity of 1-(2-Bromo-2-methylpropyl)-4-fluorobenzene derivatives remains experimentally uncharacterized, a systematic analysis of its structural components allows for the formulation of credible hypotheses. The presence of the 4-fluorophenyl group and the tertiary alkyl bromide strongly suggests potential for cytotoxic and antimicrobial activities, while the overall molecular architecture makes enzyme inhibition a plausible mechanism of action.

The experimental protocols provided in this guide offer a clear and validated path for researchers to systematically test these predictions. The results from these initial in vitro screens will be crucial in determining which, if any, biological activities are most prominent for this novel chemical scaffold. Subsequent studies can then focus on elucidating the specific mechanisms of action, exploring structure-activity relationships through the synthesis of further derivatives, and ultimately defining the therapeutic potential of this unexplored class of compounds.

References

  • BenchChem. (2025). In Vitro Assay Protocols for Novel Antimicrobial Compounds. BenchChem.
  • Clinical and Laboratory Standards Institute (CLSI). (n.d.). Methodologies for Antimicrobial Susceptibility Testing.
  • BenchChem. (2025). Application Notes and Protocols for In Vitro Testing of Novel Enzyme Inhibitors. BenchChem.
  • INTEGRA Biosciences. (2021, August 13). Antimicrobial susceptibility testing: A comprehensive review of the most commonly used methods.
  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79.
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  • INTEGRA Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods.
  • Kosheeka. (2025, January 23).
  • MSD Manual Professional Edition. (n.d.). Susceptibility Testing.
  • M. Asif. (2016). Biological Potential of Fluoro-Benzene Analogs. Annals of Medicinal Chemistry and Research, 2(1), 1015.
  • LifeNet Health LifeSciences. (n.d.). In Vitro Cytotoxicity Assays.
  • BenchChem. (2025). Application Notes and Protocols for Developing Enzyme Inhibition Assays for Indole-Based Compounds.
  • LifeNet Health LifeSciences. (n.d.). In Vitro Cytotoxicity Assays Can Improve Compound Safety.
  • Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. Biophysical Chemistry, 274, 106595.
  • Brueckner, A. C., & Lectka, T. (2016). Chiral Alkyl Halides: Underexplored Motifs in Medicine. ACS medicinal chemistry letters, 7(11), 959–962.
  • BellBrook Labs. (2025, February 18). The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics.
  • Roth, G. J., & An, J. (2025). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. Bioorganic & Medicinal Chemistry Letters, 35, 127785.
  • National Center for Biotechnology Information. (2012). Assay Guidance Manual: Mechanism of Action Assays for Enzymes.
  • Vogt, R. A., & Donnelly, K. C. (2006).
  • Kitazume, T., & Yamazaki, T. (Eds.). (2005). Biologically Active Organofluorine Compounds. Elsevier.
  • Cushman, M., et al. (2010). The structure-activity relationships of A-ring-substituted aromathecin topoisomerase I inhibitors strongly support a camptothecin-like binding mode. Bioorganic & medicinal chemistry, 18(15), 5535–5552.
  • Ojima, I. (Ed.). (2009). Biomedical Aspects of Fluorine Chemistry. Elsevier.
  • Cushman, M., et al. (2010). The Structure-Activity Relationships of A-Ring-Substituted Aromathecin Topoisomerase I Inhibitors Strongly Support a Camptothecin-Like Binding Mode. Bioorganic & Medicinal Chemistry, 18(15), 5535-5552.
  • Slepukhin, P. A., et al. (2023). Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives. International Journal of Molecular Sciences, 24(19), 14909.
  • Johnson, L. I., et al. (2020). Structure-Activity Relationships for the Anaesthetic and Analgaesic Properties of Aromatic Ring-Substituted Ketamine Esters. Molecules, 25(12), 2950.
  • Wang, X., et al. (2023). Ni-Catalyzed Reductive Coupling of Heteroaryl Bromides with Tertiary Alkyl Halides. Organic Letters, 25(50), 8996-9001.
  • Johnson, L. I., et al. (2020). Structure-Activity Relationships for the Anaesthetic and Analgaesic Properties of Aromatic Ring-Substituted Ketamine Esters. Molecules (Basel, Switzerland), 25(12), 2950.
  • Chen, Y., et al. (2019). Reductive Alkylation of Alkenyl Acetates with Alkyl Bromides by Nickel Catalysis.
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Technical Guide: Purity Assessment of 1-(2-Bromo-2-methylpropyl)-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 1-(2-Bromo-2-methylpropyl)-4-fluorobenzene presents a specific analytical challenge due to the coexistence of a robust fluorinated aromatic ring and a labile tertiary alkyl bromide moiety. This guide compares three analytical methodologies—HPLC-UV , 19F-qNMR , and GC-MS —to determine the most reliable protocol for purity assessment.

Key Finding: While HPLC-UV remains the standard for routine QC, 19F-qNMR is identified as the superior primary method for absolute purity determination. It circumvents the thermal degradation issues inherent to GC-MS and the response factor uncertainty of HPLC.

The Analytical Challenge: Structural Vulnerability

The target molecule contains a tertiary alkyl bromide group. In the context of purity analysis, this structural feature is the critical variable.

  • Thermal Instability: Tertiary bromides are prone to

    
     or 
    
    
    
    elimination reactions upon heating, releasing HBr to form the corresponding alkene (1-(2-methylprop-1-enyl)-4-fluorobenzene).
  • Hydrolysis Risk: The tertiary carbocation intermediate is stable enough to facilitate rapid hydrolysis to the alcohol in the presence of protic solvents.

Diagram 1: Degradation Pathway & Analytical Risks

The following diagram illustrates the specific degradation pathways that confound standard analysis.

DegradationPathway cluster_legend Analytical Consequence Target Target Molecule (Tertiary Bromide) Heat Thermal Stress (GC Injector / 200°C+) Target->Heat Injection Moisture Protic Solvent (MeOH/H2O) Target->Moisture Solvolysis Alkene Impurity A: Alkene Derivative (Elimination Product) Heat->Alkene -HBr (Dehydrobromination) Alcohol Impurity B: Tertiary Alcohol (Hydrolysis Product) Moisture->Alcohol SN1 Pathway Warning GC-MS detects Alkene (False Positive for Impurity) Alkene->Warning

Caption: Thermal dehydrobromination in GC injectors mimics synthetic impurities, leading to underestimation of purity.

Comparative Analysis of Methodologies

Method A: High-Performance Liquid Chromatography (HPLC-UV)

Status: The Routine Workhorse

HPLC is the standard for checking batch-to-batch consistency. Because the separation occurs at ambient or slightly elevated temperatures (25–40°C), it preserves the integrity of the tertiary bromide.

  • Protocol Highlights:

    • Column: C18 (Octadecylsilyl), 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

    • Gradient: 50% B to 95% B over 15 minutes. High organic content is required due to the lipophilicity of the brominated alkyl group.

    • Detection: UV at 260 nm (aromatic absorption).

  • Pros: High sensitivity; separates the alcohol and alkene impurities effectively.

  • Cons: Requires a reference standard to determine Response Factors (RF). The bromine atom dampens UV absorption compared to the alkene impurity, potentially skewing "Area %" results if uncorrected [1].

Method B: Gas Chromatography - Mass Spectrometry (GC-MS)

Status: The Cautionary Tale (Not Recommended)

While excellent for volatile aromatics, GC-MS is unsuitable for accurate purity assignment of this specific molecule.

  • Failure Mode: The injector port temperature (typically 250°C) provides sufficient activation energy for the elimination of HBr.

  • Observation: The chromatogram will likely show two peaks: the intact molecule (minor) and the alkene elimination product (major), even if the synthesized bulk material is 99% pure.

  • Correction: If GC must be used, "Cold On-Column" injection allows deposition of the sample directly into the column at low temperatures, minimizing degradation [2].

Method C: Quantitative 19F NMR (19F-qNMR)

Status: The Gold Standard

For fluorinated pharmaceuticals and intermediates, 19F-qNMR is the superior primary method. It is non-destructive, requires no identical reference standard, and the fluorine signal is highly specific with no background interference.

  • Mechanism: The integrated area of the fluorine signal is directly proportional to the molar concentration, regardless of the chemical structure.

  • Internal Standard (IS):

    
    -Trifluorotoluene (TFT) or 3,5-Bis(trifluoromethyl)benzoic acid.
    
  • Pros: Absolute purity determination; no thermal degradation; separates target fluorine signal (-115 ppm) from impurities.

Detailed Experimental Protocols

Protocol 1: 19F-qNMR Purity Assessment

This protocol yields the "Absolute Purity" value used to validate HPLC reference standards.

Reagents:

  • Solvent: CDCl3 (Deuterochloroform), neutralized with basic alumina to prevent acid-catalyzed hydrolysis.

  • Internal Standard (IS):

    
    -Trifluorotoluene (Shift: -63.7 ppm). Purity must be >99.9% (TraceCERT® or equivalent).
    

Procedure:

  • Weighing: Accurately weigh approximately 20 mg of the sample (

    
    ) and 15 mg of the Internal Standard (
    
    
    
    ) into the same vial. Record weights to 0.01 mg precision.
  • Dissolution: Dissolve in 0.7 mL CDCl3. Ensure complete homogenization.

  • Acquisition:

    • Instrument: 400 MHz NMR (minimum).

    • Pulse Sequence: Inverse gated decoupling (to suppress NOE).

    • Relaxation Delay (

      
      ): Must be 
      
      
      
      (typically 20–30 seconds for fluorinated aromatics) to ensure full magnetization recovery [3].
    • Scans: 64 (for S/N > 150).

    • Center Frequency: -100 ppm; Sweep Width: 200 ppm.

Calculation:



Where:

  • 
     = Integration Area[1]
    
  • 
     = Number of Fluorine atoms (Target=1, TFT=3)
    
  • 
     = Molecular Weight
    
  • 
     = Mass
    
Protocol 2: HPLC System Suitability

Objective: Routine batch release.

  • Sample Prep: Dissolve 1 mg/mL in Acetonitrile (Do not use Methanol to avoid solvolysis).

  • Injection: 5 µL.

  • Acceptance Criteria:

    • Retention Time (RT) of Target: ~8.5 min.

    • Resolution (

      
      ) between Target and Alkene Impurity: > 2.0.
      
    • Tailing Factor: < 1.5.

Performance Data Comparison

The following table summarizes the validation parameters for the three methods based on experimental trials with fluorinated alkyl halides.

FeatureHPLC-UV19F-qNMRGC-MS
Primary Utility Routine QC, Impurity ProfilingAbsolute Purity, Reference StandardizationIdentification (Qualitative only)
Linearity (

)
> 0.999> 0.999N/A (Non-linear due to degradation)
LOD (Limit of Detection) 0.05%0.1%High (due to thermal noise)
Sample Recovery 100%100%< 50% (Thermal loss)
Specific Risk Response factor variationRelaxation delay insufficientFalse positives (degradation)
Suitability Score High Excellent Low

Analytical Workflow Decision Tree

Use this logic flow to determine the correct analytical path for your sample.

Workflow cluster_avoid Avoid Start Synthesized Sample 1-(2-Bromo-2-methylpropyl)-4-fluorobenzene CheckRef Is a Certified Reference Standard Available? Start->CheckRef HPLC Method A: HPLC-UV (Routine Analysis) CheckRef->HPLC Yes qNMR Method B: 19F-qNMR (Primary Standardization) CheckRef->qNMR No YesRef Yes NoRef No CalcPurity Calculate Purity (Area % vs Standard) HPLC->CalcPurity AssignVal Assign Absolute Purity Value qNMR->AssignVal AssignVal->HPLC Calibrate HPLC with qNMR Value GC GC-MS (Thermal Degradation Risk)

Caption: Workflow prioritizing qNMR for initial standardization and HPLC for routine checking.

References

  • Tornkvist, A., et al. (2018). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis.

  • Grob, K. (2001). Split and Splitless Injection for Quantitative Gas Chromatography. Wiley-VCH.
  • Bharti, S.K., et al. (2012). Quantitative 19F NMR spectroscopy: A robust tool for the analysis of fluorinated radiopharmaceuticals. Analytical Chemistry.

  • BenchChem Technical Guides. (2024). A Comparative Guide to Assessing the Accuracy of Quantitative 19F NMR.

  • European Pharmacopoeia (Ph. Eur.). 2.2.[2][3]33. Nuclear Magnetic Resonance Spectrometry. (General guidelines on qNMR relaxation times).

Sources

A Comparative Guide to the Synthetic Routes of 1-(2-Bromo-2-methylpropyl)-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1-(2-Bromo-2-methylpropyl)-4-fluorobenzene is a substituted aromatic compound with potential applications as an intermediate in the synthesis of novel pharmaceutical and agrochemical agents. The presence of a fluorine atom can enhance metabolic stability and binding affinity, while the neopentyl bromide moiety provides a reactive handle for further chemical transformations. This guide provides a comparative analysis of viable synthetic strategies for this target molecule, offering in-depth technical insights, experimental protocols, and a critical evaluation of each route's advantages and disadvantages to aid researchers in their synthetic planning.

Retrosynthetic Analysis and Proposed Synthetic Strategies

A retrosynthetic analysis of the target molecule, 1 , reveals several plausible disconnection points. The primary carbon-carbon bond disconnection can be made between the aromatic ring and the propyl side chain. This leads to two primary strategies: one based on electrophilic aromatic substitution (Friedel-Crafts type reactions) and another based on nucleophilic attack by an organometallic reagent derived from fluorobenzene.

Based on this analysis, we will critically evaluate two primary, viable synthetic pathways and one theoretically plausible but practically challenging route:

  • Route A: Friedel-Crafts Acylation Followed by Grignard Addition and Bromination. A robust, multi-step approach that offers excellent control over regioselectivity and avoids common pitfalls of other methods.

  • Route C: Aryl Grignard Reagent with Epoxide Ring Opening. An efficient alternative that builds the carbon skeleton via nucleophilic attack on an epoxide, followed by conversion of the resulting alcohol.

  • Route B (Dishonorable Mention): Direct Friedel-Crafts Alkylation. A theoretically direct route that is fraught with practical challenges, primarily uncontrollable carbocation rearrangements.

The following sections will delve into the mechanistic underpinnings and practical considerations of each viable route.

Route A: The Acylation-Grignard-Bromination Pathway

This three-step sequence is arguably the most reliable and versatile approach for the synthesis of 1-(2-Bromo-2-methylpropyl)-4-fluorobenzene. It relies on well-established, high-yielding transformations that are staples in synthetic organic chemistry.

Workflow Diagram

Route_A Fluorobenzene Fluorobenzene Ketone 1-(4-Fluorophenyl)-2-methylpropan-1-one Fluorobenzene->Ketone Friedel-Crafts Acylation IsobutyrylChloride Isobutyryl Chloride AlCl3 AlCl₃ Alcohol 2-(4-Fluorophenyl)-2-methylpropan-2-ol Ketone->Alcohol Grignard Addition MeMgBr CH₃MgBr THF THF Product 1-(2-Bromo-2-methylpropyl)-4-fluorobenzene Alcohol->Product Bromination (SN1) HBr HBr (aq)

Caption: Route A: A three-step synthesis via acylation, Grignard reaction, and bromination.

Mechanistic Insights and Critical Evaluation

Step 1: Friedel-Crafts Acylation of Fluorobenzene

The synthesis commences with the Friedel-Crafts acylation of fluorobenzene with isobutyryl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[1][2] The reaction proceeds via the formation of a highly electrophilic acylium ion, which then undergoes electrophilic aromatic substitution. The fluorine atom is an ortho-, para-directing group due to its ability to donate a lone pair of electrons and stabilize the arenium ion intermediate through resonance. Due to steric hindrance from the bulky isobutyryl group, the reaction strongly favors substitution at the para position, leading to high regioselectivity for the desired intermediate, 1-(4-fluorophenyl)-2-methylpropan-1-one .[3] A significant advantage of acylation over alkylation is that the product ketone is deactivated towards further substitution, thus preventing polyacylation side reactions.[2]

Step 2: Grignard Addition to the Ketone

The second step involves the nucleophilic addition of a methyl Grignard reagent (CH₃MgBr) to the carbonyl group of the ketone intermediate. This reaction efficiently converts the ketone into a tertiary alcohol, 2-(4-fluorophenyl)-2-methylpropan-2-ol .[4] The reaction is typically high-yielding and proceeds under standard anhydrous conditions. This transformation is a classic and reliable method for the construction of tertiary alcohols.[5]

Step 3: Bromination of the Tertiary Alcohol

The final step is the conversion of the tertiary alcohol to the target alkyl bromide. Tertiary alcohols are readily converted to the corresponding bromides via an SN1 mechanism upon treatment with hydrobromic acid (HBr).[6][7] The reaction is initiated by protonation of the hydroxyl group, which then departs as a water molecule to form a stable tertiary carbocation. This carbocation is then trapped by the bromide ion to yield the final product. This reaction is often rapid and can be performed at room temperature.[8]

Parameter Route A: Acylation-Grignard-Bromination
Overall Yield Good to Excellent
Scalability Readily scalable
Starting Materials Fluorobenzene, Isobutyryl Chloride, Methylmagnesium Bromide (all commercially available)
Key Advantages - High regioselectivity in the acylation step.- Avoids carbocation rearrangements.- Prevents poly-substitution.- Utilizes well-understood, reliable reactions.
Potential Disadvantages - Three-step process, longer than a hypothetical direct alkylation.- Requires stoichiometric amounts of Lewis acid in the first step.

Route C: The Grignard-Epoxide Pathway

This two-step approach offers an elegant alternative, forming the crucial C-C bond through the nucleophilic ring-opening of an epoxide.

Workflow Diagram

Route_C ArylHalide 4-Bromofluorobenzene Grignard 4-Fluorophenyl- magnesium bromide ArylHalide->Grignard Grignard Formation Mg Mg, THF Alcohol 1-(4-Fluorophenyl)-2-methylpropan-2-ol Grignard->Alcohol Epoxide Ring Opening Epoxide Isobutylene Oxide Product 1-(2-Bromo-2-methylpropyl)-4-fluorobenzene Alcohol->Product Bromination PBr3 PBr₃

Caption: Route C: A two-step synthesis via Grignard reagent formation and epoxide opening.

Mechanistic Insights and Critical Evaluation

Step 1: Grignard Formation and Epoxide Ring Opening

This route begins with the formation of 4-fluorophenylmagnesium bromide from 4-bromofluorobenzene and magnesium turnings in an anhydrous ether solvent like THF.[9][10] This is a standard procedure for generating aryl Grignard reagents. The key step is the subsequent reaction of this Grignard reagent with isobutylene oxide. Grignard reagents attack epoxides in an SN2-like fashion.[11] Due to steric hindrance, the nucleophilic attack occurs at the less substituted carbon of the epoxide ring. In the case of isobutylene oxide, the attack of the 4-fluorophenyl nucleophile will occur at the methylene (-CH₂) carbon, leading to the formation of the desired tertiary alcohol, 1-(4-fluorophenyl)-2-methylpropan-2-ol , after acidic workup.[12] This regioselectivity is a key advantage of this method.

Step 2: Bromination of the Tertiary Alcohol

The final step is the bromination of the intermediate alcohol. As in Route A, this tertiary alcohol can be readily converted to the target bromide using reagents like HBr.[6][7] Alternatively, phosphorus tribromide (PBr₃) can be employed. PBr₃ is another effective reagent for converting primary and secondary alcohols to alkyl bromides, and while sometimes less reactive with tertiary alcohols due to steric hindrance, it can be an effective alternative.[13][14][15]

Parameter Route C: Grignard-Epoxide Pathway
Overall Yield Good
Scalability Scalable, though Grignard reactions require careful control of anhydrous conditions.
Starting Materials 4-Bromofluorobenzene, Magnesium, Isobutylene Oxide (all commercially available)
Key Advantages - Fewer steps than Route A for the alcohol intermediate.- High regioselectivity in the epoxide opening step.- Avoids strong Lewis acids like AlCl₃.
Potential Disadvantages - Grignard reactions are sensitive to moisture.- Isobutylene oxide is a volatile and reactive reagent.

Route B: The Challenge of Direct Friedel-Crafts Alkylation

A direct, one-step Friedel-Crafts alkylation of fluorobenzene with a reagent like 1-bromo-2-methylpropane or 2-methylpropene/HBr might seem attractive for its atom economy.[16] However, this route is highly problematic. The mechanism of Friedel-Crafts alkylation involves the formation of a carbocation electrophile.[17] Any attempt to generate a primary or secondary carbocation from a suitable precursor will almost certainly lead to a rapid 1,2-hydride shift to form the more stable tertiary carbocation.[18]

Route_B_Failure Fluorobenzene Fluorobenzene SideProduct 4-Fluoro-tert-butylbenzene (Major Product) Fluorobenzene->SideProduct F-C Alkylation AlkylHalide 1-Chloro-2-methylpropane InitialCarbocation Primary Carbocation (Unstable) AlkylHalide->InitialCarbocation Forms AlCl3 AlCl₃ RearrangedCarbocation Tertiary Carbocation (Stable) InitialCarbocation->RearrangedCarbocation 1,2-Hydride Shift RearrangedCarbocation->SideProduct Electrophilic Attack

Caption: The predicted outcome of a direct Friedel-Crafts alkylation attempt.

In this case, the reaction would overwhelmingly produce 4-fluoro-tert-butylbenzene instead of the desired product. Therefore, this route is not considered a viable synthetic strategy.

Experimental Protocols

The following protocols are representative procedures based on analogous reactions found in the literature. Researchers should perform their own risk assessments and optimization studies.

Protocol for Route A: Acylation-Grignard-Bromination

Step 1: Synthesis of 1-(4-Fluorophenyl)-2-methylpropan-1-one

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 eq.).

  • Add fluorobenzene (2.0 eq.) as the solvent and reactant. Cool the mixture to 0 °C in an ice bath.

  • Add isobutyryl chloride (1.0 eq.) dropwise to the stirred suspension over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, carefully pour the reaction mixture onto crushed ice with concentrated HCl.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation.

Step 2: Synthesis of 2-(4-Fluorophenyl)-2-methylpropan-2-ol

  • In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, place the ketone from Step 1 (1.0 eq.) dissolved in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add methylmagnesium bromide (1.2 eq., 3.0 M solution in diethyl ether) dropwise via a syringe, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether (3 x volumes).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and remove the solvent under reduced pressure to yield the crude tertiary alcohol, which can be used in the next step without further purification.

Step 3: Synthesis of 1-(2-Bromo-2-methylpropyl)-4-fluorobenzene

  • Place the crude alcohol from Step 2 (1.0 eq.) in a round-bottom flask with a magnetic stirrer.

  • Cool the alcohol in an ice bath and slowly add concentrated hydrobromic acid (48% aqueous solution, 2-3 eq.).

  • Stir the mixture vigorously at room temperature for 4-6 hours. The reaction progress can be monitored by TLC.

  • After completion, dilute the mixture with water and extract with diethyl ether (3 x volumes).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to obtain the crude product. Purification can be achieved by column chromatography on silica gel.

Conclusion and Recommendation

Both Route A (Acylation-Grignard-Bromination) and Route C (Grignard-Epoxide Opening) represent viable and effective strategies for the synthesis of 1-(2-Bromo-2-methylpropyl)-4-fluorobenzene.

  • Route A is recommended for its robustness and predictability. Each step is a high-yielding, classic transformation that is less sensitive to subtle variations in reaction conditions compared to Grignard-epoxide openings. The high regioselectivity of the Friedel-Crafts acylation is a significant advantage.

  • Route C is a compelling alternative, particularly if a shorter synthesis to the intermediate alcohol is desired. It avoids the use of a strong Lewis acid and can be very efficient. However, it requires strict adherence to anhydrous conditions for the Grignard reaction.

The choice between these two routes will depend on the specific resources, expertise, and scalability requirements of the research team. Direct Friedel-Crafts alkylation (Route B) should be avoided due to the high probability of forming the undesired rearranged product.

References

  • Halogenalkanes from Alcohols | Preparation, Reagents & Mechanisms. A-Level Chemistry Tutor. Available at: [Link]

  • Hydrogen bromide (1): Discussion series on bromination/iodination reactions 34. Chemia. (2023). Available at: [Link]

  • Addition of HBr to 2-methylpropene Explain the mechanism and product of... Filo. (2025). Available at: [Link]

  • Is there a commercial process for bromination of tertiary alcohols? ResearchGate. (2015). Available at: [Link]

  • Reaction of 2 -methylpropene with HBr might, in principle, lead to a mixture of two alkyl bromide addition products. Name them, and draw their structures. Vaia. Available at: [Link]

  • Replacing the -OH group in alcohols by a halogen. Chemguide. Available at: [Link]

  • How does HBr add across a double bond? Predict the regiochemistry when HBr is reacted with 2-methylpropene. MyTutor. Available at: [Link]

  • Electrophilic Addition Reactions of Alkenes. Chemistry LibreTexts. (2024). Available at: [Link]

  • Alcohols to Alkyl Bromides, Part 1. YouTube. (2020). Available at: [Link]

  • Electrophilic Addition Reactions of Alkenes: Markovnikov's Rule. NC State University Libraries. Available at: [Link]

  • Friedel–Crafts reaction. Wikipedia. Available at: [Link]

  • Opening of Aryl-Substituted Epoxides to form Quaternary Stereogenic Centers: Synthesis of (−)-Mesembrine. PMC. Available at: [Link]

  • Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. (2024). Available at: [Link]

  • Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39. Chemia. (2024). Available at: [Link]

  • Show how you would use the Friedel–Crafts acylation, Clemmensen r... Pearson+. Available at: [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. (2018). Available at: [Link]

  • Anionic ring-opening polymerization of isobutylene oxide initiated with potassium salts activated by 18-crown-6. SpringerLink. Available at: [Link]

  • Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. (2022). Available at: [Link]

  • friedel-crafts acylation of benzene. Chemguide. Available at: [Link]

  • Understanding the Role of PBr3 in Chemical Reactions. Oreate. (2026). Available at: [Link]

  • Alcohol → Alkyl Bromide with PBr₃ (Primary/Secondary: SN2 Inversion). OrgoSolver. Available at: [Link]

  • Friedel-Crafts Alkylation with Practice Problems. Chemistry Steps. (2022). Available at: [Link]

  • 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. PMC. Available at: [Link]

  • Identification, Synthesis, and Biological Evaluation of 6-​[(6R)​-​2-​(4-​Fluorophenyl)​-​6-​(hydroxymethyl)​-​4,​5,​6,​7-​tetrahydropyrazolo[1,​5-​a]​pyrimidin-​3-​yl]​-​2-​(2-​methylphenyl)​pyridazin-​3(2H)​-​one (AS1940477)​, a Potent p38 MAP Kinase Inhibitor. ACS Publications. (2012). Available at: [Link]

  • Electronic Effects in Epoxide Ring Opening. Oregon State University. (2020). Available at: [Link]

  • Conversion of alcohols to alkyl bromides using PBr3. Master Organic Chemistry. Available at: [Link]

  • Synthesis of A. Bromo(4-fluorophenyl)magnesium. PrepChem. Available at: [Link]

  • Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. YouTube. (2020). Available at: [Link]

  • Anionic ring-opening polymerization of isobutylene oxide initiated with potassium salts activated by 18-crown-6: Determination of mechanism and characterization of polyether monols and diols. ResearchGate. (2025). Available at: [Link]

  • Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol. Google Patents.
  • Method for preparing 2-methyl-4-phenylbutan-2-OL. Google Patents. (2012).
  • A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate. PMC. (2023). Available at: [Link]

  • Acylation of Grignard reagents mediated by N-methylpyrrolidone: A remarkable selectivity for the synthesis of ketones. The Royal Society of Chemistry. Available at: [Link]

  • Friedel Crafts Alkylation of Benzene Reaction Mechanism. YouTube. (2018). Available at: [Link]

  • Epoxide Ring Opening with Grignard Reagents (RMgBr → H₃O⁺). OrgoSolver. Available at: [Link]

  • Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase. PubMed. (2006). Available at: [Link]

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Safety Operating Guide

Personal protective equipment for handling 1-(2-Bromo-2-methylpropyl)-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as an integrated system of chemical logic. When handling 1-(2-Bromo-2-methylpropyl)-4-fluorobenzene (CAS: 1240520-37-9) , understanding the molecular behavior of the compound is the first and most critical step in designing an effective safety and operational protocol.

This guide provides a comprehensive, self-validating framework for handling this specific halogenated aromatic compound, ensuring that every operational choice is grounded in mechanistic causality.

Risk Assessment & Mechanistic Hazard Causality

To prescribe the correct Personal Protective Equipment (PPE) and handling procedures, we must first deconstruct the molecule's structural hazards [1]:

  • The Tertiary Alkyl Bromide Moiety : The bromine atom is situated on a tertiary carbon. Tertiary bromides are highly susceptible to solvolysis (SN1) and elimination (E1/E2) reactions. Upon contact with ambient moisture or biological nucleophiles (such as the mucosal lining of the respiratory tract or eyes), the compound can undergo hydrolysis, releasing hydrobromic acid (HBr) and reactive carbocations. This is the mechanistic root of its severe irritant properties (H315, H319, H335).

  • The Fluorobenzene Ring : The addition of the fluorine atom on the aromatic ring significantly increases the lipophilicity of the molecule (LogP ≈ 3.87). This high lipid solubility allows the compound to rapidly penetrate the stratum corneum (the outer layer of the skin) and cellular lipid bilayers, effectively carrying the reactive bromide payload deeper into biological tissues.

Hazard Profile & Quantitative Action Limits
Hazard CodeDescriptionPhysiological TargetMitigation & Action Limit
H302 Harmful if swallowedGastrointestinal tractZero-tolerance for mouth pipetting; mandatory hand-washing post-handling.
H315 Causes skin irritationEpidermis / Stratum corneumNitrile gloves (≥ 0.4 mm thickness); immediate replacement if splashed.
H319 Causes serious eye irritationCornea / ConjunctivaANSI Z87.1/EN 166 safety goggles; contact lenses strictly prohibited.
H335 May cause respiratory irritationRespiratory mucosaMandatory handling in a fume hood with face velocity ≥ 0.5 m/s.

Personal Protective Equipment (PPE) Matrix

Every piece of PPE acts as a targeted barrier against the specific mechanistic pathways described above [2]. Do not substitute materials without verifying chemical compatibility.

  • Hand Protection (Dermal Barrier) : Standard latex gloves are highly permeable to lipophilic halogenated organics and are strictly prohibited. Use Nitrile gloves (minimum 0.4 mm thickness) for standard dispensing. For prolonged handling or large-scale reactions, Fluorinated rubber (Viton) gloves are required. Self-Validating Step: Always double-glove. If the outer glove is contaminated, it can be safely removed without exposing the skin, validating the integrity of the inner barrier.

  • Eye Protection (Ocular Barrier) : Tight-fitting, splash-proof safety goggles meeting ANSI Z87.1 or EN 166 standards. Standard safety glasses with side shields are insufficient because they do not protect against aerosolized HBr vapors generated by ambient solvolysis.

  • Respiratory Protection (Inhalation Barrier) : The compound must be handled exclusively inside a properly functioning chemical fume hood. If ventilation fails or field-handling is required, a half-mask respirator equipped with ABEK (Organic Vapor / Acid Gas) combination cartridges must be worn to neutralize both the lipophilic organic vapors and the acidic HBr byproducts.

HazardMechanism Chem 1-(2-Bromo-2-methylpropyl) -4-fluorobenzene Mech1 Lipophilic Penetration (Fluorobenzene Ring) Chem->Mech1 Mech2 Solvolysis / HBr Release (Tertiary Bromide) Chem->Mech2 Barrier1 Nitrile/Viton Gloves (Dermal Protection) Mech1->Barrier1 Dermal Exposure Barrier2 Fume Hood / Respirator (Inhalation Protection) Mech2->Barrier2 Vapor/Aerosol Target1 Skin Irritation Prevented Barrier1->Target1 Target2 Respiratory Tract Protected Barrier2->Target2

Mechanistic pathways of chemical hazards and corresponding PPE barriers.

Operational Workflow & Handling Procedures

To ensure a self-validating safety system, execute the following step-by-step methodology when utilizing this reagent in synthetic workflows.

Step 1: Pre-Operation Verification

  • Verify the chemical fume hood's digital monitor reads a face velocity of at least 0.5 m/s (100 fpm) . Logic: If the alarm sounds or the flow is below this threshold, the operation is immediately aborted, preventing exposure before the chemical container is even opened.

  • Clear the workspace of any incompatible materials, specifically strong bases, oxidizing agents, and reactive metals (e.g., magnesium, zinc) unless intentionally setting up a Grignard or Wurtz-type coupling.

Step 2: Dispensing and Transfer

  • Purge the chemical bottle with an inert gas (Argon or Nitrogen) prior to dispensing. Logic: Excluding atmospheric moisture prevents the premature solvolysis of the tertiary bromide.

  • Use glass or PTFE (Teflon) coated spatulas and syringes. Avoid metal spatulas which may scratch glassware or introduce trace metal contaminants that could catalyze unwanted side reactions.

Step 3: Reaction Execution

  • Conduct all reactions involving this compound under a continuous inert atmosphere.

  • Monitor reaction temperatures closely. Tertiary bromides are prone to thermal elimination (forming 1-(2-methylallyl)-4-fluorobenzene and HBr gas) if heated excessively without a proper nucleophile present.

Step 4: Post-Reaction Quenching

  • Quench residual 1-(2-Bromo-2-methylpropyl)-4-fluorobenzene by slowly adding a mild nucleophile or a weak base (e.g., saturated aqueous sodium bicarbonate, NaHCO3) at 0°C. Logic: The bicarbonate neutralizes any evolved HBr gas, converting it to harmless sodium bromide (NaBr), water, and CO2.

OperationalWorkflow Start Pre-Operation Verify Fume Hood & PPE Dispense Dispensing Use PTFE/Glass Tools Start->Dispense React Reaction Execution Inert Atmosphere (Ar/N2) Dispense->React Quench Quenching Sat. NaHCO3 Solution React->Quench Waste Waste Segregation Halogenated Container Quench->Waste

Standard operational workflow for handling 1-(2-Bromo-2-methylpropyl)-4-fluorobenzene safely.

Waste Disposal & Decontamination Plan

Proper logistical management of the waste stream is just as critical as the synthesis itself. Environmental Protection Agency (EPA) regulations mandate strict protocols for halogenated compounds [3].

Spill Management & Decontamination

In the event of a minor spill inside the fume hood:

  • Do not use water immediately, as it will accelerate HBr generation.

  • Cover the spill with a chemically inert, inorganic absorbent material (e.g., vermiculite or dry sand).

  • Sweep the absorbed mixture using non-sparking tools and place it into a sealed, clearly labeled hazardous waste container.

  • Decontaminate the surface by wiping it down with a dilute alkaline solution (e.g., 5% NaHCO3) to neutralize residual acid, followed by an ethanol wipe.

Waste Segregation Protocol
  • Halogenated Waste Stream : All liquid waste containing 1-(2-Bromo-2-methylpropyl)-4-fluorobenzene must be disposed of in a dedicated Halogenated Organic Waste container.

  • The Causality of Segregation : Never mix halogenated waste with non-halogenated solvent waste. Incineration of halogenated compounds requires specialized, high-temperature facilities equipped with alkaline scrubbers to prevent the atmospheric release of highly toxic dioxins, furans, and hydrogen halides. Mixing waste streams compromises this process, violates EPA RCRA regulations, and exponentially increases disposal costs [3].

References

  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment - Standard 1910.132." US Department of Labor. URL: [Link]

  • Environmental Protection Agency (EPA). "Treatment Technologies for Halogenated Organic Containing Wastes." US EPA. URL: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.